15-epi-PGA1
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-AHUSATQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An Investigative Guide to the Biological Function of 15-epi-Prostaglandin A1: A Framework for Research Based on Stereochemistry and Metabolism
Executive Summary
15-epi-Prostaglandin A1 (15-epi-PGA1) is the 15(R) stereoisomer of the well-characterized 15(S)-Prostaglandin A1 (PGA1). While PGA1 is known for its potent anti-inflammatory, anti-proliferative, and antiviral activities, the specific biological functions of its 15-epi counterpart remain largely undocumented in published literature.[1] This guide synthesizes the established knowledge surrounding the PGA series and the critical role of C-15 stereochemistry to build a robust, hypothesis-driven framework for the systematic investigation of this compound. We posit that the 15(R) configuration may significantly alter its metabolic stability and target-binding affinity, potentially unveiling novel therapeutic properties. This document provides researchers and drug development professionals with the foundational concepts and detailed experimental protocols required to elucidate the functional role of this understudied eicosanoid.
Part 1: Foundational Biochemistry of Prostaglandin A1 and the Significance of C-15 Stereoisomerism
Prostaglandins (PGs) are a class of lipid mediators derived from arachidonic acid through the cyclooxygenase (COX) pathway, playing pivotal roles in physiology and pathology.[2] The A-series prostaglandins, including PGA1, are distinguished by an α,β-unsaturated carbonyl group within their cyclopentenone ring, a feature critical to many of their biological activities.[3]
This compound is the naturally occurring 15(R) stereoisomer of PGA1, which typically exists in the 15(S) configuration.[1][4] This seemingly minor structural variance at the C-15 hydroxyl group can have profound biological consequences. The C-15 hydroxyl is the primary site for metabolic inactivation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][5] This enzyme, which oxidizes the hydroxyl group to a 15-keto group, is a key regulator of prostaglandin signaling and is considered a tumor suppressor due to its ability to degrade growth-promoting PGs.[6][7][8][9] The stereochemical orientation of this hydroxyl group is therefore a critical determinant of the molecule's biological half-life and potency.
Part 2: Established Biological Functions of the Parent Compound, 15(S)-Prostaglandin A1
The known functions of PGA1 provide a predictive blueprint for investigating this compound. Key activities of PGA1 are mediated through the modulation of fundamental cellular signaling pathways.[10]
-
Anti-Inflammatory and Immunomodulatory Effects: A central mechanism for PGA1's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] PGA1 can prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[10]
-
Antiproliferative and Pro-Apoptotic Activity: PGAs have been demonstrated to inhibit proliferation and induce apoptosis across various cancer cell lines.[10][11] This makes the cyclopentenone prostaglandin scaffold an attractive starting point for developing novel anti-cancer agents.[12]
-
Induction of the Heat Shock Response: PGA1 is a potent activator of Heat Shock Transcription Factor 1 (HSF1).[10] This activation leads to the transcription of heat shock proteins (HSPs), such as HSP70, a cellular defense mechanism against stress that also plays a role in the antiviral activity of PGAs.[10][13][14]
-
Antiviral Properties: The PGA series has shown significant antiviral effects against a range of both DNA and RNA viruses, an activity linked to the induction of HSPs and potential interference with viral protein synthesis and maturation.[10][13]
Part 3: A Hypothesis-Driven Framework for this compound Investigation
The absence of direct functional data for this compound necessitates a hypothesis-driven approach. We propose two primary hypotheses based on the principles of stereospecific enzymatic activity and ligand-receptor interactions.
Hypothesis 1: this compound Exhibits Enhanced Metabolic Stability
The 15(R) configuration of the hydroxyl group may render this compound a poor substrate for the catabolic enzyme 15-PGDH. Enzyme active sites are exquisitely sensitive to substrate stereochemistry, and this inversion could dramatically reduce the rate of metabolic inactivation compared to the 15(S) PGA1. A potential consequence would be a longer biological half-life, leading to prolonged or more potent downstream effects, even if its affinity for target proteins is equivalent to or lower than that of PGA1.
Hypothesis 2: this compound Possesses a Unique Target Binding Profile
Stereochemistry is a critical determinant of molecular recognition. While some studies on PGA derivatives suggest that C-15 stereochemistry is not essential for general cytotoxicity[12], other work has shown it to be decisive. For instance, (15R)-PGA2 was found to be a selective modulator of GABAA receptors, while its 15(S) epimer had no effect.[15] This precedent suggests that this compound may exhibit a distinct bioactivity profile, potentially binding to the same targets as PGA1 but with different affinity, or interacting with entirely novel cellular targets.
The following diagram illustrates the proposed divergence in the metabolic fate of PGA1 and this compound, which forms the basis of our primary experimental investigation.
Part 4: Methodologies for Functional Characterization
To systematically test our hypotheses, we propose a multi-step experimental workflow. This workflow is designed to first assess the metabolic stability of this compound and then compare its core biological activities against its well-characterized 15(S) counterpart.
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An In-Depth Technical Guide to 15-epi-Prostaglandin A1: From Discovery to Natural Sources and Beyond
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 15-epi-Prostaglandin A1 (15-epi-PGA1), a fascinating marine-derived prostaglandin with significant therapeutic potential. We will delve into its historical discovery, explore its primary natural source, elucidate its unique biosynthetic pathway, and provide detailed methodologies for its extraction, purification, and analysis. Furthermore, we will touch upon its known biological activities and the signaling pathways it may influence, offering insights for future research and drug development.
The Serendipitous Discovery of a Novel Prostaglandin Stereoisomer
The story of this compound begins in 1969 with a landmark discovery by A. J. Weinheimer and R. L. Spraggins. While investigating the chemical constituents of the Caribbean gorgonian coral Plexaura homomalla, they isolated two new prostaglandin derivatives: 15-epi-PGA2 and its acetate methyl ester.[1][2] This was a remarkable finding for two reasons. Firstly, it was the earliest report of prostaglandins being identified in a marine invertebrate.[3][4] Secondly, and more significantly, these prostaglandins possessed the opposite stereochemistry at the C-15 position (15R configuration) compared to their mammalian counterparts (15S configuration).[5][6] This discovery of a natural epimer opened up new avenues of research into the biological significance of prostaglandin stereochemistry.
The initial characterization of these compounds was carried out using the analytical techniques of the time, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, which confirmed their structures as novel 15-epimers of the A-series prostaglandins.[1]
Plexaura homomalla: A Prolific Marine Source of 15(R)-Prostaglandins
The gorgonian soft coral Plexaura homomalla, commonly known as the black sea rod or Caribbean sea whip, stands out as the richest known natural source of prostaglandins.[5][7] This organism can contain up to 2-3% of its dry weight as prostaglandin esters.[6][7] Specifically, Weinheimer and Spraggins reported that the air-dried cortex of P. homomalla collected in the Florida Keys yielded 0.2% of 15-epi-PGA2 and 1.3% of its methyl ester acetate.[4]
Interestingly, the stereochemistry of the prostaglandins in P. homomalla varies depending on its geographical location. Corals from the Florida Keys are rich in the 15(R)-epimers, while those from other Caribbean locations like the Cayman Islands and the Bahamas produce the more common 15(S)-prostaglandins.[8] This geographical variation in stereochemistry hints at the presence of distinct enzymatic machinery within different populations of the same species.
The Unique Biosynthesis of this compound in Plexaura homomalla
The unusual 15(R) configuration of prostaglandins in Plexaura homomalla from the Florida Keys is a direct result of a unique biosynthetic pathway. Unlike in mammals, where cyclooxygenase (COX) enzymes produce prostaglandin endoperoxides with a 15(S) stereochemistry, this coral possesses a novel COX isozyme that specifically catalyzes the formation of a 15(R)-prostaglandin endoperoxide from arachidonic acid.[5][9][10][11]
This coral-specific COX enzyme was successfully cloned and expressed, revealing that while it shares about 50% identity with mammalian COX-1 and COX-2, it has key structural differences that dictate its unique 15(R)-stereospecificity.[9][10][11] The primary product of this enzyme is a 15(R)-prostaglandin endoperoxide, which then serves as the precursor for the various 15(R)-prostaglandins found in the coral, including 15-epi-PGA2.[5][11] While this compound is the 15(R) stereoisomer of PGA1, the initial discoveries in P. homomalla focused on 15-epi-PGA2. The biosynthetic pathway for A-type prostaglandins involves the dehydration of E-type prostaglandins.[12] Thus, it is logical to infer that this compound would be derived from a 15-epi-PGE1 precursor within the coral.
Diagram of the Biosynthetic Pathway of 15(R)-Prostaglandins in Plexaura homomalla
Caption: Biosynthesis of 15(R)-Prostaglandins in Plexaura homomalla.
Methodologies for Extraction, Purification, and Analysis
The high concentration of prostaglandins in Plexaura homomalla makes it a viable source for their extraction and purification for research purposes. The following is a generalized protocol based on methodologies reported in the literature for the isolation of prostaglandins from gorgonian corals.[13][14][15]
Extraction Protocol
-
Harvesting and Preparation: Collect Plexaura homomalla specimens and air-dry the cortex. The dried cortex can then be ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Perform an initial extraction with a non-polar solvent like diethyl ether or petroleum ether to remove lipids.
-
Follow this with a more polar solvent such as methanol or ethyl acetate to extract the prostaglandins.[14] The original work by Weinheimer and Spraggins utilized a systematic solvent extraction procedure.
-
-
Solvent Partitioning: The crude extract can be further partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous phase at a controlled pH (around 4.5) to selectively isolate the acidic prostaglandins.[14]
Purification Protocol
-
Silica Gel Chromatography: The crude prostaglandin extract is subjected to column chromatography on silica gel. Elution with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) allows for the separation of different classes of prostaglandins.
-
High-Performance Liquid Chromatography (HPLC): For high-purity isolation of this compound, reversed-phase HPLC is the method of choice.[16][17][18][19][20]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid, is employed.
-
Detection: UV detection at a wavelength of around 214 nm (for the peptide bond) and 280 nm (for aromatic residues if present) is suitable for prostaglandins.
-
Workflow for Extraction and Purification of this compound
Caption: Generalized workflow for the extraction and purification of this compound.
Analytical Techniques for Characterization
The structural elucidation and quantification of this compound rely on a combination of modern analytical methods:
| Analytical Technique | Purpose | Key Parameters/Observations |
| NMR Spectroscopy | Structural elucidation (proton and carbon skeleton) | 1H and 13C NMR are used to determine the connectivity of atoms. 2D NMR techniques like COSY and HSQC can provide detailed structural information.[21][22] |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | High-resolution MS provides the exact mass. Fragmentation patterns in MS/MS can confirm the structure. Gas chromatography-MS (GC-MS) can also be used for analysis.[13][23] |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorptions for carbonyl groups (ketone and carboxylic acid) and double bonds. |
| HPLC | Purity assessment and quantification | A single, sharp peak on an analytical HPLC column indicates high purity. The area under the peak can be used for quantification against a standard curve. |
Biological Activities and Potential Signaling Pathways
Prostaglandins of the A-series, particularly cyclopentenone prostaglandins, are known to possess a range of biological activities, including anti-inflammatory, anti-viral, and anti-neoplastic effects.[12] While the specific biological activities of this compound are not as extensively studied as its 15(S) counterpart, its structural similarity suggests it may share some of these properties.
Anti-inflammatory Effects: Prostaglandins of the E and A series have demonstrated potent anti-inflammatory activity in various in vivo models.[24][25] The anti-inflammatory actions of cyclopentenone prostaglandins are often mediated through the inhibition of the NF-κB signaling pathway.[12] It is plausible that this compound exerts anti-inflammatory effects through similar mechanisms.
Cytotoxic Activity: PGA1 has been shown to induce apoptosis in cancer cells.[26] Studies on various cancer cell lines have demonstrated the cytotoxic potential of prostaglandin derivatives.[27][28][29] The presence of the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring is crucial for the bioactivity of these compounds.[12] Further research is needed to determine the specific cytotoxic profile and efficacy of this compound against different cancer cell lines.
Signaling Pathways: The biological actions of cyclopentenone prostaglandins can be mediated through both receptor-dependent and receptor-independent mechanisms. While some prostaglandins act through G-protein coupled receptors (GPCRs), the bioactivity of many cyclopentenone prostaglandins is attributed to their ability to covalently adduct to and modulate the function of key signaling proteins, such as components of the NF-κB and MAPK signaling pathways.[12] The specific cellular targets and signaling cascades affected by this compound remain an active area for investigation.
Potential Signaling Pathways Influenced by this compound
Caption: Hypothesized signaling pathways modulated by this compound.
Future Directions and Conclusion
The discovery of this compound and other 15(R)-prostaglandins in Plexaura homomalla has had a lasting impact on the field of marine natural products and prostaglandin research. While much has been learned about their natural sources and unique biosynthesis, the full therapeutic potential of these compounds is yet to be unlocked. Future research should focus on:
-
Elucidating the specific molecular targets of this compound: Identifying the proteins that this compound directly interacts with will provide a clearer understanding of its mechanism of action.
-
Comprehensive screening for biological activity: A broader screening of this compound against a wide range of cancer cell lines and in various models of inflammation is warranted.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound will help in identifying the key structural features responsible for its biological activity and in designing more potent and selective therapeutic agents.
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The Endogenous Presence of 15-epi-Prostaglandin A1 in Mammals: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the current understanding surrounding the endogenous presence of 15-epi-prostaglandin A1 (15-epi-PGA1) in mammals. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and highlighting areas requiring further investigation.
Introduction: The Enigmatic Role of A-Series Prostaglandins and their Stereoisomers
Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular homeostasis[1]. While the biosynthesis and functions of the D, E, F, and I-series prostaglandins are well-characterized, the A-series prostaglandins, including PGA1, remain more enigmatic. This compound, the 15(R)-stereoisomer of PGA1, presents an even greater puzzle. Its potential therapeutic properties, particularly in anti-inflammatory and anti-cancer contexts, have spurred interest[2]. However, a comprehensive understanding of its endogenous existence, biosynthesis, and physiological relevance in mammals is still emerging. This guide will navigate the current landscape of knowledge, from the foundational principles of prostaglandin synthesis to the specific, and often indirect, evidence pointing towards the potential for endogenous this compound.
Part 1: The Biosynthetic Landscape of Prostaglandins: A Foundation for Understanding PGA1 Formation
The canonical pathway for prostaglandin synthesis begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 serves as the central precursor for the various prostaglandin series, with its fate determined by specific terminal synthases.
Figure 1: Overview of the Prostaglandin Biosynthetic Pathway. This diagram illustrates the conversion of arachidonic acid and dihomo-γ-linolenic acid into various prostaglandins, highlighting the central role of PGH2 and the potential route to PGA1 from PGE1.
The Unresolved Pathway to A-Series Prostaglandins
Unlike other prostaglandin series, a specific, dedicated "PGA synthase" has not been identified in mammals. The prevailing hypothesis is that A-series prostaglandins, such as PGA1, are formed through the dehydration of E-series prostaglandins. Specifically, PGA1 is believed to arise from the dehydration of Prostaglandin E1 (PGE1). While this conversion can occur non-enzymatically under acidic conditions, evidence suggests that it may also happen in physiological settings. For instance, studies have shown the conversion of PGE1 to PGA1 in the context of its interaction with the nuclear receptor Nurr1.
Part 2: The Stereochemical Nuance: Formation of the 15-epi Configuration
The biological activity of prostaglandins is critically dependent on their stereochemistry, particularly at the C15 hydroxyl group. The "natural" configuration is typically the 15(S)-hydroxyl epimer. The 15(R)-hydroxyl epimer, designated as "15-epi," often exhibits distinct biological properties.
Potential Mechanisms for this compound Formation
The endogenous presence of this compound necessitates a mechanism for the formation of the 15(R) configuration. Two primary possibilities exist:
-
Non-enzymatic Epimerization: The 15-hydroxyl group of prostaglandins can potentially undergo epimerization (inversion of stereochemistry) under certain physiological or pathological conditions, such as those involving oxidative stress. While direct evidence for the epimerization of PGA1 is lacking, studies on other prostaglandins have shown that 15(R)-epimers can be formed endogenously. For example, a significant increase in 15(R)-PGD2 has been observed in hepatocytes under oxidative stress, as detected by liquid chromatography-mass spectrometry[3].
-
Stereospecific Enzymatic Reduction: It is conceivable that an uncharacterized reductase enzyme could stereospecifically reduce a 15-keto-prostaglandin precursor to yield a 15(R)-hydroxyl group. However, no such enzyme with specificity for a PGA-series precursor has been identified to date.
Part 3: Detection and Quantification: A Methodological Challenge
The definitive confirmation of the endogenous presence of this compound hinges on its detection and quantification in mammalian tissues and fluids. This presents a significant analytical challenge due to its likely low abundance and the presence of numerous isomeric prostaglandins.
Advanced Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the stereoselective analysis of prostaglandins[4]. This technique allows for the separation of different prostaglandin isomers and their precise quantification.
Table 1: Key Parameters for LC-MS/MS Analysis of Prostaglandins
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins. |
| Precursor Ion | The [M-H]⁻ ion of the target prostaglandin is selected in the first quadrupole. |
| Product Ions | Characteristic fragment ions generated by collision-induced dissociation are monitored in the third quadrupole for specific detection. |
| Chromatography | Reversed-phase liquid chromatography is employed to separate isomeric prostaglandins prior to mass analysis. |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., d4-PGE2) is crucial for accurate quantification[5]. |
Experimental Protocol: A Generic Workflow for Prostaglandin Analysis
The following protocol outlines a general workflow for the extraction and analysis of prostaglandins from biological samples.
-
Sample Collection and Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to prevent ex vivo prostaglandin synthesis. Homogenization should be performed in the presence of a COX inhibitor (e.g., indomethacin) and an antioxidant (e.g., butylated hydroxytoluene) to minimize artefactual formation.
-
Solid-Phase Extraction (SPE): Prostaglandins are extracted and concentrated from the homogenate using a C18 SPE cartridge.
-
LC-MS/MS Analysis: The extracted prostaglandins are separated and quantified by LC-MS/MS using a validated method with appropriate standards and internal standards.
Figure 2: Experimental Workflow for Prostaglandin Analysis. A generalized workflow for the extraction and quantification of prostaglandins from biological samples.
Part 4: Biological Activity and Potential Significance
While direct evidence for the physiological roles of endogenous this compound is scarce, studies using exogenously applied this compound and its close structural relatives provide intriguing clues.
Differential Biological Effects of 15-epi Prostaglandins
The stereochemistry at the C15 position can dramatically alter the biological activity of a prostaglandin. For example, 15(R)-PGF2α exhibits significantly lower binding affinity for the FP receptor compared to its 15(S) epimer, PGF2α[6]. This suggests that this compound may interact with a different set of receptors or binding proteins than PGA1, leading to distinct downstream signaling events.
Potential Therapeutic Implications
The interest in this compound is largely driven by its potential therapeutic applications. PGA1 itself has demonstrated neuroprotective effects in animal models of focal ischemia[7]. The anti-inflammatory and anti-proliferative properties attributed to A-series prostaglandins may be shared or even enhanced in the 15-epi configuration.
Conclusion and Future Directions
The question of the endogenous presence of this compound in mammals remains an open and compelling area of research. While the biosynthetic pathway for prostaglandins provides a plausible, albeit indirect, route for its formation, definitive evidence of its existence and physiological concentrations is lacking. Future research should focus on:
-
Targeted Metabolomic Studies: Utilizing highly sensitive and specific LC-MS/MS methods to screen for this compound in a variety of mammalian tissues and fluids, particularly under conditions of inflammation and oxidative stress.
-
Enzymatic Studies: Investigating the potential for known prostaglandin-metabolizing enzymes to catalyze the dehydration of PGE1 and the epimerization of the C15 hydroxyl group.
-
Functional Characterization: Elucidating the specific biological activities of this compound and identifying its molecular targets to understand its potential physiological and pathological roles.
The elucidation of the endogenous status of this compound will not only fill a significant gap in our understanding of prostaglandin biology but may also pave the way for novel therapeutic strategies targeting inflammatory and proliferative diseases.
References
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Goldstein, D. J., Marante Perez, D. J., Gunst, J. P., & Halperin, J. A. (1979). Prostaglandin E1 inhibits acute cell dehydration thirst. Pharmacology, biochemistry, and behavior, 10(6), 895–898. [Link]
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Pähler, A., et al. (2016). Quantitative profiling of prostaglandins as oxidative stress biomarkers in vitro and in vivo by negative ion online solid phase extraction - Liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 500, 43-51. [Link]
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Brose, S. A., Golovko, M. Y., & Golovko, S. A. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Prostaglandins & other lipid mediators, 104-105, 21–30. [Link]
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Laha, J. K., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1934–1942. [Link]
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Kim, D. H., et al. (2015). Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia. Neuroscience letters, 588, 145–149. [Link]
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Lee, C. C., et al. (1981). Partial isolation and characterization of the 15-hydroxyprostaglandin dehydrogenases and 9-ketoprostaglandin reductases in rabbit kidney. Prostaglandins, 22(5), 835–847. [Link]
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Hernandez-Guerra, M., et al. (2022). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. Hepatology, 76, S1-S1. [Link]
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Jarabak, J. (1975). [15-Hydroxyprostaglandin dehydrogenase from human placenta. 1. Isolation and characterization]. Hoppe-Seyler's zeitschrift fur physiologische chemie, 356(11), 1769–1776. [Link]
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Al-Gizawiy, M. M., et al. (2020). Prostaglandins as the Agents That Modulate the Course of Brain Disorders. International journal of molecular sciences, 21(2), 564. [Link]
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Horrobin, D. F. (1988). Prostaglandin E1: physiological significance and clinical use. Wiener klinische Wochenschrift, 100(14), 471–477. [Link]
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Straus, D. S., & Glass, C. K. (2001). The Anti-inflammatory Prostaglandin 15-Deoxy-Delta(12,14)-PGJ(2) Inhibits CRM1-dependent Nuclear Protein Export. The Journal of biological chemistry, 276(34), 32147–32153. [Link]
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15-epi-PGA1 role in cellular signaling pathways
An In-Depth Technical Guide to the Role of 15-epi-PGA1 in Cellular Signaling Pathways
Authored by a Senior Application Scientist
This guide provides a detailed exploration of 15-epi-Prostaglandin A1 (this compound) and its role in modulating critical cellular signaling pathways. As the 15(R)-stereoisomer of Prostaglandin A1 (PGA1), this molecule is part of the cyclopentenone prostaglandin family, which is recognized for significant anti-inflammatory and anti-neoplastic activities.[1][2][3] While research into the specific biological activities of this compound is ongoing, the well-documented mechanisms of its closely related isomers, particularly PGA1, provide a robust framework for understanding its potential therapeutic applications in oncology, neuroprotection, and the treatment of chronic inflammatory diseases.[1][4]
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental methodologies, and a forward-looking perspective on this promising class of signaling molecules.
Molecular Profile and Biological Context
This compound is the 15(R) stereoisomer of PGA1, a prostaglandin derived from sources such as gorgonian soft corals.[2][3][4] Prostaglandins are lipid mediators that regulate a vast array of physiological and pathological processes.[5] The defining feature of cyclopentenone prostaglandins is an α,β-unsaturated carbonyl group within a five-membered ring. This reactive center is crucial for many of their biological effects, particularly the ability to covalently modify specific cysteine residues on target proteins, thereby modulating their function.[5][6]
While PGA1 is known for its effects on renal vasodilation and blood pressure reduction, the research focus for this compound and its analogs has shifted towards their ability to induce apoptosis in cancer cells, modulate inflammatory responses, and offer neuroprotection.[1][2][3]
Core Signaling Pathways Modulated by Cyclopentenone Prostaglandins
The following sections detail the key cellular signaling pathways influenced by this class of molecules. While direct studies on this compound are emerging, the mechanisms established for PGA1 and other related compounds like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) serve as authoritative models for its likely bioactivity.
Potent Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, cell survival, and viral gene expression.[5][6] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Cyclopentenone prostaglandins, including PGA1, are potent inhibitors of this pathway.[5][7]
Mechanism of Action: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or phorbol esters (TPA), the IκB kinase (IKK) complex phosphorylates IκB-α. This phosphorylation marks IκB-α for ubiquitination and rapid degradation by the proteasome. The degradation of IκB-α unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[7]
PGA1 intervenes at a critical step: it prevents the stimulus-induced phosphorylation and subsequent degradation of IκB-α.[5][7] This action effectively traps NF-κB in the cytoplasm, blocking its entire signaling cascade. This inhibitory effect is dependent on the reactive cyclopentenone moiety and does not require new protein synthesis.[5]
Cell Cycle Arrest via p21 Induction
The anti-cancer properties of cyclopentenone prostaglandins are strongly linked to their ability to halt cell proliferation. A study utilizing potent synthetic analogs of PGA1, including a 15-epi derivative, demonstrated a clear mechanism for inducing cell cycle arrest at the G1 phase in human glioma cells.[8]
Mechanism of Action: These PGA1 analogs were found to induce the expression of the protein p21, a potent cyclin-dependent kinase (CDK) inhibitor, in a time- and dose-dependent manner.[8] The upregulation of p21 has two major downstream consequences:
-
Inhibition of Cyclin A/CDK2: p21 binds to and inhibits the activity of Cyclin A-CDK2 complexes, which are necessary for progression through the S phase.
-
Inhibition of Cyclin E/CDK2: The activity of Cyclin E-dependent kinases, critical for the G1 to S phase transition, is reduced through a dual mechanism: an increased association with the inhibitor p21 and a direct reduction in the total amount of Cyclin E protein.[8]
The net result is a robust blockade at the G1 checkpoint, preventing cancer cells from replicating their DNA and dividing.
Potential Activation of Nurr1 for Neuroprotection
Nurr1 is an orphan nuclear receptor that is essential for the development and maintenance of midbrain dopaminergic neurons, the cells primarily affected in Parkinson's disease. Recent groundbreaking work has identified PGE1 and its metabolite PGA1 as native, direct ligands for Nurr1.[9]
Mechanism of Action: PGA1 was shown to form a covalent bond with a specific cysteine residue (Cys566) within the ligand-binding domain of Nurr1.[9] This interaction induces a significant conformational change in the receptor, activating its transcriptional function. Functionally, treatment with PGE1/PGA1 demonstrated neuroprotective effects on dopaminergic neurons in a Nurr1-dependent manner and improved motor deficits in mouse models of Parkinson's disease.[9]
Given that this compound is a stereoisomer of PGA1, it stands as a strong candidate for investigation as a novel Nurr1 modulator, representing a promising avenue for the development of neuroprotective therapeutics.
Experimental Protocols for Mechanistic Validation
To empower researchers to investigate the effects of this compound, this section provides validated, step-by-step protocols for key experiments.
Workflow: Analysis of NF-κB Activation via Western Blot for IκB-α
This protocol is designed to determine if this compound can inhibit the degradation of IκB-α, a key indicator of NF-κB pathway inhibition.[7]
Causality and Trustworthiness: This protocol includes critical controls. A "stimulus-only" group should show a marked decrease in the IκB-α band, confirming pathway activation. An "unstimulated" group establishes the baseline IκB-α level. A successful experiment will show that the "this compound + stimulus" group retains IκB-α levels similar to the unstimulated control, providing direct evidence of inhibitory action.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to confirm the G1 arrest observed with PGA1 analogs.[8]
-
Cell Seeding and Treatment: Plate cells (e.g., A172 human glioma) at a density that avoids confluence during the experiment. Allow cells to adhere overnight.
-
Drug Incubation: Treat cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Gently trypsinize the cells, collect them, and combine with the supernatant to include any floating (potentially apoptotic) cells. Centrifuge to form a cell pellet.
-
Fixation: Resuspend the pellet and wash with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C. This permeabilizes the cells and preserves their structure.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the red fluorescence from Propidium Iodide is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram. Cells in G1 will have a 2N DNA content, while cells in G2/M will have a 4N content. The software will calculate the percentage of cells in each phase. A successful G1 arrest will show a significant increase in the percentage of cells in the G1 peak compared to the vehicle control.
Quantitative Data and Efficacy
While specific IC50 values for this compound are not yet widely published, data from studies on PGA1 provide a valuable reference for designing experiments. The effective concentrations for inhibiting NF-κB activation vary by cell type, highlighting the importance of empirical dose-response studies.
| Compound | Cell Line | Stimulus | Effective Concentration | Observed Effect | Reference |
| PGA1 | HeLa | TPA (25 ng/ml) | 24 µM | Complete inhibition of NF-κB activation | [7] |
| PGA1 | CEM-SS | TPA (25 ng/ml) | 12 µM | Inhibition of NF-κB activation | [7] |
| PGA1 | Jurkat | TNF-α (10 ng/ml) | 24 µM | Complete inhibition of NF-κB activation | [7] |
This table provides a scientifically grounded starting point for determining the optimal concentration range for this compound in new experimental systems.
Conclusion and Future Directions
This compound is a promising bioactive lipid with significant therapeutic potential rooted in its ability to modulate fundamental cellular signaling pathways. Based on robust evidence from its parent compound, PGA1, and related analogs, its primary mechanisms of action likely involve:
-
Anti-inflammatory and Immunomodulatory Effects: Achieved through the potent, direct inhibition of the NF-κB signaling cascade.
-
Anti-Cancer Activity: Driven by the induction of the CDK inhibitor p21, leading to G1 cell cycle arrest and the suppression of tumor growth.
-
Neuroprotective Potential: Through the novel mechanism of direct binding and activation of the orphan nuclear receptor Nurr1.
The field is poised for significant advancement. Future research should focus on directly validating these mechanisms for this compound itself. Key investigations should include confirming the inhibition of IκB-α phosphorylation, quantifying the induction of p21 and its effect on cell cycle progression in various cancer models, and exploring the binding affinity and functional activation of Nurr1 by this compound. The protocols and insights provided in this guide offer a solid foundation for these next critical steps in drug discovery and development.
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Tanikawa, M., et al. (1998). Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E. Journal of Biological Chemistry, 273(29), 18522-18527. Retrieved from [Link]
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Rossi, A., et al. (1997). Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation. Proceedings of the National Academy of Sciences, 94(2), 746-750. Retrieved from [Link]
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Santoro, M. G., et al. (1997). Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation. PubMed. Retrieved from [Link]
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mechanism of action of 15-epi-PGA1
An In-Depth Technical Guide to the Proposed Mechanism of Action of 15-epi-Prostaglandin A1
Abstract
15-epi-Prostaglandin A1 (15-epi-PGA1) is the 15(R) stereoisomer of Prostaglandin A1 (PGA1)[1][2]. While the biological activities of this compound itself are not yet extensively documented in published literature[3][4], its structure places it within the class of cyclopentenone prostaglandins (cyPGs). This class of molecules is characterized by a chemically reactive α,β-unsaturated carbonyl group within a cyclopentenone ring, which is a powerful determinant of their biological activity[5][6]. This guide posits, based on extensive evidence from PGA1 and the related cyPG 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), that the primary mechanism of action for this compound is not initiated by classical receptor binding, but by direct covalent modification of cellular proteins. This guide will elucidate this proposed mechanism, focusing on the molecular interactions with key cytoprotective and inflammatory signaling pathways and provide the experimental frameworks required to validate these hypotheses for this compound.
The Electrophilic Core: A Mechanism Defined by Chemistry
The defining structural feature of this compound, like all A- and J-series prostaglandins, is the cyclopentenone ring[6]. This ring contains an α,β-unsaturated carbonyl system, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. In the cellular environment, the most prominent nucleophiles are the thiol groups of cysteine residues within proteins[7][8].
The proposed core mechanism is a Michael addition reaction , where the cysteine thiol of a target protein covalently bonds to the β-carbon of the this compound cyclopentenone ring. This irreversible adduction alters the protein's conformation, and consequently, its function. This capacity for covalent modification is the foundation for the pleiotropic effects observed with related compounds, including potent anti-inflammatory and cytoprotective activities[7][9].
Caption: Covalent modification via Michael addition.
Primary Target Pathway I: Activation of the Keap1-Nrf2 Antioxidant Response
A critical sensor for cellular stress is the Keap1-Nrf2 pathway, which governs the expression of a wide array of antioxidant and detoxification genes[10][11]. Under basal conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation[12].
Keap1 is notably rich in reactive cysteine residues, which act as sensors for electrophiles and oxidants[8]. We propose that this compound directly modifies these sensor cysteines on Keap1.
Causality of Activation:
-
Covalent Modification: this compound enters the cell and forms a Michael adduct with specific cysteine residues on Keap1.
-
Conformational Change: This covalent modification induces a conformational change in the Keap1 protein.
-
Nrf2 Release: The altered Keap1 structure is no longer able to effectively bind Nrf2 and present it to the ubiquitination machinery.
-
Nrf2 Accumulation & Translocation: Newly synthesized Nrf2 is no longer degraded, allowing it to accumulate in the cytoplasm and translocate to the nucleus.
-
Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.
Primary Target Pathway II: Inhibition of the NF-κB Inflammatory Cascade
The transcription factor NF-κB is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory effects of cyPGs like 15d-PGJ₂ are well-established and occur through PPARγ-independent covalent modification of key components in the NF-κB signaling pathway[13][14].
It is highly probable that this compound exerts anti-inflammatory effects through similar multi-level inhibition:
-
Inhibition of IκB Kinase (IKK): The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. Covalent modification of a critical cysteine residue (Cys-179 in IKKβ) by cyPGs inhibits kinase activity[14]. This prevents IκBα phosphorylation and degradation, thereby trapping NF-κB in an inactive state in the cytoplasm.
-
Direct Modification of NF-κB Subunits: CyPGs can also directly modify cysteine residues within the DNA-binding domains of NF-κB subunits (e.g., p65 and p50). This adduction physically blocks the ability of NF-κB to bind to its consensus DNA sequences in the promoters of target genes, preventing transcription even if it reaches the nucleus[13][14].
Caption: Proposed multi-level inhibition of the NF-κB pathway by this compound.
Experimental Validation Protocols
The following protocols provide a framework for investigating and validating the proposed mechanisms of action for this compound. These are designed as self-validating systems, with built-in controls to ensure scientific rigor.
Protocol 1: Identification of Covalent Protein Targets
Objective: To identify the portfolio of cellular proteins that are covalently modified by this compound using a biotinylated analog for affinity purification followed by mass spectrometry. This method is adapted from proteomic studies on PGA1[7].
Methodology:
-
Probe Synthesis: Synthesize a biotinylated analog of this compound (this compound-B), ensuring the biotin tag is attached via a linker that does not interfere with the cyclopentenone ring.
-
Cell Culture and Treatment: Culture target cells (e.g., RAW 264.7 macrophages) to ~80% confluency. Treat cells with this compound-B (e.g., 10 µM) for a defined period (e.g., 4 hours). Include a vehicle control (DMSO) and a competition control (pre-incubation with a 100-fold excess of unlabeled this compound).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Pre-clear the cell lysate with streptavidin-agarose beads to remove non-specifically binding proteins.
-
Incubate the pre-cleared lysate with fresh streptavidin-agarose beads overnight at 4°C to capture the this compound-B-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
Analysis:
-
Run the eluates on an SDS-PAGE gel and visualize proteins by silver staining or Coomassie blue.
-
Excise unique bands present in the this compound-B lane but absent or reduced in control lanes.
-
Identify the proteins via in-gel digestion followed by LC-MS/MS analysis.
-
Caption: Workflow for identifying protein targets of this compound.
Protocol 2: ARE-Luciferase Reporter Assay for Nrf2 Activity
Objective: To quantify the ability of this compound to activate the Nrf2-dependent transcriptional response.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with multiple Antioxidant Response Element (ARE) repeats. Co-transfect with a control plasmid expressing Renilla luciferase for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with increasing concentrations of this compound (e.g., 0.1 to 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
Lysis and Luminescence Reading: After a suitable incubation period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in ARE-driven transcription relative to the vehicle control.
Protocol 3: NF-κB Luciferase Reporter Assay for Pathway Inhibition
Objective: To quantify the inhibitory effect of this compound on NF-κB-dependent transcription.
Methodology:
-
Cell Transfection: Transfect cells with a firefly luciferase reporter plasmid driven by a promoter containing multiple NF-κB binding sites. Co-transfect with a Renilla luciferase control plasmid.
-
Pre-treatment: After 24 hours, pre-treat the cells with increasing concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL). Include unstimulated and vehicle-only controls.
-
Lysis and Luminescence Reading: After 6-8 hours of stimulation, lyse the cells and measure dual-luciferase activity.
-
Data Analysis: Normalize firefly to Renilla luciferase activity. Calculate the percentage inhibition of TNF-α-induced NF-κB activity at each concentration of this compound.
Summary and Future Directions
The chemical structure of this compound strongly suggests its primary mechanism of action is through the covalent modification of cellular proteins via Michael addition. This guide outlines a scientifically robust, hypothesis-driven framework predicting that this compound will activate the cytoprotective Keap1-Nrf2 pathway and inhibit the pro-inflammatory NF-κB cascade. The provided experimental protocols offer a clear path for researchers to rigorously test these predictions and uncover the specific protein targets and therapeutic potential of this compound. Future work should focus on identifying the full spectrum of protein adducts, validating the modification of Keap1 and NF-kB pathway components in vivo, and exploring the therapeutic implications of this unique mode of action.
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Straus, D.S. et al. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Proceedings of the National Academy of Sciences. [Link]
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Rajakariar, R. et al. (2007). 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells. Frontiers in Immunology. [Link]
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Gao, H. et al. (2019). 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism. PubMed Central. [Link]
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Cernuda-Morollón, E. et al. (2007). Study of protein targets for covalent modification by the antitumoral and anti-inflammatory prostaglandin PGA1: focus on vimentin. PubMed. [Link]
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Rojo de la Vega, M. et al. (2018). The KEAP1-NRF2 pathway: Targets for therapy and role in cancer. PubMed Central. [Link]
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Ge, C. et al. (2021). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Frontiers in Immunology. [Link]
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Gaya, M. et al. (2005). Protein Thiol Modification by 15-deoxy-Δ12,14-Prostaglandin J2 Addition in Mesangial Cells: Role in the Inhibition of Pro-inflammatory Genes. Molecular Pharmacology. [Link]
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Eeda, V. et al. (2007). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits HIV-1 transactivating protein, Tat, through covalent modification. PubMed Central. [Link]
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15-epi-PGA1 and Mitochondrial Function: A Technical Guide to Mechanisms and Measurement
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
15-epi-Prostaglandin A1 (15-epi-PGA1) is a cyclopentenone prostaglandin (CyPG), a class of lipid mediators known for potent signaling activities in inflammation and cell fate. Recent evidence has identified this compound as a significant endogenous modulator of cellular bioenergetics, specifically through the direct inhibition of mitochondrial function. This technical guide provides an in-depth exploration of the mechanisms by which this compound impairs mitochondrial activity, drawing parallels with the well-characterized effects of related CyPGs. We synthesize current research to present a cohesive model of action, focusing on the inhibition of the electron transfer system (ETS), induction of oxidative stress, and disruption of mitochondrial membrane potential. Furthermore, this guide serves as a practical resource for the scientific community, offering detailed, field-proven protocols for assessing the impact of this compound on mitochondrial health using state-of-the-art techniques.
Part 1: The Molecular Context of this compound
1.1 Chemical Nature of Cyclopentenone Prostaglandins
Prostaglandins are a class of eicosanoids derived from the enzymatic oxidation of arachidonic acid. The A-series and J-series prostaglandins are characterized by an α,β-unsaturated carbonyl group within their cyclopentane ring structure, classifying them as cyclopentenone prostaglandins (CyPGs).[1] This electrophilic center is a key functional feature, enabling these molecules to form covalent Michael adducts with nucleophilic residues (such as cysteine) on target proteins.[2] This reactivity is central to many of their biological activities, often occurring independently of classical G-protein coupled prostanoid receptors.[1] this compound is an epimer of Prostaglandin A1, belonging to this reactive class of lipid mediators.[3]
1.2 Biological Landscape of CyPGs: From Inflammation to Apoptosis
CyPGs, particularly the more extensively studied 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are recognized as potent regulators of inflammatory and apoptotic pathways.[4][5] They are generated late in the inflammatory response and are thought to contribute to its resolution.[6] Their mechanisms of action are pleiotropic; while some effects are mediated through the activation of the nuclear receptor PPARγ, many of their most profound impacts on cell stress and survival are PPARγ-independent.[1][4] These effects include the induction of apoptosis in various cell types, a process intrinsically linked to mitochondrial integrity.[4][7][8]
Part 2: The Mechanistic Impact of this compound on Mitochondrial Function
Recent compelling evidence has directly implicated this compound as a driver of mitochondrial dysfunction, particularly in the context of age-related neurodegenerative diseases like Alzheimer's.[9][10]
2.1 Direct and Broad Inhibition of the Electron Transfer System (ETS)
A pivotal study identified this compound as a circulating metabolite elevated in dementia patients that directly inhibits mitochondrial function.[10] High-resolution respirometry analyses revealed that treatment of various cell types—including neurons, myoblasts, and fibroblasts—with this compound leads to a significant and broad inhibition of the electron transfer system.[9] This inhibitory effect occurs without a corresponding change in the overall mitochondrial content, pointing towards a direct functional impairment of the respiratory machinery rather than a reduction in mitochondrial biogenesis.[9][10]
2.2 Mechanistic Insights from the CyPG Family
The actions of the closely related CyPG, 15d-PGJ₂, provide a valuable framework for understanding the molecular targets of this compound.
-
Targeting Respiratory Complex I: A primary molecular target for 15d-PGJ₂ within the mitochondria is Complex I (NADH-ubiquinone reductase) of the ETS.[11] At micromolar concentrations, 15d-PGJ₂ effectively blocks State 3 respiration (ADP-stimulated oxygen consumption) by directly inhibiting Complex I activity.[11] This inhibition is likely due to the covalent adduction to critical cysteine residues within the complex.[11][12]
-
Induction of Oxidative Stress: The inhibition of the ETS, particularly at Complex I, is a major cause of electron leakage, leading to the premature reduction of molecular oxygen to form superoxide (O₂⁻•), a primary reactive oxygen species (ROS).[11] 15d-PGJ₂ has been shown to dramatically increase the rate of ROS generation by Complex I.[4][11] This surge in oxidative stress is a central event mediating the cytotoxic effects of CyPGs.[13]
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): The proton gradient established by the ETS across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm), is essential for ATP synthesis.[14] CyPGs, including 15d-PGJ₂, induce a rapid dissipation of ΔΨm.[4][8] This loss of membrane potential is a critical early event in the apoptotic cascade.
-
Initiation of Mitochondrial-Dependent Apoptosis: The combination of ETS inhibition, ROS production, and ΔΨm collapse culminates in the activation of the intrinsic apoptotic pathway. This involves the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol, which in turn activates the caspase cascade and executes programmed cell death.[4][6][7]
The following diagram illustrates the proposed signaling cascade initiated by this compound, based on direct evidence and mechanistic parallels with 15d-PGJ₂.
Caption: Proposed mechanism of this compound-induced mitochondrial dysfunction.
Part 3: Experimental Assessment of Mitochondrial Effects
A robust evaluation of a compound's effect on mitochondria requires a multi-parametric approach. Here, we detail core, self-validating protocols to quantitatively assess the key pillars of mitochondrial function: respiration, membrane potential, and ROS production.
3.1 Protocol: Measuring Mitochondrial Respiration via Extracellular Flux Analysis
Causality: The Oxygen Consumption Rate (OCR) is the most direct measure of Electron Transfer System activity and oxidative phosphorylation.[14] The Seahorse XF Cell Mito Stress Test dissects OCR into key parameters—basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity—by the sequential injection of mitochondrial inhibitors. This provides a detailed bioenergetic profile of the cell.[15]
Experimental Workflow Diagram:
Caption: Workflow for assessing mitochondrial respiration with a Seahorse XF Analyzer.
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cells (e.g., neurons, C2C12 myoblasts, or fibroblasts) in an XFe96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[15][16]
-
Compound Treatment: The following day, treat cells with a dose-range of this compound or vehicle control for the desired duration (e.g., 24 hours).[9]
-
Assay Medium Preparation: One hour prior to the assay, remove the growth medium and wash cells with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, adjusted to pH 7.4. Add the final volume of supplemented assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[15]
-
Cartridge Hydration & Loading: The day before the assay, hydrate a Seahorse XF sensor cartridge overnight at 37°C in a non-CO₂ incubator using XF Calibrant.[17] On the day of the assay, load the injection ports of the hydrated cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase, typically 1.0-1.5 µM final concentration).[17]
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient, typically 1.0-1.5 µM final concentration).[17]
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration, typically 0.5 µM final concentration).[17]
-
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The protocol consists of baseline measurements followed by measurements after each inhibitor injection.[15]
-
Data Analysis: After the run, normalize the OCR data to cell number or protein content per well. Calculate the key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
Data Presentation Summary:
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Capacity (%) |
| Vehicle Control | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 1 µM this compound | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 10 µM this compound | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
3.2 Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1
Causality: The JC-1 dye is a ratiometric fluorescent probe used to assess mitochondrial health.[18] In healthy, energized mitochondria with a high ΔΨm, the cationic dye accumulates and forms "J-aggregates" that emit red fluorescence. In unhealthy cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence.[18] The ratio of red to green fluorescence provides a quantitative measure of mitochondrial polarization, largely independent of mitochondrial mass.[19]
Experimental Workflow Diagram:
Caption: Workflow for assessing mitochondrial membrane potential using JC-1 dye.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates. Treat with this compound, vehicle control, and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes) as per your experimental design.[18][20]
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization, neutralize, and pellet by centrifugation (e.g., 400 x g for 5 minutes).[19]
-
JC-1 Staining: Prepare a 1-2 µM JC-1 working solution in pre-warmed cell culture medium or assay buffer.[21] Resuspend the cell pellet in the JC-1 working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, pellet the cells by centrifugation and wash them once or twice with pre-warmed assay buffer to remove excess dye.[19]
-
Flow Cytometry Acquisition: Resuspend the final cell pellet in an appropriate buffer for flow cytometry. Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect green fluorescence in the FITC channel (e.g., 530/30 nm) and red fluorescence in the PE channel (e.g., 585/42 nm).[20]
-
Data Analysis: Gate on the main cell population to exclude debris. For each sample, quantify the percentage of cells with high red fluorescence (healthy) versus high green fluorescence (depolarized). Calculate the mean fluorescence intensity (MFI) ratio of red to green signals.
Data Presentation Summary:
| Treatment Group | Red/Green Fluorescence Ratio (MFI) | % Depolarized Cells (Green High) |
| Vehicle Control | Value ± SEM | Value ± SEM |
| This compound | Value ± SEM | Value ± SEM |
| CCCP (Positive Control) | Value ± SEM | Value ± SEM |
3.3 Protocol: Quantifying Mitochondrial ROS with MitoSOX Red
Causality: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells.[22] In the presence of superoxide (O₂⁻•), it is oxidized and exhibits bright red fluorescence. It is not readily oxidized by other ROS, making it a specific indicator for mitochondrial superoxide, the primary ROS produced by a dysfunctional ETS.[22]
Step-by-Step Methodology:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described in the previous protocols. Include a positive control for ROS induction (e.g., Antimycin A).
-
MitoSOX Loading: Prepare a MitoSOX working solution (typically 1-5 µM) in pre-warmed HBSS or culture medium.[23][24] Remove the treatment medium, wash the cells, and incubate them with the MitoSOX working solution for 15-30 minutes at 37°C, protected from light.[23][25]
-
Harvesting and Washing: Following incubation, harvest adherent cells and wash them gently three times with pre-warmed buffer to remove non-localized probe.[24]
-
Flow Cytometry Acquisition: Resuspend the final cell pellet in buffer and analyze immediately on a flow cytometer. Excite the probe at ~510 nm and collect fluorescence in the PE channel (~580 nm).[22]
-
Data Analysis: Gate on the live cell population and measure the geometric mean fluorescence intensity (gMFI) of the MitoSOX signal for each treatment condition.
Data Presentation Summary:
| Treatment Group | MitoSOX Geometric Mean Fluorescence Intensity (gMFI) |
| Vehicle Control | Value ± SEM |
| This compound | Value ± SEM |
| Antimycin A (Positive Control) | Value ± SEM |
Part 4: Synthesis and Future Directions
The available evidence establishes this compound as a potent endogenous inhibitor of the mitochondrial electron transfer system.[9] Its mode of action, likely mirroring that of other electrophilic CyPGs, involves direct functional impairment of respiratory complexes, leading to a cascade of downstream events including increased ROS production, collapse of the mitochondrial membrane potential, and ultimately, the initiation of apoptosis.[4][11]
The identification of this compound as a potential pathogenic factor in Alzheimer's disease highlights the critical importance of understanding its impact on mitochondrial health.[10] This guide provides the conceptual framework and practical tools for researchers to investigate this relationship further.
Future research should focus on:
-
Target Deconvolution: Utilizing chemical proteomics to definitively identify the specific protein adduction sites of this compound within the mitochondrial proteome.
-
Mitochondrial Dynamics: Investigating the long-term effects of this compound on mitochondrial fission and fusion processes, which are crucial for mitochondrial quality control.[26]
-
Therapeutic Modulation: Exploring whether inhibiting the synthesis of this compound or quenching its electrophilic reactivity could serve as a viable therapeutic strategy in diseases characterized by mitochondrial dysfunction.
Part 5: References
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Reis, A., et al. (2013). Mitochondrial targeting of the electrophilic lipid 15-deoxy-Δ12,14-Prostaglandin J2 increases apoptotic efficacy via redox cell signaling mechanisms. Free Radical Biology and Medicine. [Link]
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Starr, J. A., et al. (2025). Nervonic acid and this compound mediate systemic mitochondrial dysfunction in AD dementia. Geroscience. [Link]
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Martinez-Diez, M., et al. (2005). The mitochondrial respiratory complex I is a target for 15-deoxy-delta12,14-prostaglandin J2 action. Journal of Lipid Research. [Link]
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Gao, Y., et al. (2021). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. STAR Protocols. [Link]
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Brown, E. E., et al. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols. [Link]
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Palyu, E. (2015). Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization. Image Analyst MKII Online Manual. [Link]
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Ma, Y., et al. (2021). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols. [Link]
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Nencioni, A., et al. (2003). Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling. The Journal of Immunology. [Link]
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Lee, Y. J., et al. (2009). 15-Deoxy-Delta(12,14)-prostaglandin J(2) induces mitochondrial-dependent apoptosis through inhibition of PKA/NF-kappaB in renal proximal epithelial cells. Toxicology. [Link]
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Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray Website. [Link]
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G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences Website. [Link]
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Bellver-Sanchis, A., et al. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols. [Link]
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Gao, Y., et al. (2021). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. ResearchGate. [Link]
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Nazarewicz, R. R., et al. (2015). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Reactive Oxygen Species. [Link]
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Kakarla, V., et al. (2018). Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research. Biogerontology. [Link]
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Wang, X., et al. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments. [Link]
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Kim, H. J., et al. (2008). 15-Deoxy-delta 12,14-prostaglandin J2 induces apoptosis via JNK-mediated mitochondrial pathway in osteoblastic cells. Toxicology. [Link]
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Uchida, K., et al. (2001). Cyclopentenone prostaglandins as potential inducers of intracellular oxidative stress. Journal of Biological Chemistry. [Link]
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Tescione, M., et al. (2023). Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. protocols.io. [Link]
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Figueiredo-Pereira, M. E., et al. (2015). Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration. Frontiers in Molecular Neuroscience. [Link]
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Perelman, A., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments. [Link]
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Paez, E. O., et al. (2000). Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages. The Journal of Immunology. [Link]
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Wikipedia contributors. (2023). Cyclopentenone prostaglandins. Wikipedia. [Link]
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Gilroy, D. W., et al. (2004). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Prostaglandins & Other Lipid Mediators. [Link]
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Fisher, A. B. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Comprehensive Physiology. [Link]
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Thapa, D., et al. (2014). Mitochondrial Remodeling Following Fission Inhibition by 15d-PGJ2 Involves Molecular Changes in Mitochondrial Fusion Protein OPA1. PLoS One. [Link]
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ChEBI. (Date not available). This compound (CHEBI:188416). EMBL-EBI. [Link]
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An In-Depth Technical Guide to 15-epi-PGA1 as a Biomarker for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the discovery of novel biomarkers for early diagnosis and therapeutic intervention. This technical guide delves into the emerging potential of 15-epi-Prostaglandin A1 (15-epi-PGA1) as a biomarker for AD. Grounded in the latest scientific findings, this document provides a comprehensive overview of the rationale behind investigating this compound, its biochemical context within the prostaglandin family, and its putative role in the pathophysiology of Alzheimer's, particularly concerning neuroinflammation and mitochondrial dysfunction. We present detailed, field-proven methodologies for the sensitive detection and quantification of this compound in biological matrices, alongside a critical analysis of its potential signaling pathways. This guide is intended to serve as an essential resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of Alzheimer's disease.
Introduction: The Imperative for Novel Biomarkers in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. The intricate pathophysiology of AD also involves a significant neuroinflammatory component, where the brain's innate immune cells, microglia and astrocytes, play a dual role. While initially protective, chronic activation of these glial cells contributes to a pro-inflammatory environment that exacerbates neuronal damage.
The current diagnostic paradigm for AD relies on a combination of clinical assessment, cerebrospinal fluid (CSF) analysis of Aβ and tau, and neuroimaging. However, these biomarkers often become indicative at later stages of the disease. Consequently, there is a pressing need for biomarkers that can detect the earliest pathological changes, track disease progression, and evaluate the efficacy of therapeutic interventions. Lipid mediators, such as prostaglandins, are increasingly recognized for their roles in neuroinflammation and neurodegeneration, making them a promising class of candidate biomarkers.
Prostaglandins and Neuroinflammation in Alzheimer's Disease
Prostaglandins are a class of lipid compounds derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. They are potent signaling molecules involved in a myriad of physiological processes, including inflammation. In the central nervous system (CNS), prostaglandins are produced by neurons, microglia, and astrocytes and can exert both neuroprotective and neurotoxic effects depending on the specific prostaglandin and its receptor.
Several studies have implicated prostaglandins in the inflammatory cascade of Alzheimer's disease. For instance, levels of Prostaglandin E2 (PGE2) have been found to be elevated in the CSF of patients with probable AD, suggesting a role for COX activity in the disease process.[1][2] However, the relationship is complex, with some studies indicating that PGE2 levels may be higher in early stages of cognitive impairment and lower in more advanced disease.[3][4] This highlights the dynamic nature of the neuroinflammatory response and the need to investigate a broader spectrum of prostaglandins and their metabolites.
The Emergence of this compound
Recent research has brought to light a novel candidate biomarker within the prostaglandin family: 15-epi-Prostaglandin A1 (this compound). A pivotal study identified that this compound is elevated in individuals with dementia and is associated with systemic mitochondrial dysfunction.[2][5][6] This finding is particularly significant given the established role of mitochondrial impairment in the pathogenesis of Alzheimer's disease.
The Biochemical Rationale for this compound as an AD Biomarker
Biosynthesis of A-Series Prostaglandins
Prostaglandins of the A-series, including PGA1, are derived from the common precursor Prostaglandin H2 (PGH2), which is synthesized from arachidonic acid by COX enzymes. PGH2 is then converted to PGE2, which can be dehydrated to form PGA2. While the precise biosynthetic pathway of PGA1 and its epimer, this compound, is not fully elucidated, it is understood to be part of this complex enzymatic cascade. The formation of the "epi" configuration at the 15th carbon may occur through non-enzymatic isomerization or via a specific enzymatic pathway that is potentially upregulated in pathological conditions.
Caption: Simplified biosynthesis pathway of A-series prostaglandins.
Mitochondrial Dysfunction: A Core Feature of AD and a Target of this compound
Mitochondrial dysfunction is a well-established hallmark of Alzheimer's disease, contributing to energy deficits, oxidative stress, and ultimately, neuronal death. Research has shown that this compound inhibits mitochondrial function through a broad inhibition of the electron transport system (ETS).[2][5][6] This direct impact on cellular energy production provides a strong mechanistic link between elevated this compound and the neurodegenerative processes in AD. It is plausible that this compound may directly interact with and inhibit one or more complexes of the mitochondrial respiratory chain, such as Complex I or II.[7][8] This inhibition would lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), further perpetuating the cycle of oxidative stress and neuronal damage characteristic of AD.
Caption: Proposed mechanism of this compound-induced mitochondrial dysfunction.
Hypothetical Signaling Pathways: Insights from PGA1
While the specific receptors and signaling pathways for this compound are yet to be fully characterized, we can draw inferences from its parent compound, PGA1. PGA1 is known to exert neuroprotective and anti-inflammatory effects, in part through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[9][10] PPAR-γ is a nuclear receptor that, when activated, can suppress the expression of pro-inflammatory genes by transrepressing transcription factors like NF-κB.[11]
It is plausible that this compound, despite its detrimental effects on mitochondria, may also interact with cellular signaling pathways, including the PPAR-γ pathway. However, its distinct stereochemistry could lead to altered receptor binding affinity or downstream signaling compared to PGA1. Further research is needed to elucidate the precise molecular targets of this compound in neuronal and glial cells.
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An In-Depth Technical Guide to the Enzymatic Synthesis of 15-epi-Prostaglandin A1
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic synthesis of 15-epi-prostaglandin A1 (15-epi-PGA1). We will delve into the established enzymatic pathways for prostaglandin biosynthesis, explore the specific challenges and potential mechanisms for the formation of the 15-epi stereoisomer, and provide detailed methodologies for synthesis, purification, and characterization.
Introduction: The Significance of this compound
Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide range of physiological effects in the body, acting as local hormones.[1] 15-epi-Prostaglandin A1 is the 15(R) stereoisomer of PGA1 and has garnered research interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[2] While the biological activities of PGA1, such as renal vasodilation and reduction of arterial pressure, are documented, the specific roles of its 15-epi isomer are still under active investigation.[3][4] Enzymatic synthesis offers a highly specific and controlled route to produce such complex molecules, avoiding the harsh reagents and potential side products of purely chemical synthesis.
The General Prostaglandin Biosynthetic Pathway: A Foundation for this compound Synthesis
The journey to any prostaglandin, including this compound, begins with the liberation of arachidonic acid from the cell membrane. This process is catalyzed by phospholipase A2.[5] Once freed, arachidonic acid is the substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes perform a two-step reaction to convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[5][7] PGH2 stands at a critical junction, serving as the precursor for a variety of prostaglandins.[8]
The fate of PGH2 is determined by the action of specific downstream synthases. For instance, prostaglandin E synthase converts PGH2 to PGE2, while prostaglandin D synthase produces PGD2.[9]
Caption: General Prostaglandin Biosynthesis Pathway.
The Crux of the Matter: Formation of Prostaglandin A1 and the 15-epi Configuration
The synthesis of PGA1 is understood to occur via the dehydration of PGE1. This conversion can happen non-enzymatically under acidic conditions.[10] However, the existence of a "Prostaglandin-A1 Delta-isomerase" suggests a specific enzymatic pathway for this conversion, which would offer greater control over the reaction.[11]
The primary stereochemical challenge in synthesizing this compound lies in establishing the (R) configuration at the C-15 hydroxyl group. The majority of enzymatic prostaglandin synthesis pathways stereospecifically produce the (15S)-hydroxyl group.[12] The precise enzymatic mechanism for the formation of the 15-epi (15R) configuration is not yet fully elucidated. Several hypotheses exist:
-
Action of a Specific Isomerase: A yet-to-be-fully-characterized isomerase could directly convert (15S)-PGA1 to this compound.
-
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity: This enzyme typically oxidizes the 15-hydroxyl group to a ketone.[13] It is plausible that under certain conditions, the reverse reaction (reduction of the 15-keto intermediate) could occur with less stereospecificity, leading to a mixture of 15S and 15R products.
-
Non-Enzymatic Epimerization: It is also possible that this compound can be formed through a non-enzymatic, radical-mediated process under specific physiological or in vitro conditions.
Experimental Protocols: A Step-by-Step Guide
This section provides a framework for the enzymatic synthesis, purification, and characterization of this compound. Given the incomplete understanding of the specific enzymes for 15-epi formation, this protocol focuses on the synthesis of the precursor PGA1, followed by methods for separating and identifying the desired 15-epi isomer.
Part 1: Enzymatic Synthesis of Prostaglandin A1
This protocol is adapted from established methods for the in vitro synthesis of prostaglandins.
Materials:
-
Arachidonic Acid
-
COX-1 or COX-2 enzyme (commercially available)
-
Prostaglandin H Synthase (if not using a combined COX enzyme)
-
Prostaglandin E Synthase
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0, containing necessary cofactors like glutathione)
-
Quenching Solution (e.g., citric acid solution)
-
Organic Solvents (e.g., ethyl acetate, hexane)
Procedure:
-
Enzyme Preparation: Prepare a solution of COX and PGE Synthase in the reaction buffer. The optimal enzyme concentrations should be determined empirically.
-
Substrate Preparation: Dissolve arachidonic acid in ethanol and then dilute it in the reaction buffer.
-
Enzymatic Reaction:
-
Initiate the reaction by adding the arachidonic acid solution to the enzyme solution.
-
Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Quenching: Stop the reaction by adding the quenching solution to lower the pH.
-
Dehydration to PGA1: To facilitate the conversion of PGE1 to PGA1, the quenched reaction mixture can be acidified (e.g., to pH 3-4) and incubated. Note that this may be a non-enzymatic conversion.
-
Extraction: Extract the prostaglandins from the aqueous reaction mixture using an organic solvent like ethyl acetate.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen to obtain the crude prostaglandin extract.
Caption: Workflow for the Enzymatic Synthesis of PGA1.
Part 2: Purification of this compound
The separation of prostaglandin isomers is a significant challenge due to their structural similarity. High-performance liquid chromatography (HPLC) is the method of choice.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is a good starting point for initial purification.
-
For separating stereoisomers, a chiral column (e.g., a cellulose- or amylose-based column) will likely be necessary.
Mobile Phase:
-
A typical mobile phase for reverse-phase chromatography of prostaglandins is a gradient of acetonitrile in water with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
For chiral separations, isocratic elution with a mixture of hexane and a polar organic solvent (e.g., isopropanol) is often used.
Procedure:
-
Sample Preparation: Reconstitute the crude prostaglandin extract in the initial mobile phase.
-
Initial Purification (Reverse-Phase HPLC):
-
Inject the sample onto the C18 column.
-
Run a gradient elution to separate the prostaglandins based on polarity.
-
Collect fractions corresponding to the PGA1 peak.
-
-
Chiral Separation (Chiral HPLC):
-
Pool and concentrate the PGA1 fractions.
-
Inject the concentrated sample onto the chiral column.
-
Use an isocratic mobile phase to separate the 15S and 15R (epi) isomers.
-
Collect the fractions corresponding to the this compound peak.
-
Part 3: Characterization of this compound
Confirmation of the identity and purity of the synthesized this compound is critical. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.
Instrumentation:
-
An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Procedure:
-
LC-MS Analysis:
-
Inject a small aliquot of the purified this compound fraction into the LC-MS system.
-
Use a similar chromatographic method as in the purification step to ensure separation.
-
-
Mass Spectrometry Data Analysis:
-
Molecular Ion Confirmation: In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound should be observed at m/z 335.2.
-
Tandem MS (MS/MS) Fragmentation: Fragment the molecular ion to obtain a characteristic fragmentation pattern. While prostaglandins can show non-specific losses of water and CO2, specific fragment ions can aid in structural confirmation. Isomers like PGA1 and this compound will have the same mass and may have very similar fragmentation patterns, making chromatographic separation essential.[14]
-
Data Presentation and Expected Results
| Parameter | Expected Value/Result | Method |
| Molecular Weight | 336.47 g/mol | Mass Spectrometry |
| Molecular Formula | C₂₀H₃₂O₄ | Mass Spectrometry |
| [M-H]⁻ (m/z) | 335.2 | LC-MS (Negative Ion Mode) |
| Retention Time | Dependent on HPLC conditions | HPLC-UV, LC-MS |
| Purity | >95% | HPLC-UV, LC-MS |
Conclusion and Future Directions
This guide has outlined the current understanding and a practical approach to the enzymatic synthesis of this compound. While the general prostaglandin biosynthetic pathway is well-established, the specific enzymatic control of PGA1 formation and, crucially, the generation of the 15-epi stereocenter, remain areas for further investigation. The protocols provided herein offer a robust framework for producing and isolating this intriguing prostaglandin isomer.
Future research should focus on the identification and characterization of the putative "Prostaglandin-A1 Delta-isomerase" and other enzymes that may contribute to the stereochemical outcome at the C-15 position. A deeper understanding of these enzymatic processes will pave the way for more efficient and highly controlled biocatalytic production of this compound and other valuable prostaglandin analogs for therapeutic development.
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Unveiling the Therapeutic Landscape of 15-epi-PGA1: A Technical Guide to Target Identification and Validation
Abstract
15-epi-Prostaglandin A1 (15-epi-PGA1) is a cyclopentenone prostaglandin (CyPG), a class of lipid mediators characterized by a reactive α,β-unsaturated carbonyl group that underpins their potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[1][2][3] While the biological activities of related CyPGs, such as PGA1 and 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), are increasingly well-documented, this compound remains a largely unexplored molecule with significant therapeutic potential.[4][5] This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the therapeutic targets of this compound. We will delve into the established mechanisms of the CyPG class, propose high-probability candidate targets for this compound, and provide detailed, field-proven experimental protocols for target discovery and validation. This document serves as a roadmap for unlocking the therapeutic promise of this intriguing prostaglandin isomer.
The Chemical Biology of Cyclopentenone Prostaglandins: The Reactive Core
The therapeutic efficacy of CyPGs is intrinsically linked to their unique chemical structure. The defining feature is the cyclopentenone ring containing an electrophilic α,β-unsaturated carbonyl group.[1][3] This reactive center is susceptible to nucleophilic attack, primarily through a Michael addition reaction, with the thiol groups of cysteine residues on cellular proteins.[6] This covalent modification can profoundly alter the function of target proteins, leading to the modulation of critical signaling pathways.[1] It is this ability to form covalent bonds with a spectrum of intracellular targets that positions CyPGs as promising lead compounds for novel drug design.[7]
While some CyPGs, like 15d-PGJ₂, are known to be high-affinity ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a significant portion of their biological effects are mediated through PPAR-γ-independent mechanisms, driven by direct protein adduction.[1][2] Given that this compound is the 15(R) stereoisomer of PGA1, its reactivity profile is likely to be similar to other A-series prostaglandins, suggesting a broad range of potential protein targets.[8][9]
High-Probability Candidate Targets and Pathways for this compound
Based on the extensive research into related CyPGs, we can hypothesize a set of high-probability targets and pathways for this compound. These represent the logical starting points for any investigation into its mechanism of action.
The NF-κB Signaling Pathway: A Central Hub for Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[1] The anti-inflammatory properties of many CyPGs are attributed to their ability to inhibit NF-κB signaling.[2] 15d-PGJ₂ has been shown to inhibit multiple steps in this pathway, including the IκB kinase (IKK) complex and the DNA binding of NF-κB subunits themselves, through direct covalent modification.[10]
-
Hypothesized Mechanism for this compound: this compound likely inhibits NF-κB activation by forming covalent adducts with critical cysteine residues on IKKβ or the p65/p50 NF-κB subunits, thereby preventing the phosphorylation and subsequent degradation of IκBα, or blocking the nuclear translocation and DNA binding of NF-κB.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 15-epi-Prostaglandin A₁
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 15-epi-Prostaglandin A₁
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. Prostaglandin A₁ (PGA₁) is known for its vasodilation, anti-inflammatory, and anti-proliferative activities. The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of a prostaglandin's biological activity. 15-epi-Prostaglandin A₁ (15-epi-PGA₁), the (R)-stereoisomer of PGA₁, represents an important synthetic target for exploring structure-activity relationships and developing novel therapeutic agents. While the biological activities of 15-epi-PGA₁ are not as extensively documented as its (S)-isomer, its synthesis is of significant interest for comparative biological studies and as a potential precursor for other prostaglandin analogs.
This comprehensive guide provides detailed protocols for two distinct and effective methods for the synthesis of 15-epi-PGA₁, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The protocols are presented with a focus on the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy Overview
Two primary retrosynthetic strategies for 15-epi-PGA₁ are outlined in this guide.
Method 1: Convergent Synthesis via Stereoselective Construction and Wittig Olefination
This approach is adapted from the successful synthesis of the closely related (15R)-PGA₂ and relies on the construction of a key cyclopentenone intermediate with the desired (R)-stereochemistry at the future C-15 position, followed by the introduction of the α- and ω-side chains. This method offers excellent control over stereochemistry.
Method 2: Stereospecific Dehydration of a 15-epi-PGE₁ Precursor
This linear approach leverages the availability of 15-epi-Prostaglandin E₁ (15-epi-PGE₁) as a starting material. The synthesis is achieved through a straightforward acid-catalyzed dehydration of the cyclopentanone ring of 15-epi-PGE₁ to introduce the characteristic enone functionality of the A-series prostaglandins.
Method 1: Convergent Synthesis via Stereoselective Construction and Wittig Olefination
This protocol is a robust method for the de novo synthesis of 15-epi-PGA₁, providing excellent control over the crucial stereocenter at C-15. The synthesis is convergent, involving the separate preparation of the cyclopentenone core and the α- and ω-side chains, which are then coupled.
Rationale
The core of this strategy is the early and stereocontrolled installation of the (R)-hydroxyl group on the ω-side chain precursor. This is followed by the construction of the cyclopentenone ring and the sequential addition of the side chains. A key step is the Wittig reaction to introduce the α-chain, a well-established and reliable method in prostaglandin synthesis.[1]
Experimental Workflow Diagram
Caption: Convergent synthesis of 15-epi-PGA₁.
Detailed Protocol
Part 1: Synthesis of the ω-Side Chain Synthon
The synthesis of the ω-side chain with the required (R)-stereochemistry at C-15 is a critical first step. This can be achieved through various methods, including asymmetric reduction of a corresponding ketone or starting from a chiral pool material. For this protocol, we will outline the stereoselective reduction of a prochiral ketone.
-
Preparation of the Enone Precursor: The ω-side chain is typically derived from a precursor such as 1-octyn-3-one.
-
Asymmetric Reduction:
-
Dissolve 1-octyn-3-one in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Add a solution of a chiral reducing agent, such as the Corey-Bakshi-Shibata (CBS) catalyst with a borane source, to achieve the desired (R)-stereochemistry.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction carefully with methanol at low temperature, followed by an aqueous workup.
-
Purify the resulting (R)-1-octyn-3-ol by column chromatography.
-
-
Protection and Functionalization: The resulting alcohol is then protected (e.g., as a silyl ether) and further functionalized to prepare it for the subsequent coupling reaction.
Part 2: Synthesis of the Cyclopentenone Core
A suitable cyclopentenone core can be synthesized from commercially available starting materials such as 2,5-dimethoxytetrahydrofuran.
-
Domino Aldol Reaction: A domino-aldol reaction can be employed to construct the cyclopentane ring with the necessary functional handles for side-chain introduction.[2]
-
Formation of the Enone: Subsequent functional group manipulations will lead to a cyclopentenone intermediate ready for the Mizoroki-Heck reaction.
Part 3: Mizoroki-Heck Reaction to Introduce the ω-Side Chain
-
Combine the cyclopentenone core and the prepared ω-side chain synthon in a suitable solvent (e.g., NMP/quinoline mixture) in the presence of a palladium catalyst and a ligand (e.g., 1,10-phenanthroline) and a base (e.g., K₂CO₃).[2]
-
Heat the reaction mixture under microwave irradiation or conventional heating until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and purify the coupled product by column chromatography.
Part 4: Synthesis of the α-Side Chain (Wittig Reagent)
-
Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide:
-
Reflux a mixture of 5-bromovaleric acid and triphenylphosphine in a suitable solvent like toluene under an inert atmosphere.[3]
-
After an extended period (e.g., 48 hours), cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting phosphonium salt can be crystallized from an appropriate solvent system.[3]
-
-
Ylide Formation:
-
The phosphonium salt is deprotonated using a strong base such as sodium hydride or dimsyl sodium in an anhydrous solvent like DMSO to generate the corresponding ylide.[1] This step should be performed under strictly anhydrous and inert conditions.
-
Part 5: Wittig Olefination and Final Deprotection
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add the cyclopentenone intermediate from Part 3, dissolved in an appropriate anhydrous solvent (e.g., DMSO).
-
Stir the reaction at room temperature until completion.
-
-
Deprotection and Purification:
-
Quench the reaction and perform an aqueous workup, carefully adjusting the pH to protonate the carboxylic acid.
-
Remove any protecting groups on the C-15 hydroxyl group using standard procedures (e.g., TBAF for silyl ethers).
-
Purify the final product, 15-epi-PGA₁, using column chromatography on silica gel or by preparative HPLC.[4][5]
-
Method 2: Stereospecific Dehydration of a 15-epi-PGE₁ Precursor
This method is more direct if a precursor, 15-epi-PGE₁, is available. The key transformation is an acid-catalyzed dehydration of the β-hydroxy cyclopentanone system to form the α,β-unsaturated ketone characteristic of PGA₁.
Rationale
The conversion of PGE series prostaglandins to the corresponding PGA series is a well-established chemical transformation.[6] The reaction proceeds via an acid-catalyzed elimination of the C-11 hydroxyl group. The stereochemistry at C-15 remains unaffected during this process, making it an efficient way to access 15-epi-PGA₁ from 15-epi-PGE₁.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 3. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 4. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance and Challenge of Prostaglandin A1 Synthesis
An In-Depth Guide to the Chiral Synthesis of Prostaglandin A1 Isomers: Strategies, Protocols, and Characterization
Prostaglandin A1 (PGA1) is a member of the cyclopentenone prostaglandin family, formed in vivo through the dehydration of Prostaglandin E1 (PGE1).[1][2] These lipid mediators are not merely metabolic byproducts; they possess significant biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral properties.[1][3] PGA1 has been shown to induce vasodilation, lower arterial pressure, and inhibit tumor cell growth.[2] Notably, recent research has identified PGA1 as a direct ligand for the orphan nuclear receptor Nurr1, activating its transcriptional function and suggesting therapeutic potential for neurodegenerative diseases like Parkinson's.[4][5]
The therapeutic potential of PGA1 and its isomers necessitates robust and stereocontrolled synthetic routes. The PGA1 molecule contains multiple chiral centers and a specific geometric configuration of its double bonds, presenting a formidable challenge for synthetic chemists. The core difficulties lie in:
-
Stereocontrol: Precisely establishing the relative and absolute stereochemistry of the chiral centers on the cyclopentanone core.
-
Convergency: Efficiently assembling the two side chains (the α-chain and ω-chain) onto the core structure.
-
Isomer Separation: Isolating the desired stereoisomer from a potential mixture of diastereomers and enantiomers.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining established and efficient strategies for the chiral synthesis of PGA1 isomers. It provides not just protocols, but the underlying logic and causality behind the experimental choices, ensuring both technical accuracy and practical insight.
Strategic Approaches to PGA1 Synthesis
Two powerful and historically significant strategies have dominated the synthesis of prostaglandins: the Corey Bicyclo[2.2.1]heptane (Lactone) Approach and the Three-Component Coupling Approach .
Strategy 1: The Corey Lactone Approach - A Foundation in Stereocontrol
The strategy pioneered by E.J. Corey is a landmark in organic synthesis and relies on the rigid bicyclo[2.2.1]heptane system to meticulously control stereochemistry.[6] The key intermediate, known as the "Corey Lactone," contains the correctly configured stereocenters of the cyclopentane ring, which are then elaborated to introduce the side chains.[7][8]
Causality of the Corey Approach: The brilliance of this strategy lies in using a Diels-Alder reaction to form a bicyclic adduct. This rigid structure locks the stereochemistry of the substituents, allowing for subsequent reactions to occur with high diastereoselectivity on the convex face of the molecule. A subsequent Baeyer-Villiger oxidation then cleaves a carbon-carbon bond in the six-membered ring to unmask the five-membered cyclopentane core, now decorated with the desired stereocenters.[6]
Caption: Retrosynthesis of PGA1 via the Corey Lactone Intermediate.
This protocol outlines the key steps to generate the chiral bicyclic ketone, a precursor to the Corey lactone, using an enantioselective Diels-Alder reaction.[9]
Step 1a: Asymmetric Diels-Alder Cycloaddition
-
Rationale: This is the crucial stereochemistry-defining step. Using a chiral catalyst or a chiral auxiliary on the dienophile ensures the formation of a single enantiomer of the bicyclic adduct. Here, a copper(II) bis(oxazoline) complex is used as a chiral Lewis acid catalyst.
-
To a flame-dried, argon-purged flask, add Cu(OTf)₂ (10 mol%) and a chiral bis(oxazoline) ligand (11 mol%).
-
Add anhydrous dichloromethane (DCM) and stir for 1 hour at room temperature to form the catalyst complex.
-
Cool the mixture to -78 °C.
-
Add 5-(benzyloxymethyl)cyclopentadiene (1.0 eq) followed by dropwise addition of N-acryloyl-2-oxazolidinone (1.2 eq).[9]
-
Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC for the disappearance of the diene.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral Diels-Alder adduct.
-
Expected Outcome: Yields of 90-95% with enantiomeric excess >95% are achievable.[9]
-
Step 1b: Baeyer-Villiger Oxidation
-
Rationale: This reaction inserts an oxygen atom adjacent to the carbonyl group, expanding the ring to form a lactone. The regioselectivity is predictable based on the migratory aptitude of the adjacent carbon atoms.
-
Dissolve the bicyclic ketone from the previous step (1.0 eq) in DCM.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours until TLC indicates complete consumption of the starting material.[6]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution slowly until gas evolution ceases.
-
Extract with DCM (3x), wash the combined organic layers with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.
-
The resulting crude product is the Corey Lactone, which can be purified by chromatography or crystallization.
| Step | Key Reagents | Purpose | Typical Yield | Typical ee/dr |
| Asymmetric Diels-Alder | Cu(OTf)₂, Chiral Ligand | Establish core stereochemistry | 90-95% | >95% ee |
| Baeyer-Villiger | m-CPBA | Form the lactone ring | 85-95% | Stereospecific |
Strategy 2: The Three-Component Coupling Approach - A Convergent Masterpiece
Developed by Noyori and others, this strategy offers a highly convergent and flexible route to prostaglandins.[10][11][12] It involves the sequential, one-pot addition of the ω-chain (via an organocuprate) and the α-chain (via an enolate trap) to a chiral 4-oxygenated 2-cyclopentenone precursor.
Causality of the Three-Component Approach: This method's efficiency stems from its convergency; the three main components (cyclopentenone core, ω-chain, α-chain) are synthesized independently and combined at a late stage. The stereochemistry is controlled by the chiral cyclopentenone starting material and the 1,4-conjugate addition of the organocuprate, which typically occurs anti to the existing substituent on the ring, thus setting the stereochemistry of the ω-chain.
Caption: Convergent workflow of the three-component coupling synthesis.
This protocol describes the key coupling reaction.[10]
Step 2a: Preparation of the Organocuprate (ω-Chain)
-
Dissolve the ω-chain vinylstannane (1.0 eq) in anhydrous THF and cool to -78 °C under argon.
-
Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes for transmetalation.
-
In a separate flask, prepare a solution of CuCN (1.0 eq) and LiCl (2.0 eq) in THF.
-
Transfer the vinyl lithium solution to the copper solution via cannula at -78 °C to form the higher-order cuprate.
Step 2b: Conjugate Addition and Enolate Trapping
-
Rationale: The soft organocuprate nucleophile selectively attacks the β-carbon of the enone in a 1,4-fashion. The resulting zinc enolate is a potent nucleophile that is then trapped in situ by the electrophilic α-chain, forming the second carbon-carbon bond in a single pot.
-
To the freshly prepared cuprate solution at -78 °C, add a solution of (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopentenone (0.9 eq) in THF.[10]
-
Stir for 1 hour at -78 °C to allow the conjugate addition to complete.
-
Add the α-chain electrophile, such as Z-1-iodo-7-(triphenylsilyloxy)-hept-2-ene (1.1 eq), and HMPA (2.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C over several hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1).
-
Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via silica gel chromatography to yield the coupled product.
-
Expected Outcome: Yields for the coupling are typically in the range of 60-80%. The diastereoselectivity of the addition is generally high (>10:1 dr).
-
Purification of PGA1 Isomers
The final synthetic product is often a mixture of the desired product and small amounts of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for both the analytical assessment of enantiomeric purity and the preparative separation of these isomers.[13][14]
Protocol 3: Chiral HPLC Separation
-
Rationale: Chiral stationary phases (CSPs) create a chiral environment where enantiomers can interact diastereomerically, leading to different retention times and thus, separation. Polysaccharide-based columns are highly effective for prostaglandins.
-
Column Selection: A Chiralcel OJ-RH column is a suitable choice for the reverse-phase separation of prostaglandin enantiomers.[13]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an optimized ratio of acetonitrile, methanol, and water with a pH adjustment to ~4 using a suitable acid (e.g., formic or acetic acid). A typical starting condition could be MeCN:MeOH:water (15:20:65).[14]
-
Sample Preparation: Dissolve the crude synthetic PGA1 in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 40 °C[14]
-
Detection: UV detection at 210-220 nm, where the enone chromophore of PGA1 absorbs.
-
-
Injection and Elution: Inject the sample and monitor the chromatogram. The two enantiomers of PGA1 will elute as separate peaks.
-
Fraction Collection: For preparative separation, collect the fractions corresponding to each peak. Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the pure enantiomers.
| Parameter | Condition | Rationale |
| Stationary Phase | Chiralcel OJ-RH | Provides chiral recognition for enantioseparation.[13] |
| Mobile Phase | MeCN/MeOH/H₂O (pH 4) | Reverse-phase conditions suitable for acidic prostaglandins.[13] |
| Temperature | 40 °C | Can improve peak shape and resolution.[14] |
| Detection | UV at 216 nm[2] | The α,β-unsaturated ketone in PGA1 has a strong UV absorbance. |
Analytical Characterization of PGA1
Once synthesized and purified, the identity and purity of PGA1 isomers must be confirmed using standard analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound. Electron-spray ionization (ESI) is commonly used for prostaglandins. The compound is often analyzed as its trimethylsilyl (TMS) ether/ester derivative to improve volatility and fragmentation patterns in gas chromatography-mass spectrometry (GC-MS).[15]
-
Expected m/z:
-
For native PGA1 (C₂₀H₃₂O₄), the [M-H]⁻ ion would be observed at m/z 335.2 in negative ion mode.
-
The molecular ion for the bis-TMS derivative would be at m/z 480.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the detailed structure, including the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial.
-
¹³C NMR: The chemical shifts of the cyclopentane and vinyl carbons are highly sensitive to structural and stereochemical changes.[16]
-
C9 (Ketone): ~210-215 ppm
-
C10 & C11 (Enone double bond): ~130-160 ppm
-
C13 & C14 (Side-chain double bond): ~125-135 ppm
-
C15 (Hydroxyl-bearing carbon): ~72 ppm
-
-
¹H NMR: Provides information on the proton environment, and coupling constants can help deduce the relative stereochemistry of protons on the cyclopentane ring. Nuclear Overhauser effect (NOE) experiments can reveal through-space proximity of protons, further confirming the 3D structure of the molecule.[17]
Conclusion
The chiral synthesis of Prostaglandin A1 and its isomers is a challenging yet achievable goal that relies on a deep understanding of stereocontrolled reactions. The classic Corey lactone approach provides a robust, diastereoselective pathway by leveraging a rigid bicyclic intermediate. More modern convergent methods, such as the three-component coupling strategy, offer flexibility and efficiency by assembling the molecule from key fragments in the final stages. Success in this field requires not only precise execution of these synthetic protocols but also mastery of advanced purification and characterization techniques, particularly chiral HPLC for isomer separation and NMR/MS for structural verification. The methodologies detailed in this guide provide a strong foundation for researchers aiming to synthesize these biologically potent molecules for further investigation and therapeutic development.
References
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- 3. researchgate.net [researchgate.net]
- 4. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Natural and unnatural prostaglandins via the three-component coupling synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Mass spectra of prostaglandins. I. Trimethylsilyl and alkyloxime-trimethylsilyl derivatives of prostaglandin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-nuclear magnetic resonance (NMR) studies on the inclusion complex of prostaglandin E1 (PGE1) with alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 21. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. scispace.com [scispace.com]
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- 25. Modular enantioselective synthesis of 8-aza-prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Mass spectrometric determination of new prostaglandin derivatives (series A and E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 30. youtube.com [youtube.com]
- 31. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 32. Pga1 | C20H32O4 | CID 5281912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. m.youtube.com [m.youtube.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. uab.edu [uab.edu]
- 37. Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
- 40. A stereoselective total synthesis of prostaglandin E1 - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 41. researchgate.net [researchgate.net]
Application and Protocol Guide for the Quantification of 15-epi-PGA1 in Biological Samples
Introduction: The Significance of 15-epi-PGA1
Prostaglandins (PGs) are a class of lipid signaling molecules derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes.[1][2] Among these, A-series prostaglandins are characterized by an α,β-unsaturated ketone moiety in the cyclopentane ring. This compound, the 15(R) stereoisomer of Prostaglandin A1 (PGA1), is a naturally occurring prostaglandin that has garnered significant interest in the scientific community.[3][4] Preliminary research suggests its potential involvement in anti-inflammatory responses, cancer cell apoptosis, and neuroprotection, making it a molecule of interest for drug development and disease biomarker discovery.[5]
Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount to understanding its physiological roles and therapeutic potential. However, like many eicosanoids, this compound is present at low endogenous concentrations and is susceptible to chemical degradation and enzymatic metabolism, posing significant analytical challenges.[6][7]
This comprehensive guide provides detailed protocols for the quantification of this compound using two gold-standard analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the rationale behind each step, offering insights to ensure data integrity and reproducibility.
Pre-analytical Considerations: The Foundation of Reliable Data
The journey to accurate quantification begins long before the sample reaches the analytical instrument. Prostaglandin analysis is notoriously sensitive to pre-analytical variables. Incorrect sample handling is a common pitfall that can lead to artificially inflated or degraded analyte levels, rendering the data meaningless.[1]
Key Sample Handling Guidelines:
-
Anticoagulant Selection: For plasma collection, it is recommended to use tubes containing an anticoagulant such as EDTA.[8]
-
Immediate Processing: Blood samples should be processed to plasma immediately after collection by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C.[8]
-
Enzyme Inhibition: To prevent the cyclooxygenase (COX) enzymes from generating prostaglandins ex vivo, it is advisable to add a COX inhibitor, such as indomethacin, to the collection tube.
-
Storage: Samples should be immediately frozen and stored at -80°C to minimize degradation.[8][9] Prostaglandins are unstable at room temperature.[6]
Part 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier analytical technique for prostaglandin analysis, offering unparalleled specificity and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes.[10] The method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
Workflow for LC-MS/MS Analysis of this compound
Caption: LC-MS/MS workflow for this compound quantification.
Detailed Protocol: Sample Preparation using Solid Phase Extraction (SPE)
Solid Phase Extraction is a robust method for extracting and concentrating prostaglandins from complex biological matrices, effectively removing interfering substances like proteins and lipids.[11]
Materials:
-
C18 SPE Cartridges
-
SPE Vacuum Manifold
-
Internal Standard (ISTD): Deuterated this compound (e.g., this compound-d4) for highest accuracy. If unavailable, a related deuterated prostaglandin can be used, but must be validated.
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Nitrogen Evaporator
Step-by-Step Protocol:
-
Sample Thawing and Fortification:
-
Thaw biological samples on ice.
-
To 1 mL of sample (e.g., plasma), add the internal standard (ISTD) to a final concentration of approximately 1 ng/mL. The exact concentration should be optimized during method development.
-
Acidify the sample to pH 3-4 with 2M formic acid to ensure the carboxyl group of the prostaglandin is protonated, which enhances its retention on the C18 stationary phase.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Follow with a wash of 5 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound and ISTD from the cartridge with 2-4 mL of a solution of 95:5 (v/v) acetonitrile:methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Parameters
The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 20-30% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
Prostaglandins are typically analyzed in negative ion mode electrospray ionization (ESI-). The exact mass transitions (precursor and product ions) for this compound should be determined by infusing a standard solution into the mass spectrometer. As isomers, PGA1 and this compound will have the same mass-to-charge ratio (m/z) and likely similar fragmentation patterns. The chromatographic separation is therefore critical to distinguish them.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 335.2 (for [M-H]⁻ of PGA1/15-epi-PGA1) |
| Product Ions (Q3) | To be determined empirically. Common losses for prostaglandins include water (H₂O) and carbon dioxide (CO₂). For PGE2 (an isomer of PGA1), a common transition is m/z 351.2 -> 271.2. A similar fragmentation pattern is expected for PGA1. |
| Collision Energy (CE) | Optimize for each transition to achieve the most stable and intense signal. |
| Dwell Time | 50 - 100 ms |
| Multiple Reaction Monitoring (MRM) | At least two transitions should be monitored for each analyte (quantifier and qualifier) to ensure specificity. |
Part 2: Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and sensitive immunoassay technique that can be a cost-effective alternative to LC-MS/MS, particularly for screening large numbers of samples.[12] Commercially available ELISA kits for PGA1 can potentially be used for the quantification of this compound, but this requires careful validation of cross-reactivity.
Workflow for ELISA Analysis of this compound
Caption: ELISA workflow for this compound quantification.
Detailed Protocol: Competitive ELISA for this compound
This protocol is based on a competitive ELISA format, which is common for small molecules like prostaglandins.[13] In this format, the concentration of the analyte in the sample is inversely proportional to the signal produced.
Materials:
-
PGA1 ELISA Kit (e.g., from MyBioSource or similar suppliers).[14][15] Note: The cross-reactivity of the kit with this compound must be determined.
-
Microplate Reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and tips.
-
Deionized water.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the PGA1 standard provided in the kit to generate a standard curve. The concentration range will depend on the kit, but a typical range might be from 10 pg/mL to 1000 pg/mL.
-
-
Sample Addition:
-
Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.
-
-
Competitive Reaction:
-
Add 50 µL of the enzyme-conjugated PGA1 (or a biotinylated version followed by streptavidin-HRP) to each well.
-
Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature) to allow for competitive binding.
-
-
Washing:
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
-
Substrate Addition and Incubation:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark for 15-30 minutes at room temperature for color development.
-
-
Stopping the Reaction:
-
Add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often used.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Method Validation: Ensuring Data You Can Trust
Validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose.[16][17] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. For LC-MS/MS, this is achieved through chromatographic separation and unique MRM transitions. For ELISA, cross-reactivity with related prostaglandins must be assessed.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) for a series of measurements and is assessed at both the intra-day and inter-day levels.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Comparison of Analytical Methods:
| Parameter | LC-MS/MS | ELISA |
| Specificity | High; based on retention time and mass-to-charge ratio. | Moderate to high; dependent on antibody specificity and potential cross-reactivity with structurally similar molecules. |
| Sensitivity | High; typically in the low pg/mL range. | High; often in the low pg/mL range. |
| Throughput | Lower; sample preparation is more extensive, and run times are longer. | High; suitable for analyzing a large number of samples simultaneously. |
| Cost | High initial instrument cost and ongoing maintenance. | Lower cost per sample, especially for large batches. |
| Multiplexing | Excellent; can simultaneously quantify multiple prostaglandins and other lipids in a single run. | Limited; typically measures a single analyte per assay. |
| Method Development | More complex and time-consuming. | Simpler, especially when using commercially available kits. |
Conclusion
The quantification of this compound in biological samples presents a formidable analytical challenge that can be successfully addressed with the appropriate methodology and careful attention to pre-analytical variables. LC-MS/MS stands as the gold standard for its specificity and multiplexing capabilities, providing the most definitive quantitative data. ELISA offers a high-throughput and sensitive alternative, particularly for screening applications, provided that the antibody cross-reactivity is thoroughly validated. The choice of method will ultimately depend on the specific research question, the number of samples, and the available resources. By following the detailed protocols and validation principles outlined in this guide, researchers can generate reliable and reproducible data to further elucidate the biological significance of this compound.
References
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2023). Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors. Prostaglandins & Other Lipid Mediators, 167, 106763. [Link]
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Wynalda, M. A., & Fitzpatrick, F. A. (1981). Stability of prostaglandin I2 in human blood. Prostaglandins, 21(2), 165–175. [Link]
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Flower, R. J. (2006). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology, 147(Suppl 1), S182–S192. [Link]
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Shindou, H., & Shimizu, T. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850–859. [Link]
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Green, K., Granstrom, E., & Samuelsson, B. (1973). Methods for quantitative estimation of prostaglandins. Advances in the Biosciences, 9, 91–108. [Link]
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MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). [Link]
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Fmeainfocentre. (n.d.). 15-epi Prostaglandin A1. [Link]
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Chavda, V., Patel, A., & Anand, I. (2010). Analytical method validation: A brief review. PharmaTutor, 4(4), 1-9. [Link]
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Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2020). Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical Research International, 32(10), 1-11. [Link]
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Shindou, H., & Shimizu, T. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of lipid research, 52(4), 850-859. [Link]
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Wikipedia. (2024). Prostaglandin. [Link]
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Fmeainfocentre. (n.d.). 15-epi Prostaglandin A1. [Link]
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Lagha, J., Ben-Ammar, A., & Mrad, R. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of analytical methods in chemistry, 2019, 8371842. [Link]
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Kvaskoff, D., & et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. In Methods in Molecular Biology (Vol. 2855, pp. 147-154). [Link]
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Basu, S. (2012). An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay. Journal of analytical & bioanalytical techniques, 3(5), 1000143. [Link]
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Art-Ha, O., & et al. (2023). Prostaglandins. In StatPearls. StatPearls Publishing. [Link]
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ELK Biotechnology. (n.d.). PGE1(Prostaglandin E1) ELISA Kit. [Link]
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Application Notes and Protocols for the In Vitro Use of 15-epi-PGA1
Introduction: Unveiling the Potential of 15-epi-PGA1 in Cellular Research
15-epi-Prostaglandin A1 (this compound) is a member of the cyclopentenone prostaglandin (cyPG) family, a class of lipid signaling molecules known for their potent biological activities.[1][2] As the 15(R) stereoisomer of the more extensively studied Prostaglandin A1 (PGA1), this compound is emerging as a compound of significant interest for researchers in oncology, immunology, and drug development.[3] While direct literature on this compound is limited, the well-documented activities of PGA1 and other cyPGs provide a strong rationale for its investigation as a modulator of key cellular processes such as inflammation, proliferation, and apoptosis.[4][5]
This guide provides a comprehensive overview of the scientific context and detailed protocols for the effective use of this compound in in vitro cell culture experiments. Drawing upon established principles of prostaglandin research, these notes are designed to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this intriguing molecule.
Scientific Foundation: The Mechanism of Action of Cyclopentenone Prostaglandins
The biological activity of this compound is predicated on the chemical reactivity of its α,β-unsaturated carbonyl group within the cyclopentenone ring. This electrophilic center readily forms covalent adducts with nucleophilic residues, particularly the thiol groups of cysteine residues in target proteins. This interaction can alter protein conformation and function, thereby modulating critical signaling pathways.
The primary signaling cascades influenced by cyPGs like PGA1, and by extension this compound, include:
-
Inhibition of the NF-κB Pathway: A central mechanism for the anti-inflammatory effects of cyPGs is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. PGA1 has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory subunit, IκB-α, thus sequestering the active NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.
-
Activation of the Heat Shock Response: PGA1 is a potent inducer of the heat shock response, a cellular defense mechanism. It activates the Heat Shock Transcription Factor 1 (HSF1), which in turn drives the expression of heat shock proteins (HSPs), such as HSP70. This response is associated with cellular protection and can influence cell fate decisions.[4]
-
Modulation of PPAR-γ Activity: Some cyPGs are known ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in lipid metabolism and inflammation. Activation of PPAR-γ can contribute to the anti-inflammatory and anti-proliferative effects of these compounds.
Core Experimental Protocols
Preparation and Handling of this compound
Due to the inherent chemical instability of prostaglandins in aqueous solutions, proper handling and preparation are critical for experimental reproducibility.
Materials:
-
This compound (lyophilized powder or in a solvent)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol
-
Sterile, amber glass vials or polypropylene tubes
-
Sterile, ice-cold cell culture medium or phosphate-buffered saline (PBS)
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in anhydrous DMSO or absolute ethanol to a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 336.47 g/mol ), add 297.2 µL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber glass vials or polypropylene tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Preparing Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final working concentration in pre-warmed, complete cell culture medium. It is crucial to add the stock solution to the medium and mix gently but thoroughly to ensure homogeneity.
-
Important: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.
Assessment of Anti-Proliferative Activity using the MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The intensity of the color is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (solvent only) and a positive control for cytotoxicity if available.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
| Parameter | Recommendation |
| Cell Seeding Density | Optimize for logarithmic growth during the assay period. |
| This compound Concentration Range | 0.1 µM to 100 µM (initial screen) |
| Incubation Time | 24 to 72 hours |
| Positive Control | Doxorubicin (e.g., 1 µM) |
| Negative Control | Vehicle (e.g., 0.1% DMSO in medium) |
Evaluation of Apoptosis Induction
This section outlines two common methods to assess whether this compound induces apoptosis.
Principle: This assay uses a proluminescent substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic cascade, to generate a luminescent signal.
Materials:
-
Cells of interest cultured in 96-well white-walled plates
-
This compound working solutions
-
Commercially available Caspase-Glo® 3/7 Assay kit
Protocol:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine, 1 µM).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
Principle: Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against cleaved PARP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Analysis of NF-κB Signaling Pathway Modulation
Principle: The effect of this compound on the NF-κB pathway can be assessed by measuring the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB using Western blotting.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
LPS or TNF-α to stimulate the NF-κB pathway
-
Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
Protocol:
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 15-30 minutes.
-
Lyse the cells and perform Western blotting as described above, probing for the target proteins.
Expected Outcome: In the presence of an inhibitory concentration of this compound, a decrease in the LPS- or TNF-α-induced phosphorylation of IκBα and p65, and a reduction in the degradation of IκBα are expected.
Investigation of PPAR-γ Activation
Principle: A reporter gene assay can be used to determine if this compound acts as a ligand for PPAR-γ. This involves transfecting cells with a plasmid containing a PPAR-γ responsive element linked to a reporter gene (e.g., luciferase).
Materials:
-
HEK293T or other suitable cell line
-
PPAR-γ expression plasmid
-
PPRE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound working solutions
-
Positive control PPAR-γ agonist (e.g., Rosiglitazone)
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect cells with the PPAR-γ expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, treat the cells with this compound, a vehicle control, and a positive control (Rosiglitazone).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in the this compound-treated cells to the vehicle control to determine the fold-activation.
Visualizing the Molecular Pathways and Experimental Design
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro studies.
Troubleshooting and Expert Insights
-
High Variability in Results: Prostaglandins are notoriously unstable in aqueous media.[6] To minimize variability, always prepare fresh working solutions from frozen single-use aliquots.[6] Include a "time-zero" control to assess the stability of this compound in your specific cell culture medium.[6]
-
Low or No Signal: If you observe a weak or absent signal, ensure that your reagents have been stored correctly and have not expired. Double-check all dilutions and reagent preparation steps. Optimize incubation times for your specific cell line and experimental conditions.
-
Unexpected Cellular Responses: The biological effects of prostaglandins can be highly cell-type specific. Characterize the expression levels of potential receptors and key signaling pathway components in your chosen cell model.
-
Solvent Toxicity: Always include a vehicle control with the highest concentration of solvent used in your experiment. If you observe toxicity in the vehicle control, reduce the final solvent concentration by preparing a more diluted stock solution.
Conclusion
This compound represents a promising research tool for investigating fundamental cellular processes and for the discovery of novel therapeutic agents. While its specific biological activities are still under investigation, the established mechanisms of action of related cyclopentenone prostaglandins provide a solid framework for its in vitro application. By employing the rigorous protocols and adhering to the best practices outlined in this guide, researchers can confidently explore the cellular effects of this compound and contribute to a deeper understanding of its potential in medicine and biology.
References
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MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). Retrieved from [Link]
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Fmeainfocentre. (n.d.). 15-epi Prostaglandin A1. Retrieved from [Link]
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Attalah, A. M., et al. (1998). Comparative anti-viral and anti-proliferative activity of PGA1 and PGJ2 against HTLV-I-infected MT-2 cells. PubMed. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma? Retrieved from [Link]
-
PubMed. (n.d.). Antiproliferative activity of cyclopentenone prostaglandins in early HTLV-1 infection is independent of IL-2 and is associated with HSP70 induction. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... Retrieved from [Link]
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Contentstack. (n.d.). Identification and Quantification of Heat-Shock Protein 70. Retrieved from [Link]
-
PMC - NIH. (2017). Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats. Retrieved from [Link]
-
PubMed. (n.d.). Inhibitory Effects of PGA1 and TRI on the Apoptosis of Cardiac Microvascular Endothelial Cells of Rats. Retrieved from [Link]
-
UAX Archive. (n.d.). PGA1-induced apoptosis involves specific activation of H-Ras and N-Ras in cellular endomembranes. Retrieved from [Link]
-
PMC - NIH. (2015). Poly-γ-Glutamic Acid Induces Apoptosis via Reduction of COX-2 Expression in TPA-Induced HT-29 Human Colorectal Cancer Cells. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Retrieved from [Link]
-
Merck Millipore. (n.d.). Western Blotting Protocols | Life Science Research. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). In vitro anti-proliferative activities. Retrieved from [Link]
-
PMC - NIH. (n.d.). Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). PGA1 induces cell death in cancer cells. (a) H358 and A549 cells were... Retrieved from [Link]
-
Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Assessing Mitochondrial Respiration Following 15-epi-PGA1 Treatment
Abstract
15-epi-Prostaglandin A1 (15-epi-PGA1) is a bioactive lipid molecule with demonstrated involvement in anti-inflammatory and neuroprotective processes.[1] Recent compelling evidence has identified this compound as a potential driver of systemic mitochondrial dysfunction, particularly in the context of neurodegenerative diseases like Alzheimer's.[2][3] Studies indicate that it may induce a broad inhibition of the mitochondrial electron transfer system (ETS).[2][3] Understanding the precise impact of this compound on cellular bioenergetics is therefore critical for researchers in drug development and disease modeling. This guide provides a comprehensive framework for investigating the effects of this compound on mitochondrial respiration. We present detailed, validated protocols for both intact cellular analysis using the Agilent Seahorse XF platform and high-resolution respirometry (HRR) for mechanistic studies with isolated mitochondria. Furthermore, we explore methodologies for confirming molecular target engagement and investigating downstream cellular responses, such as the activation of the Nrf2 antioxidant pathway, providing a holistic approach to characterizing the bioenergetic effects of this compound.
Background: The Scientific Rationale
Prostaglandins are a class of lipid compounds that exert complex and varied effects on cellular physiology.[4] While some prostaglandins are known to be protective of mitochondrial function in specific contexts like ischemia-reperfusion injury[5][6], others, including the related J2-prostaglandins, can impair mitochondrial function and induce oxidative stress.[7]
The recent identification of this compound as a circulating factor that correlates with and functionally causes mitochondrial inhibition marks a significant development.[2][3] The primary mechanism appears to be a direct and broad inhibition of the ETS. This positions this compound as a molecule of interest for studying the pathogenesis of diseases with a metabolic component and as a potential therapeutic target.
Potential Mechanisms of Action
A thorough investigation into this compound's effects requires considering several interconnected pathways:
-
Direct Electron Transfer System (ETS) Inhibition: Evidence points to a direct inhibitory effect on the ETS.[2] Based on the actions of structurally similar prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), Complex I (NADH:ubiquinone oxidoreductase) is a primary candidate for inhibition.[8] Such inhibition would predictably decrease oxygen consumption and elevate the production of reactive oxygen species (ROS).
-
Nuclear Receptor Signaling: Many prostaglandins are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9][10] Activation of PPARγ can modulate lipid metabolism and inflammatory responses.[11][12] It is plausible that this compound exerts some of its effects through this nuclear receptor pathway.
-
Oxidative Stress Response (Nrf2 Pathway): Inhibition of the ETS frequently leads to increased mitochondrial ROS. Cells counteract this via the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.[13][14][15] Upon activation, the transcription factor Nrf2 translocates to the nucleus to upregulate a suite of cytoprotective genes.[14] Assessing Nrf2 activation is therefore a logical step in characterizing the cellular response to this compound.
Part I: Confirming Target Engagement with CETSA
Before undertaking extensive functional assays, it is best practice to confirm that this compound physically interacts with its putative targets within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable, label-free method for verifying target engagement.[16][17] The principle is that a ligand binding to its target protein will alter the protein's thermal stability, which can be measured.[18][19]
Conceptual Protocol: CETSA Workflow
-
Cell Treatment: Incubate intact cells with either vehicle control or various concentrations of this compound.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction via centrifugation.
-
Protein Quantification: Quantify the amount of a specific target protein (e.g., a Complex I subunit or PPARγ) remaining in the soluble fraction using methods like Western Blot or high-throughput immunoassays.[20]
-
Data Analysis: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve between vehicle and this compound-treated samples indicates direct binding.[18]
Part II: Assessing Mitochondrial Respiration in Intact Cells via Extracellular Flux Analysis
The Agilent Seahorse XF Cell Mito Stress Test is the industry-standard assay for obtaining a comprehensive profile of mitochondrial function in live, intact cells in real-time.[21][22] It measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration.[23]
Detailed Protocol: Seahorse XF Cell Mito Stress Test
This protocol is a guideline and should be optimized for your specific cell type.
Day 1: Cell Seeding
-
Culture Cells: Ensure cells are healthy and in the logarithmic growth phase.
-
Determine Seeding Density: Empirically determine the optimal cell number that gives a basal OCR within the instrument's ideal range (consult manufacturer's guidelines).
-
Seed Plate: Seed the appropriate number of cells into each well of a Seahorse XF cell culture microplate. Include wells for background correction (no cells).
-
Incubate: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.[21]
Day 2: Seahorse Assay
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight (or for at least 4 hours) in a non-CO2 37°C incubator.[23]
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with your desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.[23]
-
Prepare Compound Plate:
-
This compound Treatment: For acute treatment, replace the cell culture medium with assay medium containing the desired concentration of this compound or vehicle. For chronic treatment, cells should have been treated prior to the assay day.
-
Prepare Stressor Injections: In assay medium, prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the final desired concentrations. Optimal concentrations should be determined via titration for each cell line.[22]
-
-
Cell Plate Preparation:
-
Remove the cell culture medium.
-
Gently wash cells twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium (containing this compound or vehicle for acute studies) to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.[23]
-
-
Run Assay:
-
Load the hydrated sensor cartridge with the prepared mitochondrial stressors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with your cell plate and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent OCR changes.[24]
-
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Application Note & Protocols: A Framework for Investigating the Effects of 15-epi-Prostaglandin A1 on Neuronal Cells
An in-depth guide to the in-vitro analysis of 15-epi-PGA1, a prostaglandin with emerging significance in neuronal function and disease.
Abstract
15-epi-Prostaglandin A1 (this compound) is a lipid signaling molecule whose role in the central nervous system is a subject of growing interest. Recent studies have implicated it in the modulation of mitochondrial bioenergetics, particularly in the context of Alzheimer's disease, where it may contribute to systemic mitochondrial dysfunction[1][2]. Conversely, related prostaglandins are known to exert neuroprotective effects, often by activating endogenous antioxidant pathways[3][4]. This duality necessitates a robust and multi-faceted experimental approach to fully characterize its impact on neuronal cells. This guide provides a comprehensive suite of validated protocols for researchers, scientists, and drug development professionals to dissect the effects of this compound. We detail methodologies from fundamental cell culture and viability assessment to in-depth analyses of apoptosis, oxidative stress, neuronal morphology, and the elucidation of key molecular signaling pathways. The overarching goal is to equip researchers with the tools to investigate whether this compound acts as a neurotoxic agent, a neuroprotective molecule, or a modulator of neuronal function in a context-dependent manner.
Experimental Design & Workflow
A systematic investigation into the effects of this compound requires a tiered approach. We begin by establishing a reliable cell culture model and assessing broad effects on cell viability. Subsequent assays are designed to probe for specific mechanisms such as apoptosis and oxidative stress. Functional outcomes are measured via neurite outgrowth analysis, and finally, molecular techniques are employed to uncover the underlying signaling pathways.
Figure 1: A tiered experimental workflow for characterizing the effects of this compound on neuronal cells.
Neuronal Cell Culture & Treatment Protocols
The choice of a neuronal model is critical. Primary neurons offer high physiological relevance but are more complex to culture[5]. Immortalized cell lines like SH-SY5Y or Neuro-2a provide a more robust and scalable platform, ideal for initial screening and mechanistic studies[6].
Protocol: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing embryonic rat cortical neurons[7][8].
Rationale: Primary cultures provide a cellular environment that closely resembles the central nervous system, making them an excellent model for neuroprotection and neurotoxicity studies[9][10].
Materials:
-
E17-E18 timed-pregnant rat
-
Dissection medium: Hibernate-E or ice-cold PBS[8]
-
Digestion solution: Trypsin or Papain
-
Culture Medium: Neurobasal™ Plus Medium supplemented with B-27™ Plus Supplement, GlutaMax, and Penicillin-Streptomycin[5]
Procedure:
-
Plate Coating: Coat culture plates with PDL solution overnight at room temperature. The day of culture, aspirate the PDL solution and wash twice with sterile distilled water, allowing the plates to dry completely[8].
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect the E17-E18 embryos and place them in cold dissection medium[8]. Isolate the cerebral cortices, removing the meninges.
-
Dissociation: Gently digest the cortical tissue with an appropriate enzyme (e.g., trypsin). Neutralize the enzyme and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Count viable cells using Trypan blue. Plate the neurons at the desired density (see Table 1) in pre-warmed complete culture medium onto the PDL-coated plates[7].
-
Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Perform a half-media change every 3-4 days[7].
| Plate Format | Seeding Density (cells/well) | Culture Volume/well |
| 96-well | 1 x 10⁴ - 5 x 10⁴ | 100 µL |
| 24-well | 1 x 10⁵ - 2.5 x 10⁵ | 500 µL |
| 6-well | 5 x 10⁵ - 1 x 10⁶ | 2 mL |
| Table 1: Recommended seeding densities for primary neuronal cultures. Densities should be optimized for specific experimental needs[11][12]. |
Protocol: this compound Treatment and Induction of Neurotoxicity
Rationale: To study neuroprotection, a neurotoxic insult is required. The choice of toxin can model different aspects of neurodegenerative disease. For example, tert-Butyl hydroperoxide (tBHP) induces oxidative stress[9], while 1-methyl-4-phenylpyridinium (MPP+) mimics aspects of Parkinson's disease[6].
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and store at -80°C. On the day of the experiment, dilute the stock to the final desired concentrations in pre-warmed culture medium.
-
Neuroprotection Paradigm: a. Allow cultured neurons to mature for at least 7 days in vitro (DIV). b. Pre-treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 2 hours)[6]. c. Introduce the neurotoxic agent (e.g., 100 µM tBHP or 1 mM MPP+) to the appropriate wells[6][9]. d. Co-incubate for the desired period (e.g., 24 hours).
-
Experimental Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Toxin-Only Control: Cells treated with the neurotoxic agent only.
-
This compound-Only Control: Cells treated with the highest concentration of this compound alone to test for intrinsic toxicity.
-
Test Group: Cells pre-treated with this compound followed by the neurotoxin.
-
Assessment of Neuronal Viability and Cytotoxicity
Protocol: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable, metabolically active cells[13][14].
Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate[6][14].
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible[14].
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals[6][15].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Express cell viability as a percentage relative to the vehicle-treated control group.
Investigation of Apoptosis
Protocol: Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation involves the cleavage of an inactive zymogen into active fragments[16]. This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a chromophore (pNA) or a fluorophore (AMC)[16][17]. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
Procedure (Colorimetric Example):
-
After treatment, collect cells and lyse them in a chilled lysis buffer provided with a commercial kit[18].
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) at 4°C to pellet debris[18].
-
Determine the protein concentration of the supernatant (cell lysate) using a BCA or Bradford assay.
-
In a 96-well plate, add 50-200 µg of protein from each sample to individual wells[18].
-
Prepare a reaction mixture containing reaction buffer and the DEVD-pNA substrate.
-
Add the reaction mixture to each well and incubate at 37°C for 1-2 hours[19].
-
Measure the absorbance at 405 nm using a microplate reader[18].
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
Measurement of Oxidative Stress
Protocol: Intracellular ROS Detection with CM-H2DCFDA
Principle: CM-H2DCFDA is a cell-permeable dye that is non-fluorescent until intracellular esterases remove its acetate groups. Subsequent oxidation by reactive oxygen species (ROS), such as hydrogen peroxide, converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[20][21].
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
After the experimental treatment, remove the culture medium.
-
Wash the cells once with warm PBS or HBSS.
-
Load the cells with 10 µM CM-H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C, protected from light[22].
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh PBS or medium to the wells.
-
Immediately measure fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm[20].
Analysis of Neuronal Morphology
Protocol: Neurite Outgrowth Assay
Principle: Neurite outgrowth is a critical process for neuronal development and the formation of functional circuits. Its measurement provides a key functional readout of neuronal health and response to stimuli. This assay quantifies the length and branching of neurites.
Procedure:
-
Plate neurons at a relatively low density on PDL/Laminin-coated plates to allow for clear visualization of individual neurites[23][24].
-
Treat the cells with this compound as required by the experimental design.
-
After the treatment period (e.g., 72 hours), fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature[23].
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C[23].
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light[23].
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze images using specialized software (e.g., ImageJ with the NeuronJ plugin or Incucyte® Neurotrack Analysis Software) to quantify total neurite length, number of branches, and number of neurites per cell[23][25].
Elucidation of Molecular Mechanisms
Based on literature for related compounds, a plausible neuroprotective mechanism for this compound involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway[3][26][27].
Figure 2: Hypothesized Nrf2/ARE signaling pathway for this compound-mediated neuroprotection.
Protocol: Western Blot Analysis
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate[28]. This is essential for verifying changes in the expression and activation state of signaling proteins.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[29][30]. Scrape the cells, collect the lysate, and incubate on ice for 20 minutes[29].
-
Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube[29].
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 15-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins[28].
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[28].
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature[6].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 2) overnight at 4°C with gentle agitation[28].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[6].
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate[6]. Capture the image using a digital imager.
-
Analysis: Quantify band density using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
| Target Protein | Rationale for Analysis | Example Dilution |
| Nrf2 | Key transcription factor for antioxidant response | 1:1000 |
| HO-1 | Heme oxygenase-1, a major Nrf2 target gene | 1:1000 |
| Keap1 | Cytosolic repressor of Nrf2 | 1:1000 |
| Cleaved Caspase-3 | Marker of apoptosis execution | 1:500 - 1:1000 |
| Bcl-2 / Bax | Pro- and anti-apoptotic proteins | 1:1000 |
| GAPDH / β-actin | Loading controls for normalization | 1:5000 - 1:10000 |
| Table 2: Suggested primary antibodies and starting dilutions for Western blot analysis. |
Protocol: Immunofluorescence for Nrf2 Translocation
Principle: Immunofluorescence (IF) uses antibodies to visualize the subcellular localization of a target protein[31]. This protocol is designed to determine if this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation[3].
Procedure:
-
Cell Plating: Grow cells on glass coverslips or in imaging-appropriate microplates[32].
-
Treatment: Treat cells with this compound as described previously.
-
Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature[33][34].
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 5-10 minutes to allow antibody access to intracellular targets[32][33].
-
Blocking: Wash with PBS and block with 5% normal goat serum or 1% BSA in PBS for 1 hour to reduce non-specific antibody binding[35].
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., 1:500 dilution) in antibody dilution buffer overnight at 4°C[33].
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark[32].
-
Counterstaining & Mounting: Wash three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 10 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium[35].
-
Imaging: Visualize the samples using a confocal or epifluorescence microscope. Nrf2 activation is confirmed by the co-localization of the Nrf2 signal (green) with the nuclear DAPI signal (blue).
References
-
Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. [Link]
-
Baek, S. H., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2871. [Link]
-
Chen, Y., et al. (2020). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Chemical Biology, 12(3), e83. [Link]
-
Baek, S. H., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2871. [Link]
-
protocols.io. Immunofluorescence for Primary Brain Cell Cultures. (2023). [Link]
-
Toma, J. S., et al. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1), e1692. [Link]
-
JoVE. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021). [Link]
-
Ghibaudi, M., et al. (2021). Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. Methods and Protocols, 4(4), 62. [Link]
-
JoVE. Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol. (2011). [Link]
-
Cyprotex. Neurite Outgrowth Assay. [Link]
-
protocols.io. Western Blotting for Neuronal Proteins. (2024). [Link]
-
Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current neuropharmacology, 12(5), 337–346. [Link]
-
JoVE. ROS Live Cell Imaging During Neuronal Development. (2021). [Link]
-
Cookson, M. R., & Stave, A. (2002). Assessment of cell viability in primary neuronal cultures. Current protocols in toxicology, Chapter 12, Unit 12.6. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
FujiFilm Cellular Dynamics. iCell DopaNeurons Application Protocol: Immunofluorescent Labeling. [Link]
-
Bio-protocol. Detection of Reactive Oxygen Species (ROS). [Link]
-
Satoh, T., et al. (2006). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers. Proceedings of the National Academy of Sciences, 103(3), 768-773. [Link]
-
Paquet-Durand, F., et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 15, 735999. [Link]
-
Creative Diagnostics. Immunofluorescence Protocol: Cultured Cell. [Link]
-
Lu, B., & Chow, C. W. (2010). Indirect immunofluorescence staining of cultured neural cells. Methods in molecular biology (Clifton, N.J.), 595, 299–306. [Link]
-
protocols.io. MTT (Assay protocol). (2023). [Link]
-
Mitchell, H. M., et al. (2010). Strategies for Study of Neuroprotection from Cold-preconditioning. Journal of Visualized Experiments, (43), 2192. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
Stony Brook University. Neuroprotection Methods and Protocols. [Link]
-
ResearchGate. (PDF) Western Blotting for Neuronal Proteins v1. (2024). [Link]
-
ResearchGate. (PDF) Nervonic acid and this compound mediate systemic mitochondrial dysfunction in AD dementia. (2025). [Link]
-
Le, T. T., et al. (2025). Nervonic acid and this compound mediate systemic mitochondrial dysfunction in AD dementia. GeroScience. [Link]
-
Cui, L., et al. (2010). Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia. Neuroscience letters, 484(1), 1–5. [Link]
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- 10. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of 15-epi-PGA1
Welcome to the technical support center for the chemical synthesis of 15-epi-Prostaglandin A1 (15-epi-PGA1). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this cyclopentenone prostaglandin. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how."
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its major challenges?
The most prevalent and well-established route to this compound, like many other prostaglandins, originates from the versatile Corey lactone .[1][2][3] This strategy involves the sequential and stereocontrolled installation of the lower (ω) and upper (α) side chains onto the cyclopentane core.
The primary challenges in this synthesis are:
-
Stereocontrol at C-15: The central challenge is achieving the unnatural R configuration at the C-15 hydroxyl group, which defines the "15-epi" nomenclature. This requires a carefully chosen reduction strategy for the C-15 ketone precursor.
-
Formation and Stability of the Cyclopentenone Ring: Prostaglandin A1 is formed via dehydration of a Prostaglandin E1 (PGE1) precursor.[4] This elimination reaction must be controlled to prevent undesired side reactions. Furthermore, the resulting α,β-unsaturated ketone system in the five-membered ring is susceptible to isomerization and other reactions, posing stability challenges during purification and handling.[5]
-
Purification of C-15 Epimers: The final product is often a mixture of the desired 15-epi (15R) and the natural (15S) epimers. Their structural similarity makes chromatographic separation a non-trivial task that requires optimization.[6]
Troubleshooting Guide: Key Synthetic Stages
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.
Issue 1: Poor Stereoselectivity in the C-15 Ketone Reduction
Problem: After reducing the enone intermediate (the product of the Horner-Wadsworth-Emmons reaction), I'm getting a nearly 1:1 mixture of the 15R (epi) and 15S alcohols, or the 15S isomer is the major product.
Root Cause Analysis: The stereochemical outcome of the reduction of the C-15 ketone is dictated by the direction of hydride delivery to the carbonyl. Un-directed reductions will typically yield a mixture of epimers. To favor the formation of the 15-R-alcohol, the hydride must be delivered from the Re face of the ketone.
Solutions:
-
Directed Reduction via Steric Hindrance: The most common strategy is to use a bulky protecting group on a nearby hydroxyl group (e.g., the C-11 hydroxyl). This steric bulk can shield one face of the C-15 ketone, directing the incoming hydride to the opposite face. For instance, a bulky p-phenylbenzoyl or a silyl ether protecting group on the C-11 hydroxyl can effectively guide the reduction.
-
Protocol Insight: Zinc borohydride (Zn(BH₄)₂) is a reagent that has shown good selectivity in such directed reductions. The chelating effect of the zinc can help to create a more rigid transition state, enhancing the directing effect of the protecting group.
-
-
Use of Stereoselective Reducing Agents: If a directing group strategy is insufficient, employ a stereoselective reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) is a bulky hydride source that can provide high stereoselectivity in the reduction of ketones.
| Reducing Agent | Typical Conditions | Expected Outcome | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Low stereoselectivity; often a mixture of epimers. | |
| Zinc Borohydride (Zn(BH₄)₂) | Anhydrous Ether or THF, -40 °C to 0 °C | Moderate to good selectivity when a bulky directing group is present. | |
| L-Selectride® | Anhydrous THF, -78 °C | High stereoselectivity for the 15S alcohol. For the 15R epimer, a different chiral reducing agent may be needed if directing groups are ineffective. |
Workflow for Stereoselective Reduction:
Caption: Troubleshooting logic for C-15 stereocontrol.
Issue 2: Low Yield or Side Products During Dehydration to Form the Cyclopentenone Ring
Problem: When converting the PGE1 precursor to PGA1 via dehydration, I'm observing low yields of the desired this compound and the formation of an unknown, more nonpolar side product.
Root Cause Analysis: The dehydration of the C-11 hydroxyl group to form the C10-C11 double bond is typically acid-catalyzed. However, under harsh acidic conditions or during prolonged reaction times, the endocyclic double bond of the PGA1 product can migrate to a more thermodynamically stable, conjugated position, forming Prostaglandin B1 (PGB1).
Solutions:
-
Mild Acidic Conditions: Avoid strong, non-volatile acids. Acetic acid in a mixture of THF and water is a common and effective system for this dehydration. The reaction should be carefully monitored by TLC or LC-MS to avoid over-running it.
-
Control of Temperature and Time: Perform the reaction at room temperature or slightly below and monitor its progress closely. Once the starting material is consumed, the reaction should be promptly worked up to prevent isomerization to PGB1.
Experimental Protocol: Dehydration of 15-epi-PGE1 Methyl Ester
-
Dissolve the 15-epi-PGE1 methyl ester in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add glacial acetic acid to the solution (typically 10-20% of the total volume).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (staining with phosphomolybdic acid). The PGA1 product will have a higher Rf value than the PGE1 precursor.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified immediately to avoid degradation.
Issue 3: Difficulty in Separating this compound from the 15S Epimer
Problem: My final product is a mixture of C-15 epimers, and I am unable to achieve baseline separation using standard reversed-phase HPLC.
Root Cause Analysis: C-15 epimers of prostaglandins are diastereomers with very similar polarities and structures, making their separation challenging on standard achiral stationary phases.
Solutions:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most reliable method for separating prostaglandin epimers is chiral HPLC.
-
Recommended Column: A Chiracel OJ-RH column has been shown to be effective for separating prostaglandin enantiomers and can be adapted for epimers.[6]
-
Mobile Phase Optimization: The mobile phase composition is critical. A ternary mixture of acetonitrile, methanol, and water (acidified to pH ~4 with phosphoric or formic acid) often provides the necessary selectivity. The optimal ratio of these solvents must be determined empirically.[6]
-
Temperature Control: Adjusting the column temperature can significantly impact resolution. For some prostaglandin separations, increasing the temperature to 40°C has been shown to improve peak shape and resolution.[6]
-
| Parameter | Starting Condition | Optimization Strategy | Reference |
| Column | Standard C18 | Switch to a Chiral Stationary Phase (e.g., Chiracel OJ-RH) | [6] |
| Mobile Phase | Acetonitrile/Water | Introduce a third solvent (Methanol). Systematically vary the ACN:MeOH:H₂O ratio. | [6] |
| pH | Neutral | Adjust to pH 4 with phosphoric or formic acid to suppress ionization of the carboxylic acid. | [6] |
| Temperature | Ambient | Test at elevated temperatures (e.g., 30°C, 35°C, 40°C) to improve efficiency. | [6] |
Visualization of the Purification Challenge:
Caption: Transition from poor to effective epimer separation.
References
-
Synthesis of prostaglandin E1 and related substances. (1969). Journal of the American Chemical Society. [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). MDPI. [Link]
-
Pot and time economies in the total synthesis of Corey lactone. (n.d.). RSC Publishing. [Link]
-
Corey's synthetic route of the Corey lactone. (n.d.). ResearchGate. [Link]
-
Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. (n.d.). PubMed Central. [Link]
-
TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. (n.d.). Revue Roumaine de Chimie. [Link]
-
Strategies in Prostaglandins Synthesis. (2024). Chemistry LibreTexts. [Link]
-
PGE1 conversion to PGA1 under crystal condition. (n.d.). ResearchGate. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI. [Link]
-
Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. (2020). PubMed Central. [Link]
-
Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. (n.d.). PubMed. [Link]
-
The chemistry, biology and pharmacology of the cyclopentenone prostaglandins. (n.d.). ResearchGate. [Link]
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- 6. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 15-epi-PGA1
Welcome to the technical support center for the synthesis of 15-epi-prostaglandin A1 (15-epi-PGA1). This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique eicosanoid. As the 15(R)-stereoisomer of Prostaglandin A1, this compound presents specific synthetic challenges that require careful consideration of reaction conditions and purification strategies to achieve high yields and purity.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.
Troubleshooting Guide: Common Issues in this compound Synthesis
The synthesis of this compound is most commonly achieved through the acid-catalyzed dehydration of its precursor, 15-epi-PGE1. This seemingly straightforward conversion is fraught with potential pitfalls that can significantly impact your yield and purity. Below, we address the most common issues encountered during this synthesis.
Problem 1: Low or No Conversion of 15-epi-PGE1 to this compound
You've set up your reaction, but analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material.
Possible Causes and Solutions:
-
Inactive or Insufficient Acid Catalyst: The dehydration of the β-hydroxy cyclopentanone system in PGE1 analogues to the α,β-unsaturated ketone of PGA1 is acid-catalyzed.[4] If the catalyst is old, has been improperly stored, or is used in insufficient quantity, the reaction will be slow or may not proceed at all.
-
Solution: Use a fresh, anhydrous acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH) or a mild Lewis acid. Ensure the catalyst is fully dissolved in the reaction mixture. You may need to perform a small-scale catalyst screen to find the optimal one for your specific substrate and solvent system.
-
-
Suboptimal Reaction Temperature: Dehydration reactions are temperature-dependent. If the temperature is too low, the reaction rate will be very slow.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. A typical starting point for this type of reaction is room temperature, with gentle heating (40-50 °C) if the reaction is sluggish. Be cautious with excessive heat, as this can lead to byproduct formation (see Problem 2).
-
-
Inappropriate Solvent: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving both the starting material and the catalyst.
-
Solution: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are generally good choices. Protic solvents may interfere with the reaction. A patent for the synthesis of PGA1 from PGE1 suggests using THF.[4]
-
Problem 2: High Levels of 15-epi-PGB1 and Other Byproducts
Your reaction has proceeded, but you observe a significant amount of a byproduct that is likely 15-epi-PGB1, a more stable isomer of this compound.[5][6]
Possible Causes and Solutions:
-
Prolonged Reaction Time or Excessive Heat: The α,β-unsaturated ketone of the PGA series can isomerize to the more thermodynamically stable PGB series under harsh conditions (e.g., high temperatures, strong acids, or prolonged reaction times).[5][6]
-
Solution: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed. Avoid excessive heating. It is better to run the reaction at a lower temperature for a longer period than to force it with high heat.
-
-
Strongly Acidic Conditions: While an acid catalyst is necessary, a very strong acid can promote the isomerization to the PGB analogue.
-
Solution: Use the mildest effective acid catalyst at the lowest possible concentration. If you are using a strong acid like HCl, consider switching to a milder one like p-TsOH or pyridinium p-toluenesulfonate (PPTS).
-
Problem 3: Difficulty in Purifying this compound
You have a mixture of this compound, unreacted 15-epi-PGE1, and possibly 15-epi-PGB1, and are struggling to separate them by column chromatography.
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: Prostaglandins and their isomers are often structurally very similar, making them difficult to separate. The polarity differences between 15-epi-PGE1 (more polar due to the extra hydroxyl group) and this compound (less polar) should allow for separation, but the conditions must be optimized. The separation of PGE1 and its 15-epi isomer has been noted to be challenging.[6]
-
Solution:
-
Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common mobile phase for prostaglandin purification is a mixture of hexane, ethyl acetate, and a small amount of acetic acid to keep the carboxylic acid protonated and reduce tailing on the silica gel.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.
-
Consider Reverse-Phase HPLC: For very difficult separations, reverse-phase HPLC can provide a different selectivity and may be able to resolve the components.
-
-
Problem 4: Final Product is a Mixture of C15 Epimers
Your final product is not stereochemically pure at the C15 position.
Possible Causes and Solutions:
-
Impure Starting Material: The most likely cause is that your starting 15-epi-PGE1 was not stereochemically pure.
-
Solution: Carefully check the purity of your starting material using a chiral analytical method if available. If necessary, purify the 15-epi-PGE1 before proceeding with the dehydration step.
-
-
Epimerization during Synthesis: While the acid-catalyzed dehydration itself is unlikely to cause epimerization at C15, other steps in a longer synthetic route could. For example, if synthesizing the precursor from a 15-keto prostaglandin, the reduction of the ketone must be highly stereoselective.
-
Solution: If you are preparing your own 15-epi-PGE1, focus on optimizing the stereoselective reduction of the C15 ketone. The use of bulky reducing agents can provide high diastereoselectivity.[5] For example, reduction of a 15-keto precursor with a bulky hydride reagent like L-selectride can favor the formation of the desired (R)-alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most direct precursor is 15-epi-PGE1.[7] This allows for a one-step conversion via dehydration. Synthesizing 15-epi-PGE1 itself can be a multi-step process, often starting from a common prostaglandin intermediate like the Corey lactone.[8]
Q2: How can I improve the stereoselectivity of the C15 hydroxyl group when preparing the 15-epi-PGE1 precursor?
Achieving high stereoselectivity at C15 is a classic challenge in prostaglandin synthesis.[4][5] If you are synthesizing your precursor from a 15-keto intermediate, the choice of reducing agent is critical. Sterically hindered hydride reagents are often used to control the facial selectivity of the hydride attack on the prochiral ketone. For example, using a bulky borohydride derivative can selectively produce the desired 15(R)-hydroxyl group.[5]
Q3: What are the optimal storage conditions for this compound?
Prostaglandins can be unstable, especially over long periods or at elevated temperatures.[6] this compound should be stored as a solid at -20°C or lower. If in solution, use an anhydrous aprotic solvent and store at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Excellent for rapid reaction monitoring. Use a mobile phase that gives good separation between the starting material and the product (e.g., a hexane/ethyl acetate mixture).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight of the product and any byproducts. It can also be used to monitor reaction progress with high sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product.
-
Chiral Chromatography: May be necessary to confirm the stereochemical purity at the C15 position.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 15-epi-PGE1
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate and scale.
-
Preparation: Dissolve 15-epi-PGE1 (1 equivalent) in anhydrous THF (or DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC every 30-60 minutes. The product, this compound, should have a higher Rf value (be less polar) than the starting material.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (see Protocol 2).
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add a small amount of acetic acid (e.g., 0.1%) to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity 15-epi-PGE1 | Ensures stereochemical integrity of the final product. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Mild and effective for dehydration without promoting isomerization. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and dissolves reactants well.[4] |
| Temperature | Room temperature to 40°C | Balances reaction rate with minimizing byproduct formation. |
| Monitoring | TLC or LC-MS | Allows for timely quenching of the reaction to prevent isomerization. |
| Purification | Silica gel chromatography (gradient) | Effective for separating products of differing polarity. |
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthesis of this compound and potential isomerization to 15-epi-PGB1.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
-
Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. PubMed. [Link]
-
The synthesis of prostaglandin E1 and related substances. PubMed. [Link]
-
10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
-
A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link]
-
Concise, scalable and enantioselective total synthesis of prostaglandins. SciSpace. [Link]
-
Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. NIH. [Link]
-
Total Synthesis of (15R)‐ and (15S)‐Prostaglandin A2. ResearchGate. [Link]
-
Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. [Link]
-
(PDF) Total Synthesis of (15R)‐ and (15S)‐Prostaglandin A2. ResearchGate. [Link]
-
15-epi Prostaglandin A1. Fmeainfocentre. [Link]
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15-epi Prostaglandin A1 (15-epi PGA1). MySkinRecipes. [Link]
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Technical Support Center: Navigating the Solubility Challenges of 15-epi-PGA1 in Aqueous Solutions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 15-epi-Prostaglandin A1 (15-epi-PGA1). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common yet critical challenge of achieving and maintaining the solubility of this compound in aqueous solutions for your experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your results.
Understanding the Challenge: Why is this compound Prone to Solubility Issues?
This compound, like other prostaglandins, is an unsaturated fatty acid derivative. Its molecular structure, characterized by a 20-carbon backbone and a five-carbon ring, imparts a significant lipophilic (fat-soluble) nature.[1] This inherent hydrophobicity is the primary reason for its limited solubility in water-based solutions such as cell culture media and buffers. While it possesses some polar functional groups, the long hydrocarbon chain dominates its physicochemical properties, leading to a tendency to precipitate out of aqueous environments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm preparing my this compound working solution and it immediately turned cloudy. What's happening and how can I fix it?
A1: Immediate cloudiness or precipitation upon dilution of your organic stock solution into an aqueous buffer is a classic sign of poor solubility. This occurs because the highly concentrated this compound molecules in the organic solvent are suddenly introduced into an environment where they are not readily soluble, causing them to aggregate and fall out of solution.
Root Cause Analysis:
-
Solvent Shock: Rapidly adding the organic stock to the aqueous buffer creates localized areas of high this compound concentration that exceed its aqueous solubility limit.
-
Insufficient Organic Co-solvent: The final concentration of the organic solvent in your working solution may be too low to maintain the solubility of this compound at the desired concentration.
Troubleshooting Protocol:
-
Start with a High-Concentration Organic Stock: Prepare a concentrated stock solution of this compound in an appropriate organic solvent. Based on available data, ethanol, DMSO, and DMF are excellent choices, with solubilities of >100 mg/ml, >75 mg/ml, and >50 mg/ml, respectively.[2]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute your primary stock to an intermediate concentration in your organic solvent of choice.
-
Slow, Controlled Addition to Aqueous Buffer: While gently vortexing or stirring the aqueous buffer, add the this compound stock solution drop-wise. This gradual introduction helps to disperse the molecules more effectively and avoid localized supersaturation.
Q2: What is the maximum concentration of organic solvent, like DMSO, that I can use in my cell culture experiments without causing cytotoxicity?
A2: This is a critical consideration, as organic solvents can have physiological effects on cells. The maximum tolerated concentration of an organic solvent is cell-line dependent.
General Guidelines for DMSO Concentration in Cell Culture:
| Final DMSO Concentration | General Cellular Tolerance |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive primary cells.[3] |
| 0.5% | Widely used and generally well-tolerated by many robust cell lines for short-term assays.[4][5] |
| 1% | May be tolerated by some cell lines, but a vehicle control is essential to assess for any solvent-induced effects.[3] |
| >1% | Not recommended as it can lead to significant cytotoxicity and artifacts in your experimental results.[5] |
Self-Validating Experimental Design:
-
Always include a vehicle control: This is a control group where the cells are treated with the same final concentration of the organic solvent (e.g., DMSO) as your experimental groups, but without the this compound. This allows you to differentiate between the effects of the compound and the solvent.
-
Perform a dose-response curve for the solvent: If you are working with a new cell line or a long-term experiment, it is advisable to run a preliminary experiment to determine the highest non-toxic concentration of your chosen organic solvent.
Q3: My this compound solution is clear initially, but after a few hours at room temperature (or 37°C), I see precipitation. Why is this happening?
A3: This delayed precipitation is often due to the inherent instability of prostaglandins in aqueous solutions, which can be influenced by pH and temperature. Prostaglandins can degrade over time, and these degradation products may have different solubility profiles.
Key Factors Influencing Stability:
-
pH: Prostaglandins of the A-series are susceptible to degradation, particularly at acidic pH. The stability of some prostaglandins has been shown to be pH-dependent.
-
Temperature: Elevated temperatures can accelerate the degradation of prostaglandins.
Recommendations for Maintaining Stability:
-
Prepare Fresh Working Solutions: It is strongly recommended to prepare your aqueous working solutions of this compound immediately before use.
-
Storage of Aqueous Solutions: If temporary storage is unavoidable, keep the solution on ice and protected from light. However, for any experiment longer than a few hours, it is best to prepare fresh solutions.
-
pH of the Buffer: The solubility of this compound in PBS at pH 7.2 is reported to be >2.4 mg/ml.[2] Maintaining a neutral to slightly alkaline pH may help with stability, although specific data for this compound is limited.
Advanced Troubleshooting Strategies
For particularly challenging experimental setups where standard dilution protocols are insufficient, the following advanced techniques can be employed.
Technique 1: The Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar molecules.[6] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds like this compound.[7][8][9]
Experimental Workflow for Co-solvency:
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to enhance aqueous solubility.
Experimental Approach with Cyclodextrins:
-
Select an appropriate cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance drug solubility.
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer. The required concentration will depend on the specific cyclodextrin and your target this compound concentration and may require some optimization.
-
Complexation: Add your this compound organic stock solution to the cyclodextrin solution and stir for a period (e.g., 1-24 hours) to allow for the formation of the inclusion complex. The organic solvent can then be removed by evaporation under a stream of nitrogen if necessary.
Summary of Solubility Data for this compound
| Solvent | Solubility | Source |
| Ethanol | >100 mg/ml | [2] |
| DMSO | >75 mg/ml | [2] |
| DMF | >50 mg/ml | [2] |
| PBS (pH 7.2) | >2.4 mg/ml | [2] |
References
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]
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ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
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Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. [Link]
- Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker.
- Chaphalkar, R. S., et al. (2016). A review on cosolvency. World Journal of Pharmaceutical Research, 5(5), 584-600.
- Patel, J. N., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(4), 136-141.
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Wikipedia. (n.d.). Cosolvent. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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Pharmaceutical Technology. (2022). Forced Degradation – A Review. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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YouTube. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. [Link]
- Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of Pharmaceutical Sciences, 85(11), 1142–1169.
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YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: drug solubilization and stabilization. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
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Biology LibreTexts. (2024). 10.4: Working with Lipids. [Link]
- Wiebe, V. J., & DeGregorio, M. W. (1988). Prostaglandin E1 and E2 for induction of labor. Clinical Pharmacy, 7(8), 585-595.
- Coulson, N. S., & Ryder, J. J. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps.
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PubChem. (n.d.). Prostaglandin A1. [Link]
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NIH. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]
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Cochrane. (2014). Vaginal prostaglandin (PGE2 and PGF2a) for induction of labour at term. [Link]
- Bernstein, P., & Leyland, N. (1991). Prostaglandin E2 gel for cervical ripening and labour induction: a multicentre placebo-controlled trial. CMAJ, 145(10), 1249–1254.
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MDPI. (2019). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
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ACS Publications. (1971). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. [Link]
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Wikipedia. (n.d.). Prostaglandin H2. [Link]
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MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). [Link]
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PubMed. (2009). Therapeutic Surfactants Modulate the Viability of Eosinophils and Induce Inflammatory Mediator Release. [Link]
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ResearchGate. (2024). Efficacy of Prostaglandin Analogues for Induction of Labour and Associated Complications: A Retrospective Research Study conducted in Latifa Women and Children Hospital. [Link]
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ResearchGate. (2015). Delivery outcome after induction of labour using prostaglandin in women with one previous caesarean section. [Link]
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FSSAI. (2024). PLAN OF EXAMINATION & SYLLABUS FOR 11 - FOOD ANALYST EXAMINATION. [Link]
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preventing degradation of 15-epi-PGA1 in experimental assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-epi-Prostaglandin A1 (15-epi-PGA1). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of handling and analyzing this labile molecule in your experimental assays. Our goal is to ensure the integrity and reproducibility of your data by addressing the critical challenges associated with the degradation of this compound.
I. Understanding the Instability of this compound: A Proactive Approach to Preventing Degradation
This compound, like many prostaglandins, is a chemically sensitive molecule susceptible to degradation under common laboratory conditions. The primary degradation pathway for prostaglandins of the E and A series involves dehydration and isomerization. For this compound, this can lead to the formation of various isomers and related compounds, compromising the accuracy of your experimental results. The key to successful experimentation is a proactive approach to prevent these degradation pathways from occurring.
The most critical factors influencing the stability of this compound are pH, temperature, and the presence of enzymes in biological samples. Understanding and controlling these factors throughout your experimental workflow is paramount.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers working with this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for prostaglandins of the A-series, which are structurally similar to this compound, involves isomerization. Prostaglandin A1 (PGA1) can isomerize to Prostaglandin B1 (PGB1), and it is plausible that this compound follows a similar path. Additionally, prostaglandins with a similar cyclopentenone ring structure are known to be unstable.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound should be stored at -20°C or lower in an airtight container, preferably under an inert gas like argon or nitrogen.[1] It is also advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can contribute to degradation.[1][2][3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize exposure to water, which can facilitate degradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Can I use immunoassays (ELISA) to measure this compound?
A5: While immunoassays are a common method for prostaglandin quantification, they can be prone to cross-reactivity with other structurally similar prostaglandins and their metabolites. This can lead to inaccurate results. It is essential to carefully validate the specificity of the antibody used in your ELISA kit. For more definitive and specific quantification, chromatographic methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard.
III. Troubleshooting Guide: Identifying and Resolving Common Issues
This section provides a structured approach to troubleshooting common problems encountered during the analysis of this compound.
Problem 1: Low or No Signal of this compound in Analytical Assays (e.g., LC-MS/MS)
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation during sample collection and processing | - Process samples immediately after collection. - Keep samples on ice or at 4°C throughout the process. - Add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to biological samples immediately after collection.[5] | Prostaglandins are rapidly synthesized and degraded in biological matrices. Immediate processing and low temperatures minimize enzymatic activity. COX inhibitors prevent the de novo synthesis of prostaglandins that can interfere with your measurements. |
| Degradation during storage | - Store samples at -80°C for long-term storage. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2][3] - Consider adding an antioxidant to urine samples if multiple freeze-thaw cycles are unavoidable.[2] | Prostaglandins can degrade even at low temperatures over extended periods. Freeze-thaw cycles can accelerate degradation, particularly for some prostaglandins like 8-iso-PGF2α.[2] |
| Inefficient extraction from the sample matrix | - Optimize your solid-phase extraction (SPE) protocol. - Ensure the pH of the sample is adjusted to ~3.5 before loading onto the C18 cartridge.[5][6] - Use a deuterated internal standard to monitor and correct for extraction efficiency. | Acidification of the sample protonates the carboxylic acid group of the prostaglandin, increasing its retention on the C18 stationary phase. An internal standard is crucial for accurate quantification in complex biological matrices. |
Problem 2: High Variability in Replicate Measurements
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent sample handling | - Standardize all sample handling procedures, including timing, temperature, and vortexing. - Use low-bind polypropylene tubes and pipette tips. | Even minor variations in handling can lead to different levels of degradation between samples. Prostaglandins can adhere to certain plastics, leading to sample loss. |
| Matrix effects in LC-MS/MS | - Improve sample cleanup using a more rigorous SPE protocol. - Optimize chromatographic separation to resolve this compound from co-eluting matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte. | Matrix effects occur when components of the biological sample interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. A co-eluting internal standard experiences the same matrix effects and can be used to correct for them. |
IV. Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage of this compound
-
Stock Solution Preparation:
-
Dissolve this compound in an anhydrous organic solvent (e.g., ethanol, DMF, or DMSO) to a concentration of 1-10 mg/mL.
-
Store the stock solution in an airtight glass vial at -20°C or -80°C.
-
-
Aqueous Solution Preparation:
-
Dilute the stock solution in a pre-chilled, slightly acidic buffer (pH 4-5).
-
Prepare aqueous solutions fresh for each experiment and use them immediately.
-
If short-term storage is necessary, keep the solution on ice and protected from light.
-
-
Sample Handling:
-
Always work with samples on ice.
-
Use low-bind polypropylene tubes and tips to minimize adsorption.
-
For biological samples, add a COX inhibitor (e.g., 10-15 µM indomethacin) immediately after collection.[5]
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Cell Culture Media
This protocol is adapted from standard procedures for prostaglandin extraction.[5][6]
-
Sample Preparation:
-
Collect cell culture supernatant and immediately place it on ice.
-
Add a COX inhibitor (e.g., indomethacin to a final concentration of 10 µM).
-
Acidify the sample to pH 3.5 with 2N HCl.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove any precipitate.
-
-
C18 Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 10 mL of ethanol.
-
Equilibrate the cartridge with 10 mL of deionized water.
-
-
Sample Loading:
-
Load the acidified and clarified sample onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/minute.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash the cartridge with 10 mL of 15% ethanol in water.
-
Wash the cartridge with 10 mL of hexane.
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
-
V. Visualizing Key Processes
Degradation Pathway of Prostaglandins
Caption: General degradation pathway for E- and A-series prostaglandins.
Experimental Workflow for this compound Analysis
Caption: Recommended workflow for the extraction and analysis of this compound.
VI. References
-
MySkinRecipes. 15-epi Prostaglandin A1 (15-epi PGA1). [Link]
-
Basu, S. (2010). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Prostaglandins, Leukotrienes and Essential Fatty Acids, 82(2-3), 99-105. [Link]
-
Basu, S. (2010). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PubMed. [Link]
-
Fitzpatrick, F. A. (1989). Solid-phase sample preparation method for prostaglandins: integration of procedures for isolation and derivatization for gas chromatographic determination. Journal of Chromatography B: Biomedical Sciences and Applications, 489(2), 263-272. [Link]
-
Paul, M., et al. (2005). Stability of prostaglandin EI (PGEI) in aqueous solutions. ResearchGate. [Link]
-
Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. [Link]
-
de Oliveira, A. C. C., et al. (2018). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. ResearchGate. [Link]
-
StabilityStudies.in. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability. [Link]
-
Saeed, K., et al. (2012). An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay. ResearchGate. [Link]
-
Ramasamy, R., et al. (2022). Bioactive-Rich Piper sarmentosum Aqueous Extract Mitigates Osteoarthritic Pathology by Enhancing Anabolic Activity and Attenuating NO-Driven Catabolism in Human Chondrocytes. MDPI. [Link]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. [Link]
-
Fmeainfocentre. 15-epi Prostaglandin A1. [Link]
-
Parnham, M. J., et al. (2011). Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. ResearchGate. [Link]
-
Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences, 66(11), 1590-1595. [Link]
-
Buvet, J., et al. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927. [Link]
-
Linseis. Identification of degradation products and monitoring of volatile additives in thermoplastics using EGA-FTIR. [Link]
-
Robertson, R. P. (1975). Differential in Vivo Pulmonary Degradation of Prostaglandins E1, B1, and A1. American Journal of Physiology-Legacy Content, 228(1), 68-70. [Link]
-
Schauder, P., et al. (1987). [Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease]. Klinische Wochenschrift, 65(16), 752-756. [Link]
-
MySkinRecipes. 15-epi Prostaglandin A1 (15-epi PGA1). [Link]
Sources
- 1. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Dosage of 15-epi-PGA1 for In Vivo Studies
Last Updated: 2026-01-14
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-epi-Prostaglandin A1 (15-epi-PGA1). As a stereoisomer of the well-characterized Prostaglandin A1 (PGA1), this compound is a promising bioactive lipid with potential therapeutic applications in inflammation, cancer, and neuroprotection.[1] However, the lack of extensive in vivo data presents a significant challenge for researchers aiming to establish effective and reproducible dosing regimens.
This guide is designed to provide you with a comprehensive framework for optimizing the dosage of this compound in your in vivo studies. We will delve into the known characteristics of this compound and its parent compound, PGA1, and provide a logical, step-by-step approach to dose-finding, troubleshooting, and experimental design. Our goal is to empower you with the scientific rationale and practical tools necessary to confidently navigate the complexities of in vivo prostaglandin research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to PGA1?
This compound is the 15(R) stereoisomer of Prostaglandin A1 (PGA1). Prostaglandins are a group of lipid compounds with diverse hormone-like effects.[2] While PGA1 has been shown to induce renal vasodilation, increase sodium excretion, and lower blood pressure in hypertensive models, the specific biological activities of this compound are not as extensively documented in published literature.[3] However, due to its structural similarity to PGA1, it is hypothesized to share some biological activities, including potential anti-inflammatory and anti-cancer properties.[1][4]
Q2: What are the known biological activities of PGA1 that might be relevant for my this compound study?
PGA1 is a member of the cyclopentenone prostaglandins (cyPGs), which are known regulators of inflammation, cell proliferation, and apoptosis.[4] Specifically, PGA1 has been shown to:
-
Inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[4]
-
Exhibit neuroprotective effects in animal models of focal ischemia.[5]
-
Influence glucose utilization in vivo.[6]
-
Possess anti-proliferative and anti-viral activities.[3]
These known effects of PGA1 can provide a strong foundation for designing your in vivo studies with this compound.
Q3: What are the key considerations for formulating this compound for in vivo administration?
Like most prostaglandins, this compound has limited aqueous solubility. Therefore, proper formulation is critical for ensuring its bioavailability and achieving consistent results. Key considerations include:
-
Solvent Selection: this compound is typically soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For in vivo use, it is crucial to first dissolve the compound in a minimal amount of an organic solvent and then dilute it in a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS).
-
Vehicle Composition: The final vehicle should be well-tolerated by the animal model and the chosen route of administration. Common vehicle components include saline, PBS, and sometimes low concentrations of emulsifying agents like Tween 80 or Cremophor EL to improve solubility and stability.
-
Stability: Prostaglandins can be sensitive to pH and temperature. It is recommended to prepare fresh formulations for each experiment and store stock solutions at -20°C or lower. The stability of this compound in your chosen formulation should be validated if the solution is to be stored for any length of time.
Q4: How is PGA1 metabolized in vivo, and what does this imply for this compound?
PGA1 is metabolized by several organs, including the liver and kidneys.[7] Unlike PGE series prostaglandins, which are significantly cleared by the lungs in a single pass, a substantial fraction of PGA1 can escape pulmonary metabolism and reach the systemic circulation.[7] This suggests that systemically administered this compound is likely to have effects beyond the first-pass metabolism in the lungs, making it suitable for targeting various organ systems.
Troubleshooting Guide: Optimizing In Vivo Dosage
Navigating the path to an optimal in vivo dose for a novel compound like this compound requires a systematic and data-driven approach. This troubleshooting guide is structured to address common challenges you may encounter.
Phase 1: Establishing a Starting Dose
Q: I have no prior in vivo data for this compound. How do I determine a safe and potentially effective starting dose?
A: In the absence of direct in vivo data for this compound, a logical approach is to leverage data from its parent compound, PGA1, and established practices in preclinical dose-finding.
Step 1: Review In Vitro Data Start by examining the effective concentration range of this compound in your in vitro models. The EC50 or IC50 values from cell-based assays can provide a preliminary indication of the compound's potency.
Step 2: Extrapolate from In Vivo Data of Similar Compounds Review published in vivo studies on PGA1. While the administration routes and models may differ, these studies offer valuable clues for a starting dose range.
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| PGA1 | Mice | 33 nmol | Intracerebroventricular | Neuroprotection | |
| PGA1 | Rats | 16.5-66 nmol | Intracerebroventricular | Neuroprotection | |
| PGA1 | Rats | 0.5 µg/kg/min | Intravenous infusion | Improved glucose utilization | [6] |
| Δ⁷-PGA1 derivatives | Mice | 10-30 mg/kg/day | Intraperitoneal | Antitumor activity | Not directly cited, but relevant context |
Step 3: Allometric Scaling (Optional but Recommended) If you have toxicity data from a different species, you can use allometric scaling to estimate a human equivalent dose (HED) and then scale back to your animal model. However, for initial dose-finding in preclinical models, it is often more practical to start with a dose derived from efficacious doses of similar compounds in the same or a related species.
Step 4: Select a Conservative Starting Dose Based on the data gathered, select a conservative starting dose. A common practice is to start with a dose that is 1/10th to 1/100th of the lowest reported efficacious dose for a similar compound. This minimizes the risk of unexpected toxicity.
DOT Script for Dosage Optimization Workflow
Caption: A workflow for preclinical dosage optimization of this compound.
Phase 2: Dose Escalation and Monitoring
Q: I have a starting dose. What is the best way to escalate the dose and what should I monitor?
A: A dose escalation study is essential to determine the therapeutic window of this compound.
Experimental Design:
-
Animal Groups: Use a sufficient number of animals per group (typically 3-6 for initial studies) to allow for statistical analysis. Include a vehicle control group.
-
Dose Levels: Escalate the dose in a stepwise manner (e.g., 2-3 fold increments) until you observe either the desired therapeutic effect or signs of toxicity.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will depend on your experimental goals and the physicochemical properties of your formulation. Be consistent with the route of administration throughout the study.
Monitoring Parameters:
-
Efficacy: Measure the desired biological outcome at predefined time points. This could be a reduction in tumor size, a decrease in inflammatory markers, or an improvement in a behavioral endpoint.
-
Toxicity: Closely monitor the animals for any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, agitation)
-
Clinical signs (e.g., ruffled fur, hunched posture)
-
-
Pharmacokinetics (PK): If possible, collect blood samples at various time points after administration to determine the concentration of this compound in the plasma. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamics (PD): Measure a biomarker that is directly related to the mechanism of action of this compound. This could be the level of a downstream signaling molecule or the expression of a target gene.
DOT Script for a Potential Signaling Pathway
Caption: A generalized prostaglandin signaling pathway.
Phase 3: Troubleshooting and Refinement
Q: I am not observing the expected therapeutic effect. What should I do?
A: If you are not seeing the desired effect, consider the following:
-
Inadequate Dose: The dose may be too low to reach a therapeutic concentration at the target site. Continue with your dose escalation study.
-
Poor Bioavailability: Your formulation may not be optimal, leading to poor absorption or rapid degradation of this compound.
-
Troubleshooting:
-
Re-evaluate your formulation. Consider using a different vehicle or adding a solubilizing agent.
-
Perform a basic stability test of your formulation under experimental conditions.
-
Conduct a pilot PK study to determine the plasma concentration of this compound after administration.
-
-
-
Rapid Metabolism: this compound may be rapidly metabolized and cleared from the body.
-
Troubleshooting:
-
Consider a different route of administration that may bypass first-pass metabolism (e.g., intraperitoneal vs. oral).
-
Increase the dosing frequency (e.g., twice daily instead of once daily).
-
-
-
Incorrect Timing of Assessment: The time point at which you are measuring the effect may not be optimal.
-
Troubleshooting:
-
Conduct a time-course experiment to identify the peak effect of this compound.
-
-
Q: I am observing signs of toxicity. How should I proceed?
A: If you observe signs of toxicity, it is crucial to act quickly to ensure animal welfare and the integrity of your study.
-
Stop Dose Escalation: Do not escalate the dose further. The highest dose that does not cause significant toxicity is considered the Maximum Tolerated Dose (MTD).
-
Reduce the Dose: In subsequent experiments, use a dose that is lower than the MTD.
-
Refine the Dosing Regimen:
-
Troubleshooting:
-
If the toxicity is acute, consider dividing the daily dose into multiple smaller doses.
-
If the toxicity appears to be cumulative, consider a less frequent dosing schedule (e.g., every other day).
-
-
-
Investigate the Cause of Toxicity: If possible, perform a basic toxicological workup, including hematology and clinical chemistry, to identify the affected organ systems.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Ethanol (anhydrous)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Reconstitute the lyophilized powder in a minimal amount of anhydrous ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing. c. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution. c. In a sterile microcentrifuge tube, add the required volume of the stock solution. d. Slowly add the sterile 0.9% saline to the stock solution while gently vortexing to ensure proper mixing and prevent precipitation. The final concentration of ethanol should be kept to a minimum (typically less than 10%) to avoid vehicle-induced toxicity. e. Visually inspect the working solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized (e.g., by adding a solubilizing agent).
Protocol 2: General In Vivo Dosing and Monitoring Plan
Animal Model: (Specify species, strain, sex, and age)
Housing and Acclimation:
-
House the animals in a controlled environment (temperature, humidity, light/dark cycle).
-
Allow the animals to acclimate for at least one week before the start of the experiment.
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (Mid dose)
-
Group 4: this compound (High dose)
Dosing Procedure:
-
Animal Handling: Handle the animals gently to minimize stress.
-
Dose Calculation: Calculate the volume of the working solution to be administered to each animal based on its body weight.
-
Administration: Administer the vehicle or this compound solution via the chosen route (e.g., intraperitoneal injection).
Monitoring:
-
Daily Observations: Monitor the animals daily for clinical signs of toxicity.
-
Body Weight: Record the body weight of each animal at least three times a week.
-
Efficacy Assessment: Measure the primary efficacy endpoint at the predetermined time points.
-
Sample Collection: At the end of the study, collect blood and tissue samples for PK/PD analysis and histopathology.
Conclusion
Optimizing the in vivo dosage of this compound is a critical step in unlocking its therapeutic potential. While the lack of extensive published data presents a challenge, a systematic and scientifically-grounded approach, as outlined in this guide, can lead to the successful establishment of a safe and effective dosing regimen. By carefully considering the available data on PGA1, employing a logical dose-escalation strategy, and diligently monitoring for both efficacy and toxicity, researchers can confidently advance their in vivo studies with this promising compound.
References
-
Zhang, H. L., Huang, Z. H., Zhu, Y., Liang, Z. Q., Han, R., Wang, X. X., Chase, T. N., & Qin, Z. H. (2005). Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia. Brain Research, 1035(2), 189-197. [Link]
-
MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). Retrieved January 14, 2026, from [Link]
-
Fantuzzi, L., Purificato, C., Donato, K., Belardelli, F., Gessani, S., & Santoro, M. G. (1996). Prostaglandin A1 inhibits replication of human immunodeficiency virus during acute infection. Journal of virology, 70(3), 1996-2002. [Link]
-
Vázquez, E., & Sánchez-Gómez, F. J. (2020). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in immunology, 11, 172. [Link]
-
Micossi, P., Pontiroli, A. E., Baron, S. H., Tamayo, R. C., Lengel, F., Bevilacqua, M., Raggi, U., & Norbiato, G. (1978). In vivo and in vitro experiments on relationships between PGA1 and glucose utilization. Acta diabetologica latina, 15(5-6), 336-345. [Link]
-
Golub, M., Zia, P., Matsuno, M., & Horton, R. (1975). Metabolism of prostaglandins A1 and E1 in man. The Journal of clinical investigation, 56(6), 1404-1410. [Link]
-
Wikipedia. (2023, December 19). Prostaglandin. In Wikipedia. [Link]
Sources
- 1. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of prostaglandin A1 in animal models of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro experiments on relationships between PGA1 and glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Experimental Use of 15-epi-PGA1
Welcome to the technical support center for 15-epi-PGA1. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the experimental application of this compound, with a special focus on understanding and overcoming its potential off-target effects. As a cyclopentenone prostaglandin (cyPG), this compound possesses a reactive chemical moiety that, while integral to its biological activity, necessitates careful experimental design and data interpretation. This guide provides field-proven insights and robust protocols to ensure the scientific integrity of your research.
Introduction: The Double-Edged Sword of Cyclopentenone Prostaglandins
15-epi-Prostaglandin A1 (this compound) is the 15(R) stereoisomer of PGA1.[1][2] Like other cyclopentenone prostaglandins, its biological activities are often linked to the presence of an α,β-unsaturated carbonyl group within its cyclopentenone ring.[3] This electrophilic center is a key determinant of the bioactivity of cyPGs, which are known to exhibit anti-inflammatory, anti-neoplastic, and anti-viral properties.[3] However, this reactivity is also the primary source of its off-target effects.
The core mechanism of action for many of the biological effects of cyPGs is the formation of covalent Michael adducts with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues.[4][5] This covalent modification can alter protein function, leading to a broad range of cellular responses.[6][7] While this can be harnessed for therapeutic benefit, it also means that this compound has the potential to interact with a multitude of proteins in a non-specific manner, which can complicate experimental results and lead to misinterpretation of data.
This guide will provide you with the necessary tools to design experiments that account for these potential off-target effects, enabling you to confidently assess the specific activity of this compound in your system.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with this compound?
A1: While specific data for this compound is limited, the off-target effects of the broader class of cyclopentenone prostaglandins are well-documented. These are primarily driven by the covalent modification of proteins via the reactive cyclopentenone ring.[3][4] This can lead to:
-
Non-specific protein modification: this compound can react with any protein that has a sufficiently nucleophilic and accessible cysteine residue. This has been shown for other cyPGs, which can modify a wide range of proteins including cytoskeletal components, chaperones, and enzymes involved in cellular metabolism.[4][6]
-
Induction of cellular stress responses: The covalent modification of proteins can trigger cellular stress pathways, such as the heat shock response.[8][9]
-
Alteration of redox signaling: Reaction with key regulatory cysteines on proteins involved in redox homeostasis can disrupt cellular signaling pathways.
-
PPARγ-independent effects: While some cyPGs are ligands for the nuclear receptor PPARγ, many of their effects, particularly those related to apoptosis and inflammation, occur independently of this receptor and are instead mediated by covalent protein modification.[7][10]
Q2: How can I be sure that the observed effect in my experiment is specific to the intended target of this compound and not an off-target effect?
A2: This is a critical question when working with any covalent inhibitor. To build a strong case for on-target activity, a multi-pronged approach is necessary:
-
Use of a non-reactive analog: A key control is to use a structurally related molecule that lacks the reactive electrophilic center. For this compound, this would be an analog where the double bond in the cyclopentenone ring is reduced. If this non-reactive analog fails to produce the same effect as this compound, it strongly suggests that the observed activity is dependent on covalent modification.
-
Target engagement assays: Directly demonstrate that this compound interacts with your putative target protein. This could involve techniques like chemical proteomics or targeted protein degradation assays.
-
Knockdown or knockout of the putative target: If the effect of this compound is abolished in cells where your target protein has been knocked down or knocked out, this provides strong evidence for on-target activity.
-
Dose-response analysis: Carefully characterize the concentration at which this compound elicits its effect. Off-target effects often require higher concentrations than on-target effects.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will be highly dependent on the cell type and the specific biological endpoint being measured. It is crucial to perform a dose-response curve for every new experimental system. As a starting point, you can refer to literature on other A-series prostaglandins, which are often used in the low micromolar range. However, be aware that at higher concentrations, the likelihood of off-target effects increases significantly. We recommend starting with a broad concentration range (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for your specific assay.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High cellular toxicity at low concentrations | Widespread, non-specific covalent modification of essential cellular proteins. | 1. Perform a detailed cytotoxicity assay (e.g., MTT or LDH release) to determine the TC50.[11] 2. Lower the concentration of this compound used in your experiments. 3. Reduce the incubation time. 4. Ensure consistent cell health and passage number, as stressed cells can be more susceptible to toxic effects.[12][13] |
| Inconsistent or irreproducible results | Variability in the level of covalent protein modification due to differences in cell state (e.g., redox environment, protein expression levels). | 1. Standardize cell culture conditions, including passage number, seeding density, and growth phase.[14] 2. Pre-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) to see if this mitigates the effect, which would suggest a role for redox-sensitive off-target effects.[15] 3. Perform experiments in serum-free media for the duration of the treatment to avoid sequestration of this compound by serum proteins. |
| Observed effect does not correlate with the known function of the putative target | The effect is mediated by an off-target protein or pathway. | 1. Use a non-reactive analog of this compound as a negative control. 2. Perform a target knockdown/knockout experiment. 3. Use a chemical proteomics approach to identify the full spectrum of proteins that are covalently modified by this compound in your system. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a Non-Reactive Analog
This protocol outlines a general workflow to differentiate between effects caused by covalent modification and those resulting from non-covalent interactions with a target protein.
Objective: To determine if the biological effect of this compound is dependent on its reactive cyclopentenone ring.
Materials:
-
This compound
-
A non-reactive analog of this compound (e.g., where the cyclopentenone double bond is reduced)
-
Cell line of interest
-
Appropriate cell culture media and reagents
-
Assay reagents for measuring the biological endpoint of interest (e.g., cell viability kit, qPCR reagents, antibody for western blotting)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Dose-Response Treatment: Prepare serial dilutions of both this compound and the non-reactive analog. A recommended starting range is 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the compounds for the desired duration.
-
Assay Performance: At the end of the incubation period, perform the assay to measure your biological endpoint.
-
Data Analysis: Plot the dose-response curves for both compounds.
Interpretation of Results:
-
Effect observed with this compound but not the non-reactive analog: This strongly suggests the effect is mediated by covalent modification.
-
Similar effects observed with both compounds: This indicates the effect is likely due to a non-covalent interaction with a target protein and is independent of the reactive cyclopentenone ring.
-
No effect observed with either compound: The experimental system may not be responsive to this class of molecules under the tested conditions.
Protocol 2: Chemical Proteomics Workflow for Target Identification
This protocol provides a high-level overview of a chemical proteomics experiment to identify the cellular targets of this compound.
Objective: To identify the portfolio of proteins that are covalently modified by this compound in a cellular context.
Materials:
-
A biotinylated or clickable alkyne-tagged version of this compound
-
Cell line of interest
-
Cell lysis buffer
-
Streptavidin beads (for biotinylated probe) or azide-biotin and click chemistry reagents (for alkyne probe)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cells with the tagged this compound probe. Include a vehicle control and a competition control where cells are pre-treated with an excess of untagged this compound.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Affinity Purification: Use streptavidin beads to pull down the biotinylated protein-probe complexes. For clickable probes, perform the click reaction to attach biotin, followed by streptavidin pulldown.
-
Elution and Analysis: Elute the captured proteins and analyze them by SDS-PAGE followed by Western blotting for a candidate target or by mass spectrometry for unbiased, proteome-wide identification.
Interpretation of Results:
-
Mass Spectrometry: Will provide a list of proteins that are covalently modified by this compound. Bioinformatic analysis can help to identify enriched pathways and potential key off-target proteins.
-
Western Blotting: Will confirm the modification of a specific protein of interest.
Visualizing the Mechanisms
Caption: Troubleshooting workflow for this compound experiments.
References
- Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287.
-
MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). Retrieved from [Link]
-
Fmeainfocentre. (n.d.). 15-epi Prostaglandin A1. Retrieved from [Link]
- García-García, E., et al. (2007). Study of protein targets for covalent modification by the antitumoral and anti-inflammatory prostaglandin PGA1: focus on vimentin. Journal of Mass Spectrometry, 42(7), 899-909.
- Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210.
-
MySkinRecipes. (n.d.). 15-epi Prostaglandin A1. Retrieved from [Link]
- Ko, T. C., et al. (1998). Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E. Journal of Biological Chemistry, 273(29), 18203-18211.
- Allan, A. M., et al. (1998). Effects of cyclopentenone prostaglandins and related compounds on insulin-like growth factor-I and Waf1 gene expression. Journal of Cellular Physiology, 177(2), 183-193.
- Nencioni, A., et al. (2002). Cyclopentenone prostaglandins induce caspase activation and apoptosis in dendritic cells by a PPAR-gamma-independent mechanism: regulation by inflammatory and T cell-derived stimuli.
- Gay, C. A., et al. (2013). Proteomic identification of the candidate target proteins of 15-deoxy-delta12,14-prostaglandin J2. Proteomics, 13(23-24), 3497-3502.
- O'Dowd, C. R., et al. (2014). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. Archiv der Pharmazie, 347(11), 819-831.
-
ResearchGate. (n.d.). Structure of PGA 1 and PGA 1-ABP. The electrophilic-carbon is indicated with a star. Retrieved from [Link]
- Rani, A., & Kumar, A. (2016).
- Cernuda-Morollón, E., et al. (2005). Protein Thiol Modification by 15-deoxy-Δ12,14-Prostaglandin J2 Addition in Mesangial Cells: Role in the Inhibition of Pro-inflammatory Genes. Journal of Biological Chemistry, 280(40), 33873-33882.
- Muthumani, K., et al. (2005). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits HIV-1 transactivating protein, Tat, through covalent modification. Proceedings of the National Academy of Sciences, 102(14), 5217-5222.
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
- Ohtsu, H., et al. (2002). Prostaglandin A1 Enhances C-Fos Expression and Activating protein-1 Activity. Journal of Biological Chemistry, 277(46), 44033-44040.
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance: Key Strategies. Retrieved from [Link]
- Pica, F., et al. (1995). Selective inhibition of virus protein synthesis by prostaglandin A1. Antiviral Research, 26(2), 187-203.
- Faja, F. P., et al. (2013). Covalent protein modification with ISG15 via a conserved cysteine in the hinge region. Journal of Biological Chemistry, 288(45), 32234-32245.
- Lin, K. T., & Fenselau, C. (2020). Discovering the Landscape of Protein Modifications. Annual Review of Analytical Chemistry, 13, 19-37.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 15-epi Prostaglandin A1 | Fmeainfocentre [fmeainfocentre.com]
- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of protein targets for covalent modification by the antitumoral and anti-inflammatory prostaglandin PGA1: focus on vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering the Landscape of Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic identification of the candidate target proteins of 15-deoxy-delta12,14-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Prostaglandin A1 enhances c-fos expression and activating protein-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopentenone prostaglandins induce caspase activation and apoptosis in dendritic cells by a PPAR-gamma-independent mechanism: regulation by inflammatory and T cell-derived stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. youtube.com [youtube.com]
- 14. marinbio.com [marinbio.com]
- 15. Effects of cyclopentenone prostaglandins and related compounds on insulin-like growth factor-I and Waf1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Stereochemical Purity of Synthetic 15-epi-PGA1
Welcome to the technical support center for the stereochemically controlled synthesis of 15-epi-Prostaglandin A1 (15-epi-PGA1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The stereochemical integrity of prostaglandins is paramount, as even minor changes in stereochemistry can dramatically alter their biological activity. This resource will equip you with the knowledge to control, verify, and troubleshoot the stereochemical purity of your synthetic this compound.
The Criticality of Stereochemistry in Prostaglandins
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their biological activity is highly dependent on their three-dimensional structure. The orientation of the hydroxyl group at the C15 position, in particular, is a key determinant of receptor binding and subsequent biological response. The 15(R) stereoisomer, this compound, possesses a distinct biological profile compared to its 15(S) counterpart, PGA1. Therefore, ensuring the stereochemical purity of synthetic this compound is not merely a matter of chemical accuracy but a prerequisite for meaningful biological and pharmacological studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereochemical purity for this compound?
The main challenge lies in controlling the stereochemistry at the C15 position during the synthesis. The reduction of the C15-ketone precursor is a critical step where a mixture of 15(R) and 15(S) epimers can be formed if the reducing agent and reaction conditions are not carefully selected. Additionally, the potential for epimerization of the C15 hydroxyl group under certain workup or storage conditions can compromise the purity of the final product.
Q2: How can I confirm the stereochemical identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended for unambiguous confirmation:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method to separate and quantify the 15(R) and 15(S) epimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can reveal subtle differences in the chemical shifts of protons and carbons near the C15 stereocenter, allowing for the identification of the major epimer and the detection of the minor one.
-
Mass Spectrometry (MS): While MS alone cannot distinguish between epimers, when coupled with a separation technique like chiral HPLC (LC-MS), it provides molecular weight confirmation and sensitive quantification.
Q3: What are the best storage conditions to maintain the stereochemical integrity of this compound?
To minimize the risk of degradation and epimerization, this compound should be stored as a solid at -20°C or lower. If in solution, it should be dissolved in an inert, aprotic solvent and stored at low temperatures. Prostaglandins can be sensitive to pH extremes, with increased degradation observed outside a pH range of 6-7.[1] Therefore, acidic or basic conditions should be avoided during storage and handling.
Troubleshooting Guides
Issue 1: My HPLC analysis shows a mixture of 15(R) and 15(S) epimers after synthesis.
This is a common issue that typically arises from incomplete stereoselectivity during the reduction of the C15-ketone precursor.
Workflow for Troubleshooting C15 Epimer Mixture
Caption: Troubleshooting workflow for a mixture of C15 epimers.
Step-by-Step Troubleshooting:
-
Review the Reduction of the C15-Ketone:
-
Causality: The choice of reducing agent is the most critical factor influencing the stereochemical outcome at C15. Bulky reducing agents often provide higher stereoselectivity due to steric hindrance, favoring the formation of one epimer over the other.
-
Recommended Action: If you are using a non-selective reducing agent like sodium borohydride (NaBH₄), consider switching to a more stereoselective reagent. For the synthesis of the 15(R) epimer, reducing agents such as L-selectride® or other bulky trialkylborohydrides are often employed. The Luche reduction (NaBH₄ with CeCl₃) can sometimes offer improved selectivity, though it may still yield mixtures.[2]
-
-
Optimize Reaction Conditions:
-
Causality: Temperature plays a crucial role in stereoselective reactions. Lower temperatures generally enhance selectivity by reducing the kinetic energy of the reactants, thereby amplifying the energetic differences between the transition states leading to the two epimers.
-
Recommended Action: Perform the reduction at a lower temperature (e.g., -78 °C). Also, evaluate the solvent system, as it can influence the conformation of the substrate and the reactivity of the reducing agent.
-
-
Implement Chiral Purification:
-
Causality: If optimizing the synthesis is not immediately feasible, the epimeric mixture can be resolved using preparative chiral chromatography.
-
Recommended Action: Develop a chiral HPLC or SFC method for analytical-scale separation and then scale it up to a preparative scale to isolate the desired this compound.
-
Issue 2: My NMR spectrum is ambiguous, and I cannot confirm the stereochemistry at C15.
While the differences can be subtle, high-field NMR is a powerful tool for stereochemical assignment.
Key NMR Observables for C15 Epimers:
| Nucleus | Expected Chemical Shift Difference (15R vs. 15S) | Rationale |
| H15 | The proton on the carbon bearing the hydroxyl group (C15) will likely exhibit a small but measurable difference in chemical shift between the two epimers. | The different spatial arrangement of the substituents around the C15 chiral center leads to variations in the local magnetic environment. |
| C15 | The carbon atom of the C15 stereocenter should show a distinct chemical shift in the ¹³C NMR spectrum for each epimer. | The carbon chemical shift is highly sensitive to the stereochemical environment. |
| Adjacent Protons (H14, H16) | Protons on the carbons adjacent to C15 may also show slight chemical shift variations. | The magnetic anisotropy of the C15 hydroxyl group and the rest of the side chain will have a differential effect on neighboring protons in the two epimers. |
Step-by-Step Troubleshooting:
-
Acquire High-Resolution Spectra: Ensure your NMR data is acquired on a high-field spectrometer (≥400 MHz for ¹H) to resolve small differences in chemical shifts and coupling constants.
-
Two-Dimensional (2D) NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments can help in the unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis.
-
Comparison to Reference Spectra: Whenever possible, compare the NMR spectra of your synthesized compound with a certified reference standard of this compound.
-
Consider Derivatization: If direct analysis is inconclusive, derivatization of the C15 hydroxyl group with a chiral auxiliary (e.g., Mosher's acid) can create diastereomers that exhibit more significant differences in their NMR spectra, facilitating the determination of the epimeric ratio.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of PGA1 Epimers
This protocol provides a starting point for the analytical separation of this compound and PGA1. Optimization may be required based on the specific column and instrumentation used.
-
Column: A chiral stationary phase is essential. Columns such as Daicel CHIRALCEL® OJ-RH or Phenomenex Lux® Amylose-2 have shown success in separating prostaglandin isomers.[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (acidified to pH 4 with formic or acetic acid) is a common eluent system. A typical starting gradient could be 15:20:65 (MeCN:MeOH:H₂O).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C. Temperature can influence the resolution of the epimers.[3]
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Data Interpretation: The two epimers should appear as distinct peaks. The relative peak areas can be used to determine the epimeric ratio.
Logical Flow for Chiral HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC method.
References
-
Enesei, M.; Takács, L.; Tormási, E.; Tóthné Rácz, A.; Róka, Z.; Kádár, M.; Kardos, Z.; Simig, G. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry2021 , 3, 47. [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. BMJ Paediatrics Open2017 , 1, e000124. [Link]
-
Request PDF: Stability of prostaglandin E 1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. [Link]
-
Tanase, C.; Draghici, C.; Caproiu, M. T.; Hanganu, A.; Borodi, G.; Maganu, M.; Gal, E.; Pintilie, L. Key Intermediates for Building the ω-Side Chain of Prostaglandins with a Constrained Pentalenofurane Scaffold Linked to C-15 Carbon Atom to Diminish the PG Inactivation. Chemistry Proceedings2022 , 8, 81. [Link]
Sources
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Control of prostaglandin stereochemistry at the 15-carbon by cyclooxygenases-1 and -2. A critical role for serine 530 and valine 349 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Batch-to-Batch Variability of 15-epi-PGA1
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 15-epi-Prostaglandin A1 (15-epi-PGA1). This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining batch-to-batch consistency. As a potent bioactive lipid with therapeutic potential in anti-inflammatory and anti-cancer applications, the reproducibility of experimental results using this compound is paramount.[1] Variability between production lots can compromise research outcomes, delay development timelines, and introduce significant analytical hurdles.[2][3][4]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to identify, control, and minimize variability at every stage of your workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency so critical?
This compound is the 15(R)-stereoisomer of Prostaglandin A1 (PGA1), a naturally occurring eicosanoid.[5][6] Like other prostaglandins, it exhibits diverse and potent biological activities, even at low concentrations.[7][8] Batch-to-batch consistency is essential because subtle variations in purity, impurity profiles, or physical form can lead to significant differences in experimental results, including altered cellular responses or inconsistent animal model outcomes.[4][9] For drug development, regulatory bodies require stringent proof of consistency to ensure product safety and efficacy.[10][11][]
Q2: What are the primary sources of batch-to-batch variability during the synthesis and handling of this compound?
Batch-to-batch variability is a multifaceted issue that can be introduced at numerous points in the production and handling lifecycle.[2][9] The primary sources include:
-
Raw Material Quality: The purity, isomeric composition, and potential contaminants in starting materials and reagents are foundational to the final product's quality.[13][14]
-
Process Parameter Control: Prostaglandin synthesis is highly sensitive to reaction conditions. Minor deviations in temperature, pH, reaction time, or the rate of reagent addition can alter the reaction pathway, favoring the formation of side products or isomers.[11]
-
Purification and Work-up Procedures: this compound contains sensitive functional groups, including an α,β-unsaturated ketone, which can be susceptible to degradation under harsh pH or temperature conditions during extraction and chromatography.[15][16]
-
Final Product Stability and Storage: As a lipid, this compound can degrade over time if not stored under optimal conditions, leading to an increase in impurities.[7][17]
Q3: How does the chemical stability of this compound influence batch consistency?
The stability of this compound is a cornerstone of its consistency. The molecule's structure, particularly the cyclopentenone ring, makes it susceptible to degradation. For instance, its precursor, PGE1, is known to dehydrate to form PGA1, and this process is sensitive to pH and temperature.[16][18][19] Similar degradation pathways can affect this compound. Inconsistent degradation across batches, or even within a single batch over time, will directly alter the purity and impurity profile, representing a major source of variability. Stability testing is a critical quality control measure to define shelf-life and ensure the material remains within specification.[10][11][]
Q4: What are the definitive storage and handling conditions for this compound to ensure its integrity?
To maintain the integrity and minimize degradation of this compound, strict adherence to proper storage and handling procedures is non-negotiable.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is standard for long-term storage. For very long-term storage, -80°C may be considered. | Low temperatures drastically slow down chemical degradation pathways. |
| Physical Form | Store as a crystalline solid or lyophilized powder . | In a solid state, molecular mobility is restricted, reducing degradation rates compared to solutions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) and in a desiccating environment . | Protects against oxidation and hydrolysis. Prostaglandins are sensitive to air and moisture.[7] |
| In Solution | If solution storage is unavoidable, use a high-purity aprotic solvent like DMSO or ethanol . Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. | Prostaglandins are generally more stable in aprotic organic solvents than in aqueous buffers.[20] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions to restore consistency to your experiments.
Issue 1: My recent batch of this compound shows a significantly lower yield than previous batches.
-
Potential Cause A: Sub-optimal Starting Material
-
Expert Insight: The adage "garbage in, garbage out" is particularly true in multi-step organic synthesis. Even if a starting material's purity is listed as >98%, the nature of the remaining 2% (e.g., reactive impurities vs. inert isomers) can drastically affect the reaction.
-
Troubleshooting Steps:
-
Re-qualify Raw Materials: Do not assume a supplier's Certificate of Analysis (CoA) is sufficient.[11] Perform an in-house identity and purity check on all new lots of starting materials using techniques like NMR, IR spectroscopy, and HPLC.
-
Standardize Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of the highest possible grade. Water is often a hidden culprit in sensitive reactions.
-
Consult Protocol: Refer to our detailed Protocol 1: Raw Material Qualification for a step-by-step validation procedure.
-
-
-
Potential Cause B: Deviation in Critical Process Parameters
-
Expert Insight: Many organic reactions have "tipping points" where a small change in a parameter like temperature can lead to a large change in the product distribution.
-
Troubleshooting Steps:
-
Audit Your Procedure: Review your lab notebooks to ensure there were no deviations in reaction time, temperature, or reagent stoichiometry and addition rates.
-
Calibrate Equipment: Verify that temperature probes, stir plates, and addition funnels are properly calibrated and functioning correctly.
-
Implement In-Process Controls: Use Thin Layer Chromatography (TLC) or small-aliquot HPLC analysis at key time points during the reaction to monitor its progress and ensure it is behaving as expected. See Protocol 2 for guidance on incorporating these checks.
-
-
Issue 2: HPLC-MS analysis reveals new or inconsistent impurity peaks between batches.
-
Potential Cause A: Degradation During Work-up or Purification
-
Expert Insight: The acidic or basic conditions often used in aqueous work-ups can be detrimental to prostaglandins.[15] Similarly, prolonged exposure to silica gel during chromatography can catalyze degradation.
-
Troubleshooting Steps:
-
Control pH: During aqueous extractions, use pre-chilled, weakly acidic buffers (e.g., pH 4-5 phosphate buffer) instead of strong acids to neutralize the reaction mixture.[20]
-
Optimize Chromatography: Minimize the time the compound spends on the column. Use a slightly deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) if base-catalyzed degradation is suspected.
-
Analyze Pre- and Post-Workup Samples: Compare the HPLC trace of a crude reaction aliquot (before work-up) with the post-workup material. If new impurities appear, the work-up is the source of the problem.[15]
-
-
-
Potential Cause B: Isomerization or Epimerization
-
Expert Insight: The stereocenter at C-15 is critical for biological activity. However, other stereocenters, like the one at C-8, can also potentially isomerize under certain conditions, leading to diastereomers that may be difficult to separate but are visible on high-resolution HPLC.
-
Troubleshooting Steps:
-
Employ High-Resolution Methods: Use a validated, high-resolution HPLC or UPLC method capable of separating common isomers like 8-iso-PGA1.[21]
-
Characterize Impurities: If possible, use LC-MS/MS to obtain fragmentation data on the unknown peaks to help identify their structures.[22][23][24] This can provide clues as to the degradation or side-reaction pathway.
-
-
Issue 3: Batches show consistent >98% purity by HPLC but yield variable results in our biological assay.
-
Potential Cause A: Presence of an Undetected, Biologically Active Impurity
-
Expert Insight: Standard reverse-phase HPLC with UV detection may not separate or detect all related substances, especially if they have a similar chromophore. An impurity at <1% concentration could still have a potent "off-target" effect in a sensitive biological system.
-
Troubleshooting Steps:
-
Use an Orthogonal Analytical Method: Analyze the sample using a different technique. For example, if you are using a C18 column, try a phenyl-hexyl column. Chiral chromatography may also be necessary to confirm enantiomeric purity.
-
Mass Spectrometry is Key: Ensure your purity analysis is performed with a mass spectrometer detector (LC-MS), not just UV. This will help identify impurities that co-elute with your main peak.[10][22]
-
-
-
Potential Cause B: Variability in Physical Properties
-
Expert Insight: Even if chemically identical, different batches can have different physical forms (e.g., amorphous vs. crystalline polymorphs), which can affect their solubility and dissolution rate in assay media.[9] This can directly impact the effective concentration of the compound available to the cells or target.
-
Troubleshooting Steps:
-
Control the Final Precipitation/Crystallization Step: This step is critical for ensuring a consistent physical form. Standardize the solvent system, temperature profile, and agitation rate.
-
Characterize Physical Form: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to characterize the solid form of each batch and ensure consistency.
-
-
Visual Decision Tree for Troubleshooting
The following diagram provides a logical workflow for diagnosing the root cause of batch-to-batch variability.
Caption: A troubleshooting decision tree for identifying sources of variability.
Section 3: Key Experimental Protocols
These protocols provide a framework for establishing self-validating, reproducible workflows.
Protocol 1: Raw Material Qualification
-
Objective: To verify the identity and purity of incoming starting materials before their use in synthesis.
-
Methodology:
-
Documentation Review: Obtain the supplier's Certificate of Analysis (CoA) for the specific lot number.[11]
-
Visual Inspection: Examine the material for uniform color and appearance.
-
Identity Confirmation (Spectroscopy):
-
Obtain a Fourier-Transform Infrared (FTIR) spectrum and compare it against a validated reference standard. The peak positions and relative intensities should match.
-
Obtain a ¹H NMR spectrum. The chemical shifts and integrations should be consistent with the expected structure and show no significant unassigned peaks.
-
-
Purity Assessment (Chromatography):
-
Analyze the material using a standardized HPLC-UV method.
-
The purity should be ≥ 99.0% and no single impurity should be > 0.5%.
-
-
Acceptance Criteria: The material is released for use only if all tests pass and match the established reference standard.
-
Protocol 2: Standardized Synthesis with In-Process Controls (IPCs)
-
Objective: To ensure the chemical transformation proceeds consistently and to detect deviations in real-time.
-
Methodology:
-
Controlled Setup: Assemble the reaction glassware and ensure it is dry. Calibrate the thermostat for the heating/cooling bath. Charge the reactor with the qualified starting material and anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add subsequent reagents via a syringe pump over a defined period (e.g., 60 minutes) to ensure a controlled reaction rate and to avoid temperature spikes.
-
In-Process Control (IPC) Sampling:
-
IPC-1 (t=1 hour): Withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it and analyze by TLC to confirm the disappearance of the starting material.
-
IPC-2 (t=end of reaction): Withdraw a second aliquot. Analyze by HPLC to confirm the reaction has reached completion (>98% conversion) and to establish the initial impurity profile of the crude product.
-
-
Controlled Quench: Cool the reaction mixture to 0°C in an ice bath before slowly adding a pre-chilled, buffered quench solution.
-
Acceptance Criteria: The reaction is deemed successful and proceeds to work-up only if IPC-2 shows >98% conversion and the impurity profile is consistent with previous successful batches.
-
Quality Control Checkpoint Workflow
This diagram illustrates the integration of quality control throughout the production process, a core principle of Quality by Design (QbD).[]
Caption: A workflow diagram showing critical quality control checkpoints.
Potential Degradation & Isomerization Pathways
Understanding potential side products is key to developing analytical methods to detect them. This compound can be formed from precursors and can itself isomerize.
Caption: Simplified potential degradation and isomerization pathways for this compound.
References
- Vertex AI Search. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Retrieved January 14, 2026.
- Creative Proteomics. (n.d.). Prostaglandins: Structure, Functions, and Analytical Methods. Retrieved January 14, 2026.
- The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Retrieved January 14, 2026.
-
Gréen, K., Granström, E., Kindahl, H. (1978). Methods for quantitative estimation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 5, 15-38. [Link]
- Vertex AI Search. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved January 14, 2026.
- Creative Proteomics. (n.d.). Prostaglandins Analysis Service. Retrieved January 14, 2026.
-
Szilágyi, B., et al. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes, 7(8), 503. [Link]
- MetwareBio. (n.d.). Guide to Prostaglandins: Structure and Analytical Methods. Retrieved January 14, 2026.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved January 14, 2026.
- UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved January 14, 2026.
- At Tianming Pharmaceutical. (n.d.).
- Minitab. (2012, October 23).
- Apionex. (2024, March 5). The Significance of Quality Assurance in the Manufacturing of APIs. Retrieved January 14, 2026.
- Cayman Chemical. (n.d.). Prostaglandin A1 (PGA1, CAS Number: 14152-28-4). Retrieved January 14, 2026.
- Revvity. (n.d.). What Are Prostaglandins? A Guide to Function, Synthesis, and Measurement. Retrieved January 14, 2026.
- ChemicalBook. (n.d.). PROSTAGLANDIN A1 | 14152-28-4. Retrieved January 14, 2026.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved January 14, 2026.
-
Gentile, G., et al. (2002). Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy. International Journal of Impotence Research, 14(4), 235-239. [Link]
- Abcam. (n.d.). Prostaglandin A1 (CAS 14152-28-4). Retrieved January 14, 2026.
- Sigma-Aldrich. (n.d.). Prostaglandin A1 synthetic No 14152-28-4. Retrieved January 14, 2026.
- FooDB. (2011, September 21). Showing Compound Prostaglandin A1 (FDB023040). Retrieved January 14, 2026.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 14, 2026.
- ResearchGate. (n.d.). Stability of prostaglandin E 1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. Retrieved January 14, 2026.
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Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927. [Link]
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Palla, A. R., et al. (2021). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. Science, 371(6525), eabc8059. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of PGA1 and its 15-epi Stereoisomer
This guide provides a detailed comparison of Prostaglandin A1 (PGA1) and its stereoisomer, 15-epi-PGA1. Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal in a myriad of physiological and pathological processes[1][2]. Within this family, the A-series cyclopentenone prostaglandins, characterized by an α,β-unsaturated carbonyl group in the cyclopentane ring, have garnered significant attention for their potent anti-inflammatory, anti-viral, and anti-neoplastic activities[3].
PGA1 is a naturally occurring dehydration product of PGE1[4] and has been the subject of extensive research. Its biological activities are diverse, ranging from vasodilation and inhibition of platelet aggregation to the induction of cell cycle arrest and apoptosis in tumor cells[4][5][6]. In contrast, this compound, the 15(R) stereoisomer of PGA1, remains significantly less characterized, with many reports noting a lack of published data on its specific biological effects[7][8][9].
The stereochemistry at the C-15 hydroxyl group is a critical determinant of biological activity for many prostaglandins. This guide will dissect the known functions of PGA1, explore the limited but insightful data on its 15-epi counterpart—primarily through potent synthetic analogs—and provide robust experimental frameworks for researchers aiming to further elucidate and compare their activities.
Section 1: The Established Biological Profile of Prostaglandin A1 (PGA1)
PGA1 exerts a wide array of biological effects, many of which are independent of traditional G-protein coupled prostanoid receptors. Its bioactivity is largely attributed to the electrophilic carbon in its cyclopentenone ring, which can form covalent Michael adducts with nucleophilic residues (like cysteine) on target proteins[3].
1.1 Anti-Proliferative and Pro-Apoptotic Activity PGA1 is a well-documented inhibitor of tumor cell growth. It can arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines[6][10]. This effect is often mediated by the induction of cyclin-dependent kinase inhibitors like p21[10]. Studies on HTLV-I-immortalized cells show that PGA1 can powerfully control proliferation without inducing cytotoxicity, arresting cells at the G1/S interface[6].
1.2 Anti-Inflammatory and Immunomodulatory Effects PGA1 possesses potent anti-inflammatory properties[11]. The primary mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB, a key regulator of the immune response[3]. By covalently modifying components of the NF-κB signaling pathway, PGA1 prevents its activation and subsequent transcription of inflammatory genes.
1.3 Neuroprotective and Antiviral Roles Research has demonstrated that PGA1 exhibits neuroprotective effects in models of ischemia and excitotoxin-induced neuron apoptosis[4]. A key finding identified the orphan nuclear receptor Nurr1 as a direct target of PGA1. Binding of PGA1 to Nurr1 activates its transcriptional function, which is crucial for the development and maintenance of dopaminergic neurons, suggesting a therapeutic potential in neurodegenerative diseases like Parkinson's[12]. Furthermore, PGA1 has been shown to inhibit the replication of viruses such as HIV, representing a true antiviral phenomenon distinct from cytotoxicity[13].
Section 2: Uncovering the Potential of 15-epi-Prostaglandin A1
Direct, peer-reviewed studies detailing the biological activity of this compound are notably scarce. Commercial suppliers describe it as the 15(R) stereoisomer of PGA1, often noting the absence of published activity reports[8][9][14]. However, some sources suggest its potential in anti-inflammatory and anti-cancer research, likely based on the known activities of other A-series prostaglandins[15].
The most compelling evidence for the potential potency of the 15-epi configuration comes from a study on synthetic PGA1 analogs. In an effort to develop more potent antitumor drugs, researchers synthesized 15-epi-delta7-PGA1 methyl ester. This analog, which combines the 15-epi configuration with a double bond at C7-8, was found to be far more potent than native PGA1 in inhibiting the growth of human glioma cells and inducing G1 arrest[10]. This finding is critical, as it demonstrates that the 15(R) stereochemistry is not only compatible with biological activity but can significantly enhance it, at least within a modified structural context.
This suggests that this compound itself is a compelling candidate for investigation and may possess unique or enhanced biological activities compared to its 15(S) counterpart, PGA1.
Section 3: Comparative Analysis: A Data-Driven Overview
Direct quantitative comparisons between PGA1 and this compound are not available in the literature. However, by comparing PGA1 to the highly potent synthetic analog, 15-epi-delta7-PGA1 methyl ester, we can infer the potential impact of the 15-epi configuration on anti-proliferative activity.
| Feature | Prostaglandin A1 (PGA1) | 15-epi-delta7-PGA1 Methyl Ester | Supporting Evidence |
| Anti-Proliferative Potency | Active, but relatively weak | Far more potent than native PGA1 | The analog induced G1 arrest and p21 expression at lower concentrations than PGA1 in A172 human glioma cells.[10] |
| Mechanism of Action | Induces G1 cell cycle arrest | Induces G1 cell cycle arrest via p21 induction and reduction of cyclin E protein. | The analog's potent effect was linked to a strong induction of p21 and a decrease in cyclin E-dependent kinase activity.[10] |
| Structural Feature | 15(S)-hydroxyl group | 15(R)-hydroxyl group (15-epi) | The primary structural difference highlighted for its enhanced potency in the analog study.[10] |
Section 4: Experimental Methodologies for Assessing Prostaglandin Activity
To facilitate further research in this area, we provide detailed, validated protocols for key experiments. The rationale behind crucial steps is explained to ensure both technical accuracy and conceptual understanding.
Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells[16][17].
-
Methodology:
-
Cell Seeding: Plate cells (e.g., A172 glioma, RAW 264.7 macrophages) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of PGA1 and this compound in the appropriate cell culture medium. Replace the existing medium with the treatment media and incubate for the desired period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Incubation: Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
Protocol 4.2: Apoptosis Quantification (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for precise quantification of different cell populations[18][19].
-
Methodology:
-
Treatment: Seed and treat cells with PGA1 and this compound as described in Protocol 4.1 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol 4.3: Anti-Inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the inhibitory effect of the compounds on the production of nitric oxide (NO), a key inflammatory mediator.
-
Principle: In inflammatory conditions, macrophages (like the RAW 264.7 cell line) are stimulated by lipopolysaccharide (LPS) to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The Griess reaction is a colorimetric assay that measures the concentration of nitrite, which serves as an indicator of NO production[20].
-
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of PGA1 and this compound for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop. Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compounds relative to the LPS-only control.
-
Section 5: Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental designs.
Caption: Key signaling pathways modulated by PGA1.
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A Comparative Guide to the Differential Effects of 15(R)-PGA1 versus 15(S)-PGA1 for Researchers
For researchers in cellular biology and drug development, understanding the nuanced differences between stereoisomers of bioactive lipids is paramount. This guide provides an in-depth comparison of the 15(R) and 15(S) epimers of Prostaglandin A1 (PGA1), focusing on their anticipated differential effects based on established biochemical principles and experimental data on related compounds. While direct comparative studies on these specific epimers are notably scarce in publicly available literature, this guide will build a robust, evidence-based framework for their distinct biological activities.
The Decisive Role of C-15 Stereochemistry
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their activity is often dictated by their three-dimensional structure. In the case of PGA1, the orientation of the hydroxyl group at the carbon-15 position gives rise to two distinct stereoisomers, or epimers: 15(S)-PGA1, the naturally occurring form, and 15(R)-PGA1.
Figure 1: Stereochemical difference between 15(S)-PGA1 and 15(R)-PGA1.
This seemingly minor variation in the spatial arrangement of the hydroxyl group has profound implications for the molecule's interaction with enzymes and receptors, leading to distinct metabolic fates and biological activities.
Metabolic Stability: The First Point of Divergence
The primary route of prostaglandin inactivation in vivo is through the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzyme exhibits a high degree of stereospecificity for the 15(S) configuration.[2]
Figure 2: Differential metabolism of PGA1 epimers by 15-PGDH.
Therefore, it is anticipated that 15(S)-PGA1 is readily metabolized to the inactive 15-keto-PGA1, while 15(R)-PGA1 is a poor substrate for 15-PGDH.[2][3] This difference in metabolic stability is expected to result in a longer biological half-life for 15(R)-PGA1, potentially leading to more sustained and potent biological effects.
A Comparative Overview of Anticipated Biological Activities
The differential metabolism of the two epimers is expected to translate into significant differences in their biological activities. The following table summarizes these anticipated differences, drawing inferences from the known activities of the natural 15(S)-PGA1 and the established principles of prostaglandin metabolism.
| Biological Effect | 15(S)-PGA1 (Natural) | 15(R)-PGA1 (15-epi) | Rationale |
| Metabolic Half-life | Short | Long (Predicted) | 15(R) configuration is a poor substrate for the inactivating enzyme 15-PGDH.[2] |
| Anti-proliferative Activity | Potent, but transient | More potent and sustained (Predicted) | Longer half-life would lead to prolonged engagement with cellular targets. |
| Induction of Apoptosis | Demonstrated | More potent induction (Predicted) | Sustained signaling is often required for the commitment to apoptosis. |
| Cell Cycle Arrest | Induces G1 arrest[4] | More potent and sustained arrest (Predicted) | Prolonged inhibition of cell cycle progression machinery. |
Known Biological Activities of PGA1 (Predominantly 15(S)-PGA1)
Prostaglandin A1 is known to exhibit potent anti-proliferative and pro-apoptotic effects in a variety of cell types, particularly cancer cells.[5] These effects are often associated with its ability to induce cell cycle arrest.[4]
Anti-proliferative and Pro-apoptotic Mechanisms
The anti-cancer activity of PGA1 is thought to be mediated through multiple mechanisms, including the induction of the cyclin-dependent kinase inhibitor p21.[6] This protein plays a crucial role in halting the cell cycle at the G1/S transition, thereby preventing cell proliferation.[4]
Figure 3: Proposed signaling pathway for PGA1-induced cell cycle arrest and apoptosis.
Experimental Protocols for Comparative Analysis
To empirically determine the differential effects of 15(R)-PGA1 and 15(S)-PGA1, the following experimental workflows are recommended.
Workflow for Comparative Cellular Assays
Figure 4: Experimental workflow for comparing the cellular effects of PGA1 epimers.
Detailed Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 15(R)-PGA1 and 15(S)-PGA1 in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound at each time point.
Detailed Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with equimolar concentrations (e.g., the determined IC50) of 15(R)-PGA1 and 15(S)-PGA1 for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Analysis: Quantify the percentage of apoptotic cells for each treatment condition.
Conclusion and Future Perspectives
The stereochemistry of the C-15 hydroxyl group is a critical determinant of the biological activity of Prostaglandin A1. Based on the known stereospecificity of the metabolic enzyme 15-PGDH, it is strongly hypothesized that 15(R)-PGA1 will exhibit greater metabolic stability and, consequently, more potent and sustained anti-proliferative and pro-apoptotic effects compared to its natural 15(S) epimer.
The lack of direct comparative studies represents a significant knowledge gap in the field of eicosanoid research. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate and quantify the differential effects of these two promising molecules. Such studies are essential for a comprehensive understanding of their therapeutic potential and for the rational design of novel prostaglandin-based therapeutics.
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A Senior Application Scientist's Guide to Validating the Role of 15-epi-PGA1 in Mitochondrial Dysfunction
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the elusive role of 15-epi-Prostaglandin A1 (15-epi-PGA1) in mitochondrial dysfunction. Recent findings have implicated this lipid mediator as a potential driver of bioenergetic decline, particularly in the context of age-related diseases like Alzheimer's.[1][2] As a stereoisomer of the more well-studied Prostaglandin A1 (PGA1), which is known to influence vascular tone and renal function, this compound's specific biological activities have remained largely uncharacterized.[3][4][5][6] This guide moves beyond theoretical discussions to provide actionable, detailed protocols and a logical framework for comparing the effects of this compound against established mitochondrial modulators.
Our approach is built on the principle of self-validating systems. By benchmarking the effects of this compound against a known mitochondrial inhibitor (Rotenone) and a targeted antioxidant (MitoQ), we can contextualize its activity and elucidate its potential mechanism of action. We will explore the core pillars of mitochondrial health: membrane potential, reactive oxygen species (ROS) production, and bioenergetic output (oxygen consumption and ATP synthesis).[7][8][9][10]
Section 1: The Molecules in Focus - A Comparative Overview
A robust investigation requires well-defined tools. The choice of comparators is critical for interpreting the activity of the primary compound of interest, this compound.
-
15-epi-Prostaglandin A1 (Test Agent): An isomer of PGA1, this lipid molecule has been identified as a circulating factor that correlates with and can induce mitochondrial dysfunction in vitro.[1][2] Studies suggest its inhibitory effects occur via broad inhibition of the electron transfer system (ETS).[1][2] Its electrophilic nature, common to J-series prostaglandins, may suggest a mechanism involving covalent modification of key mitochondrial proteins.[11]
-
Rotenone (Negative Control - Inducer of Dysfunction): A well-characterized pesticide and potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By blocking the ETS at its entry point, Rotenone effectively shuts down oxidative phosphorylation, leading to a collapse in membrane potential, a surge in ROS, and a drastic reduction in ATP synthesis. It serves as an ideal positive control for inducing mitochondrial dysfunction.
-
MitoQ (Positive Control - Mitochondrial Protectant): A derivative of Coenzyme Q10 modified with a triphenylphosphonium cation, which causes it to accumulate several hundred-fold within the mitochondria. MitoQ acts as a potent antioxidant, scavenging ROS directly at their source. It is an excellent comparator to determine if the effects of this compound are related to oxidative stress and if they can be rescued.
Table 1: Comparative Profile of Mitochondrial Modulators
| Feature | This compound | Rotenone | MitoQ |
| Class | Prostaglandin (Lipid Mediator) | Pesticide (Isoflavonoid) | Mitochondrial-targeted Antioxidant |
| Primary Target | Proposed: Electron Transfer System | Mitochondrial Complex I | Mitochondrial Reactive Oxygen Species |
| Expected Effect | Inhibition of Mitochondrial Respiration | Inhibition of Complex I, ATP depletion, ROS increase | Reduction of Mitochondrial ROS |
| Use in this Guide | Test Agent | Negative Control (Inducer) | Positive Control (Protector) |
Section 2: A Validated Framework for Assessing Mitochondrial Function
Mitochondrial dysfunction is a multi-faceted process.[8] A comprehensive assessment requires a suite of assays that probe different aspects of mitochondrial health.[7][9][10][12] Below are detailed protocols designed to compare the effects of this compound, Rotenone, and MitoQ.
Mitochondrial Membrane Potential (ΔΨm) Assessment
The mitochondrial membrane potential is the primary indicator of mitochondrial health and is essential for ATP production. Its dissipation is a key event in the onset of dysfunction. We will use the ratiometric dye JC-1 for this purpose.[7] In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy, depolarized mitochondria, it remains in a monomeric form that fluoresces green.[7]
Experimental Workflow: JC-1 Assay
Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 assay.
Detailed Protocol: JC-1 Assay
-
Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma, C2C12 myoblasts) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound, Rotenone (e.g., 10 mM in DMSO), and MitoQ (e.g., 10 mM in DMSO). Create working concentrations in cell culture media. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove old media and add media containing the compounds:
-
Vehicle Control
-
This compound (titration of concentrations)
-
Rotenone (e.g., 1 µM, as a positive control for depolarization)
-
MitoQ (e.g., 500 nM) for 1 hour, followed by co-treatment with Rotenone (to test rescue effect).
-
MitoQ + this compound (to test rescue effect).
-
-
Incubation: Incubate cells for a predetermined time course (e.g., 6 to 24 hours) at 37°C, 5% CO2.
-
Staining: Prepare a JC-1 working solution (e.g., 5 µg/mL in pre-warmed media). Remove treatment media, wash once with PBS, and add the JC-1 solution to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader. Measure green fluorescence (monomers) at Ex/Em ~485/529 nm and red fluorescence (J-aggregates) at Ex/Em ~530/590 nm.
-
Analysis: The primary endpoint is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mitochondrial Reactive Oxygen Species (ROS) Production
A dysfunctional ETS can leak electrons, leading to the formation of superoxide (O2•−), a primary mitochondrial ROS. We will use MitoSOX™ Red, a fluorescent dye that selectively detects superoxide in the mitochondria of live cells.
Detailed Protocol: MitoSOX™ Red Assay
-
Cell Seeding & Treatment: Follow steps 1-4 as described in the JC-1 protocol. A shorter incubation time (e.g., 2-6 hours) may be optimal for detecting acute ROS bursts.
-
Staining: Prepare a 5 µM MitoSOX™ Red working solution in warm HBSS or PBS.
-
Incubation: Remove treatment media, wash cells gently with warm PBS, and add the MitoSOX™ Red solution. Incubate for 10-15 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash cells 3 times with warm PBS.
-
Measurement: Read fluorescence on a microplate reader at Ex/Em ~510/580 nm.
-
Analysis: An increase in fluorescence intensity directly correlates with an increase in mitochondrial superoxide levels.
Cellular Respiration and Bioenergetics (Seahorse XF Analysis)
The Seahorse XF Analyzer measures two key energy pathways in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The "Mito Stress Test" is the gold-standard assay for assessing mitochondrial function.
Signaling Pathway: The Mito Stress Test
Caption: Key parameters measured by the Seahorse XF Mito Stress Test.
Detailed Protocol: Seahorse XF Mito Stress Test
-
Plate Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Acute Treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium (low buffer capacity) and incubate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the Seahorse sensor cartridge with the compounds for sequential injection:
-
Port A: this compound (or Vehicle) to measure its immediate effect on basal respiration.
-
Port B: Oligomycin (inhibits ATP synthase).
-
Port C: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration).
-
Port D: Rotenone & Antimycin A (to shut down mitochondrial respiration completely).
-
-
Assay Execution: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure OCR and ECAR before and after each injection.
-
Data Analysis:
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection. This indicates the cell's respiratory capacity.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. This is a crucial measure of the cell's ability to respond to energy demands.
-
Proton Leak: The OCR remaining after Oligomycin injection.
-
Section 3: Interpreting the Data - Building a Mechanistic Hypothesis
The power of this comparative approach lies in the patterns that emerge from the data. By summarizing the results in a clear table, we can begin to deduce the mechanism of this compound.
Table 2: Hypothetical Data Interpretation Matrix
| Assay | Metric | Rotenone (Negative Control) | MitoQ + Rotenone (Positive Control) | Expected Outcome for this compound if... |
| JC-1 Assay | Red/Green Ratio | ↓↓↓ (Strong Depolarization) | ↑ (Ratio Rescued) | ...it acts like a Complex I inhibitor: ↓↓↓ ...it's a mild uncoupler: ↓ ...it induces ROS-mediated damage: ↓↓ (rescuable by MitoQ) |
| MitoSOX Red | Fluorescence Intensity | ↑↑↑ (High Superoxide) | ↓ (Superoxide Quenched) | ...it inhibits the ETS: ↑↑↑ ...it has off-target effects: ~ (No change) |
| Seahorse XF | Basal Respiration | ↓↓ | ~ (No change from vehicle) | ...it inhibits the ETS: ↓↓ |
| Seahorse XF | ATP Production | ↓↓↓ | ~ (No change from vehicle) | ...it inhibits the ETS: ↓↓↓ |
| Seahorse XF | Maximal Respiration | ↓↓↓ | ~ (No change from vehicle) | ...it inhibits the ETS: ↓↓↓ |
Building the Narrative:
-
Scenario A: this compound mirrors Rotenone. If this compound causes a sharp drop in the JC-1 ratio, a spike in MitoSOX fluorescence, and a collapse of all Seahorse parameters, this strongly suggests it acts as a potent inhibitor of the electron transport system, consistent with preliminary findings.[1][2]
-
Scenario B: this compound induces ROS-mediated damage. If the negative effects of this compound (e.g., depolarization) are significantly reversed by pre-treatment with MitoQ, it implies that its primary mechanism involves inducing oxidative stress, which then leads to mitochondrial collapse.
-
Scenario C: this compound acts as an uncoupler. If this compound decreases the JC-1 ratio and ATP production but increases or maintains basal respiration (up to a point), it may be acting as a mitochondrial uncoupler, similar to FCCP, by dissipating the proton gradient.
Conclusion
Validating the role of a novel bioactive lipid like this compound in a complex process such as mitochondrial dysfunction requires a systematic and multi-parametric approach. The framework presented in this guide, which leverages well-characterized positive and negative controls, allows for a robust and nuanced interpretation of experimental data. By simultaneously assessing membrane potential, ROS production, and real-time bioenergetics, researchers can move beyond simple correlation to establish causality and elucidate the specific mitochondrial mechanisms targeted by this compound. This structured comparison is essential for determining its potential as a therapeutic target or a biomarker in diseases underpinned by bioenergetic decline.
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A Comparative Guide to 15-epi-PGA1 and Other Lipid Mediators: Mechanisms, Functions, and Experimental Analysis
This guide provides a comparative analysis of 15-epi-Prostaglandin A1 (15-epi-PGA1) and other key lipid mediators for researchers, scientists, and professionals in drug development. We will delve into their distinct molecular mechanisms, compare their biological activities using experimental data, and provide detailed protocols for their evaluation.
Introduction: The Diverse World of Lipid Mediators
Lipid mediators are potent signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA).[1][2] These molecules are central players in orchestrating and resolving a vast array of physiological and pathological processes, most notably inflammation.[3][4] The lipid mediator landscape is broadly divided into several families, including the classic prostaglandins (e.g., PGE2, PGD2), the anti-inflammatory cyclopentenone prostaglandins (CyPGs), leukotrienes, and a specialized class of pro-resolving mediators (SPMs) such as lipoxins, resolvins, and protectins.[1][2][3] Understanding their unique modes of action is critical for developing targeted therapeutics.
This guide focuses on the cyclopentenone prostaglandins, a unique class distinguished by an electrophilic α,β-unsaturated carbonyl group within their core ring structure.[5][6] This feature endows them with mechanisms of action fundamentally different from their classic prostaglandin counterparts. We will use this compound, the 15(R) stereoisomer of PGA1, as a key example to explore this fascinating class of molecules.[7][8][9]
Comparative Analysis of Molecular Mechanisms
The functional divergence between CyPGs and other lipid mediators stems from how they interact with cellular machinery. While classic prostaglandins typically bind to G-protein coupled receptors (GPCRs) on the cell surface, CyPGs primarily engage intracellular targets.
Cyclopentenone Prostaglandins (PGA1, this compound, PGJ2 series)
The bioactivity of CyPGs is largely attributed to their reactive cyclopentenone ring. This allows them to form covalent Michael adducts with nucleophilic cysteine residues on target proteins, thereby modulating their function.[5] Their actions can be broadly categorized into two pathways:
-
PPARγ-Independent Signaling: This is the dominant anti-inflammatory mechanism for many CyPGs. They directly inhibit the pro-inflammatory NF-κB signaling pathway by targeting and modifying a critical upstream kinase, IκB kinase (IKK).[5][10] This direct inhibition prevents the degradation of IκB, trapping NF-κB in the cytoplasm and blocking the transcription of inflammatory genes.
-
PPARγ-Dependent Signaling: Certain CyPGs, most notably 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), are high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.[1][5]
-
Novel Targets (Nurr1): Recent research has identified that PGA1 can directly bind to and activate the orphan nuclear receptor Nurr1.[11] This interaction is crucial for the development and protection of dopaminergic neurons, suggesting a neuroprotective role for A-series prostaglandins.[11]
Classic Prostaglandins (e.g., PGE2)
In stark contrast, classic prostaglandins like PGE2 exert their effects by binding to a family of cell-surface GPCRs, designated EP1, EP2, EP3, and EP4.[12][13] Ligand binding triggers diverse downstream signaling cascades. For instance, EP2 and EP4 receptor activation typically leads to increased intracellular cyclic AMP (cAMP) levels, while EP1 activation stimulates the phospholipase C (PLC) pathway.[13] This receptor-mediated signaling explains the often pro-inflammatory and pleiotropic effects of PGE2.[3][12]
Pro-Resolving Mediators (Resolvins, Lipoxins)
Specialized pro-resolving mediators represent another mechanistic class. Unlike the anti-inflammatory action of CyPGs which primarily involves inhibiting pro-inflammatory signals, SPMs actively stimulate resolution pathways.[14] They bind to their own specific GPCRs to halt neutrophil infiltration, enhance the clearance of apoptotic cells by macrophages (a process called efferocytosis), and promote tissue repair.[3][4]
Diagram: Comparative Signaling Pathways
The following diagram illustrates the divergent signaling pathways initiated by classic prostaglandins versus cyclopentenone prostaglandins.
Caption: Divergent signaling of classic (PGE2) vs. cyclopentenone (PGA1) prostaglandins.
Comparative Biological Functions
The mechanistic differences described above translate into distinct, and often opposing, biological functions, particularly in the contexts of inflammation and apoptosis.
| Feature | This compound / PGA1 (CyPG) | Prostaglandin E2 (PGE2) | Resolvin D1 (SPM) |
| Precursor | Dihomo-γ-linolenic acid -> PGE1 | Arachidonic Acid -> PGH2 | Docosahexaenoic Acid (DHA) |
| Primary Target | IKK, NF-κB, PPARγ, Nurr1[5][10][11] | EP1-4 GPCRs[12][13] | GPR32/ALX, GPR18 |
| Role in Inflammation | Anti-inflammatory, Pro-resolving[1][6][10] | Primarily Pro-inflammatory[3][12] | Actively Pro-resolving[3][14] |
| Effect on Apoptosis | Generally Pro-apoptotic (especially in tumor cells)[1][5][15] | Cell-type dependent; can be pro- or anti-apoptotic[16][17] | Promotes efferocytosis (clearance of apoptotic cells)[4] |
| Key Therapeutic Use | Investigational (Anti-cancer, Anti-inflammatory)[18] | Inflammation modulation; labor induction | Investigational (Resolution of inflammation) |
Experimental Protocols for Comparative Analysis
To objectively compare the performance of this compound and other lipid mediators, rigorous, well-controlled experiments are essential. Here, we provide step-by-step methodologies for key comparative assays.
Protocol 1: Comparative Analysis of Pro-Apoptotic Activity in Cancer Cells
Rationale: Many CyPGs exhibit anti-neoplastic activity by inducing apoptosis.[5] This protocol compares the ability of this compound and PGE2 to induce apoptosis in a human leukemia cell line (e.g., HL-60), a model where PGD2 and PGJ2 are known to be effective.[15] We will use a luminescent caspase activity assay, which is a highly sensitive hallmark of apoptosis.[19]
Methodology:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Prepare stock solutions of this compound and PGE2 in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Add the treatments to the cells. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells. Normalize the data to the vehicle control and plot the fold-change in caspase activity versus compound concentration.
Diagram: Workflow for Comparative Apoptosis Assay
Caption: Experimental workflow for comparing the pro-apoptotic effects of lipid mediators.
Protocol 2: Quantification of Lipid Mediators by LC-MS/MS
Rationale: Accurately quantifying the levels of lipid mediators in biological samples (e.g., cell culture supernatants, plasma) is crucial for understanding their biosynthesis and metabolism. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[20][21]
Methodology:
-
Sample Collection & Internal Standard Spiking:
-
Collect biological samples (e.g., 500 µL of cell culture supernatant).
-
Immediately add an antioxidant solution (e.g., BHT) to prevent auto-oxidation.
-
Spike the sample with a known amount of a deuterated internal standard (e.g., 15d-PGJ2-d4) for accurate quantification.
-
-
Protein Precipitation: Add two volumes of cold methanol to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).
-
-
Sample Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 60% Water / 40% Acetonitrile).
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution to separate the different lipid mediators.[22][23]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[21]
-
MRM Transitions: For each analyte and internal standard, pre-determine the specific precursor ion (Q1) to product ion (Q3) transitions. For example, for 15d-PGJ2, a transition might be m/z 315.2 -> 271.5.
-
-
-
Data Analysis: Integrate the peak areas for the endogenous lipid mediator and the internal standard. Calculate the concentration of the analyte based on the ratio of their peak areas relative to a standard curve.
Conclusion and Future Perspectives
The comparative analysis reveals that this compound, as a member of the cyclopentenone prostaglandin family, operates through molecular mechanisms that are fundamentally distinct from classic pro-inflammatory prostaglandins like PGE2 and specialized pro-resolving mediators. The ability of CyPGs to directly engage and inhibit intracellular inflammatory signaling components like IKK, coupled with their capacity to induce apoptosis in pathological cell types, underscores their significant therapeutic potential.[6][24]
Furthermore, the stereochemistry at the C-15 position can be critical for biological activity. Studies on PGA2 epimers have shown that the (15R)-epimer significantly inhibits GABAA receptors while the (15S)-epimer has no effect, highlighting that subtle structural differences can lead to profound functional changes.[25] This emphasizes the importance of studying individual stereoisomers like this compound.
Future research should focus on elucidating the full range of intracellular targets for this compound and other CyPGs, exploring their potential in neuroprotective applications via targets like Nurr1, and developing novel therapeutic strategies that leverage their unique anti-inflammatory and anti-neoplastic properties.
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A Researcher's Guide to Navigating Antibody Specificity: Cross-Reactivity of Anti-PGA1 Antibodies with 15-epi-PGA1
For researchers, scientists, and drug development professionals engaged in the study of eicosanoids, the precision of immunological assays is not merely a matter of procedural accuracy; it is the bedrock of reliable and reproducible data. Prostaglandin A1 (PGA1), a cyclopentenone prostaglandin, is a molecule of significant interest due to its roles in renal vasodilation, blood pressure regulation, and its anti-proliferative effects.[1] However, the biological milieu is a complex tapestry of structurally similar molecules. Among these is 15-epi-PGA1, the 15(R)-stereoisomer of PGA1.[2][3] While the specific biological activities of this compound are not as extensively documented, its structural near-identity to PGA1 presents a significant analytical challenge.[3] This guide provides an in-depth comparison of the potential cross-reactivity of antibodies against PGA1 with this compound, offering experimental frameworks to validate antibody specificity and ensure data integrity.
The Crucial Distinction: Why Specificity for PGA1 vs. This compound Matters
Caption: Structural comparison of PGA1 and its stereoisomer, this compound.
Understanding Antibody Cross-Reactivity with Stereoisomers
Antibody-antigen recognition is a highly specific interaction, often likened to a lock and key. The "key," or epitope, is a specific three-dimensional structure on the antigen that the antibody's paratope binds to. For small molecules like prostaglandins, the entire molecule can essentially act as the epitope. When developing antibodies to these haptens, they are conjugated to larger carrier proteins to elicit an immune response.[4][5]
The specificity of the resulting antibodies is a critical parameter. While historical development of radioimmunoassays for PGA1 reported high specificity against other prostaglandins like PGA2, PGE, and PGF, the specific cross-reactivity with this compound is often not reported in older literature or in the datasheets of modern ELISA kits.[5][6] Given that the only difference is a single chiral center, the potential for cross-reactivity is high if this region is not a key part of the epitope recognized by the antibody.
Quantitative Assessment of Cross-Reactivity: A Lack of Public Data
A comprehensive search for commercially available anti-PGA1 antibodies and ELISA kits reveals a significant gap in publicly available data regarding cross-reactivity with this compound. While many manufacturers claim high specificity for their PGA1 assays, they often do not provide a detailed cross-reactivity table that includes stereoisomers. For instance, some commercially available human PGA1 ELISA kits state that there is no significant cross-reactivity with analogues, but do not specify which analogues were tested.[7][8]
This lack of data underscores the critical need for in-house validation by the end-user. Researchers cannot assume specificity and must empirically determine the cross-reactivity of their chosen antibody with potential interferents, especially those as structurally similar as this compound.
Table 1: Representative Cross-Reactivity Data for Prostaglandin Immunoassays
| Antibody/Assay | Compound | Cross-Reactivity (%) | Source |
| Anti-PGE2 Antibody (ab323269) | Prostaglandin E2 | 100 | Abcam |
| Prostaglandin E1 | Cross-reacts | Abcam | |
| Prostaglandin F1α | No cross-reactivity | Abcam | |
| Prostaglandin F2α | No cross-reactivity | Abcam | |
| Prostaglandin Screening ELISA Kit | Prostaglandin E1 | 100 | Cayman Chemical[9] |
| Prostaglandin E2 | 100 | Cayman Chemical[9] | |
| Prostaglandin F1α | 100 | Cayman Chemical[9] | |
| Prostaglandin F2α | 100 | Cayman Chemical[9] | |
| Prostaglandin A1 | <0.01 | Cayman Chemical[9] | |
| Radioimmunoassay for PGA1 | Prostaglandin A1 | 100 | PubMed[6] |
| Prostaglandin A2 | Low | PubMed[6] | |
| Prostaglandin E | Low | PubMed[6] | |
| Prostaglandin B | Low | PubMed[6] | |
| Prostaglandin F | Low | PubMed[6] |
Experimental Protocol: In-House Validation of Anti-PGA1 Antibody Cross-Reactivity
To ensure the integrity of your research, it is imperative to perform a cross-reactivity assessment. The following is a detailed protocol for a competitive ELISA, a standard method for determining antibody specificity.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Materials and Reagents:
-
96-well microplate
-
Anti-PGA1 antibody (the antibody to be tested)
-
PGA1 standard
-
This compound standard
-
PGA1 conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating: Dilute the anti-PGA1 antibody in coating buffer to the optimal concentration (determined by titration) and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Standard Preparation: Prepare serial dilutions of both the PGA1 standard and the this compound standard in assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve.
-
Competitive Reaction: Wash the plate three times with wash buffer. Add 50 µL of the standard dilutions (for both PGA1 and this compound) or your samples to the appropriate wells. Then, add 50 µL of the PGA1-HRP conjugate at a pre-determined optimal dilution to all wells (except blanks). Incubate for 2 hours at room temperature.
-
Signal Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation:
-
Plot the absorbance values against the log of the concentration for both the PGA1 and this compound standards.
-
Determine the concentration of each compound that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of PGA1 / IC50 of this compound) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity for PGA1.
Conclusion and Recommendations
The structural similarity between PGA1 and its stereoisomer, this compound, necessitates a rigorous evaluation of antibody specificity to ensure accurate and reliable quantification. The current landscape of commercially available anti-PGA1 antibodies and ELISA kits lacks transparent and comprehensive cross-reactivity data for this compound. Therefore, it is incumbent upon the researcher to perform in-house validation.
By following the detailed competitive ELISA protocol provided, researchers can confidently assess the cross-reactivity of their chosen antibody. This self-validating approach not only ensures the integrity of the experimental data but also aligns with the principles of scientific rigor. For drug development and clinical research, where the stakes are high, such validation is not just recommended—it is essential. When selecting an antibody, prioritize vendors who provide comprehensive specificity data, and even then, consider in-house validation as a standard part of your assay development workflow.
References
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Zusman, R. M. (1976). A radioimmunoassay for prostaglandin A1 in human peripheral blood. Prostaglandins, 11(2), 41-51. Available at: [Link]
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Levine, L., & Van Vunakis, H. (1970). Antigenic activity of prostaglandins. Biochemical and Biophysical Research Communications, 41(5), 1171-1177. Available at: [Link]
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Jaffe, B. M., Smith, J. W., Newton, W. T., & Parker, C. W. (1971). Radioimmunoassay for prostaglandins. Science, 171(3970), 494-496. Available at: [Link]
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Byabscience. (2024). Human Prostaglandin A1 (PGA1) ELISA Kit Instructions for Use. Retrieved from [Link]
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Hamberg, M., & Samuelsson, B. (1966). Prostaglandins in human seminal plasma. The Journal of Biological Chemistry, 241(2), 257-263. Available at: [Link]
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Krakoff, L. R., Vlachakis, N., Mendlowitz, M., & Strang, J. (1975). Differential effect of prostaglandin A1 in hypertensive patients with low, normal and high renin. Clinical science and molecular medicine. Supplement, 2, 311s–313s. Available at: [Link]
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Kikuchi, Y., Kita, T., Hirata, J., Kizawa, I., & Kato, K. (1994). Preclinical studies of antitumor prostaglandins by using human ovarian cancer cells. Cancer metastasis reviews, 13(3-4), 309–315. Available at: [Link]
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Zusman, R. M., Spector, D., Caldwell, B. V., Speroff, L., Schneider, G., & Mulrow, P. J. (1973). The radioimmunoassay of the A prostaglandins. Prostaglandins, 3(5), 615-625. Available at: [Link]
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Jaffe, B. M., Behrman, H. R., & Parker, C. W. (1973). Radioimmunoassay of the A prostaglandins. The Journal of clinical investigation, 52(2), 398–405. Available at: [Link]
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ELK Biotechnology. (n.d.). Human PGA(Pepsinogen A) Microsample ELISA Kit. Retrieved from [Link]
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Santoro, M. G., Crisari, A., Benedetto, A., & Carruba, G. (1986). Comparative anti-viral and anti-proliferative activity of PGA1 and PGJ2 against HTLV-I-infected MT-2 cells. Prostaglandins, 32(3), 363-374. Available at: [Link]
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Creative Diagnostics. (n.d.). Prostaglandin Screening ELISA Kit (DEIA4993). Retrieved from [Link]
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Validating 15-epi-PGA1 as a Therapeutic Target in Alzheimer's Disease: A Comparative and Methodological Guide
For decades, the specter of Alzheimer's disease (AD) has loomed large, with therapeutic development largely focused on the amyloid cascade and tau hyperphosphorylation hypotheses. While these avenues have yielded modest successes, the persistent failures of numerous clinical trials underscore the urgent need for novel therapeutic targets rooted in the complex, multifactorial pathology of the disease. This guide introduces a compelling, albeit nascent, candidate: 15-epi-Prostaglandin A1 (15-epi-PGA1). We will objectively compare the rationale for targeting this compound against established and emerging therapeutic strategies and provide a detailed roadmap for its experimental validation, from in vitro characterization to preclinical evaluation.
The Emerging Case for this compound in Alzheimer's Disease
Recent groundbreaking research has brought this compound to the forefront of AD research. A 2025 study revealed that levels of this lipid mediator are significantly elevated in individuals with dementia.[1][2] Crucially, the study demonstrated that this compound directly inhibits mitochondrial function across various cell types through a broad suppression of the electron transfer system (ETS).[1][2] This is a pivotal finding, as mitochondrial dysfunction is increasingly recognized as a central and early event in AD pathogenesis, preceding the hallmark amyloid plaques and neurofibrillary tangles.[3][4][5]
This discovery positions this compound as a potential key player in the bioenergetic decline associated with AD. However, the landscape of prostaglandin signaling in neurodegeneration is complex. Prostaglandin A1 (PGA1), a stereoisomer of this compound, has demonstrated neuroprotective effects in models of cerebral ischemia by inhibiting NF-κB and upregulating the neuroprotective peroxisome proliferator-activated receptor-gamma (PPAR-γ). This apparent paradox highlights the critical need for a rigorous and systematic validation of this compound as a bona fide therapeutic target in AD.
A Comparative Analysis of Therapeutic Targets in Alzheimer's Disease
To appreciate the potential of this compound, it is essential to contextualize it within the broader landscape of AD drug development. The table below provides a comparative overview of the major therapeutic targets.
| Therapeutic Target | Rationale | Key Advantages | Key Disadvantages & Failures |
| Amyloid-β (Aβ) | The "amyloid cascade hypothesis" posits that the accumulation of Aβ plaques is the primary pathological driver of AD. | Well-established target with extensive research. Recent approvals of Aβ-clearing antibodies (e.g., lecanemab, donanemab) show modest clinical benefit.[6][7][8][9][10][11] | Numerous clinical trial failures. Modest efficacy of approved drugs, coupled with significant side effects (e.g., ARIA).[6][7][8] Questions remain about the causal role of plaques in cognitive decline. |
| Tau Protein | Hyperphosphorylated tau forms neurofibrillary tangles (NFTs) that disrupt neuronal function and correlate more strongly with cognitive decline than Aβ plaques. | Strong correlation with clinical symptoms. Active area of research with various therapeutic approaches under investigation (e.g., aggregation inhibitors, immunotherapies).[12][13][14] | Many early-phase clinical trial failures. Challenges in targeting intracellular pathology and the existence of multiple tau isoforms.[12][14] |
| Neuroinflammation | Chronic activation of microglia and astrocytes contributes to neurodegeneration. Genetic risk factors for AD are often linked to the innate immune system. | Addresses a core pathological process that is increasingly recognized as a key driver of AD. Potential to intervene at multiple points in the inflammatory cascade.[15][16][17][18] | Early anti-inflammatory drug trials (e.g., NSAIDs) were largely unsuccessful. The dual role of microglia (neuroprotective vs. neurotoxic) complicates therapeutic targeting.[15][16] |
| This compound | Elevated levels in dementia patients directly inhibit mitochondrial function, a key early event in AD pathology.[1][2] | Targets a fundamental and early pathological process (bioenergetic decline). Potential for a novel mechanism of action distinct from Aβ and tau. | Very early stage of research. Lack of specific pharmacological tools to modulate its activity. The precise enzymatic pathways for its synthesis are not yet fully elucidated. |
A Step-by-Step Guide to Validating this compound as a Therapeutic Target
The validation of a novel therapeutic target requires a multi-tiered approach, progressing from fundamental biochemical and cellular assays to in vivo studies in relevant animal models. The following sections outline a comprehensive experimental workflow to rigorously assess the therapeutic potential of targeting this compound.
Stage 1: In Vitro Characterization of this compound-Induced Mitochondrial Dysfunction
The foundational step is to meticulously dissect the molecular mechanisms by which this compound impairs mitochondrial function in a neuronal context.
Experimental Protocol 1: Seahorse XF Cell Mito Stress Test in Primary Neurons
This assay provides a real-time assessment of mitochondrial respiration by measuring the oxygen consumption rate (OCR).
-
Cell Culture: Culture primary cortical neurons from rodents in Seahorse XF96 cell culture microplates.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and warm to 37°C.
-
Cell Incubation: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a CO2-free incubator at 37°C for 1 hour.
-
Compound Preparation and Loading: Prepare solutions of this compound at a range of concentrations. Load the Seahorse XF sensor cartridge with the following compounds for sequential injection:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Seahorse Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Expected Outcome: A dose-dependent decrease in basal and maximal respiration in neurons treated with this compound would confirm its inhibitory effect on mitochondrial function.
Experimental Protocol 2: Measurement of Electron Transport Chain (ETC) Complex Activity
This spectrophotometric assay pinpoints which of the ETC complexes are inhibited by this compound.
-
Mitochondrial Isolation: Isolate mitochondria from primary neurons or neuronal cell lines treated with this compound.
-
Complex-Specific Assays: Measure the activity of each ETC complex (I-IV) using specific substrates and inhibitors.[7][14][15]
-
Complex I (NADH:ubiquinone oxidoreductase): Monitor the oxidation of NADH at 340 nm.
-
Complex II (Succinate dehydrogenase): Measure the reduction of DCIP at 600 nm.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Follow the reduction of cytochrome c at 550 nm.
-
Complex IV (Cytochrome c oxidase): Track the oxidation of reduced cytochrome c at 550 nm.
-
-
Data Analysis: Compare the enzymatic activity of each complex in this compound-treated samples to vehicle-treated controls.
Expected Outcome: A specific reduction in the activity of one or more ETC complexes will elucidate the precise site of inhibition by this compound.
Experimental Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This fluorescence microscopy-based assay determines if the inhibition of the ETC by this compound leads to a loss of the mitochondrial membrane potential.
-
Cell Culture and Staining: Culture primary neurons on glass-bottom dishes and incubate with a fluorescent potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester).[9][13][19][20]
-
Live-Cell Imaging: Acquire baseline fluorescence images using a confocal microscope.
-
Treatment: Add this compound to the imaging medium and acquire time-lapse images.
-
Controls: Use a known mitochondrial uncoupler like FCCP as a positive control for depolarization.
-
Data Analysis: Quantify the fluorescence intensity in mitochondrial regions of interest over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[13]
Expected Outcome: A time- and dose-dependent decrease in TMRM fluorescence in response to this compound would confirm that its inhibition of the ETC leads to a loss of mitochondrial membrane potential.
Visualization of In Vitro Validation Workflow
Stage 2: Preclinical Evaluation in an Alzheimer's Disease Animal Model
Once the in vitro mechanism of action is established, the next critical step is to assess the therapeutic potential of targeting this compound in a relevant animal model of AD. Given the current lack of specific inhibitors for this compound, this stage would initially focus on further characterizing the pathological role of this compound and would later be used to test the efficacy of newly developed inhibitors.
Animal Model Selection: The 5XFAD Mouse
The 5XFAD transgenic mouse model is a well-characterized and widely used model for preclinical AD research.[12][21] These mice express five human familial AD mutations, leading to an aggressive and rapid development of amyloid pathology, gliosis, and cognitive deficits, making them suitable for evaluating the efficacy of novel therapeutics.[12][22][23]
Experimental Protocol 4: Assessment of Cognitive Function
A battery of behavioral tests should be employed to assess the impact of a putative this compound inhibitor on cognitive function in 5XFAD mice.
-
Treatment: Administer the test compound or vehicle to 5XFAD and wild-type littermate controls over a specified period.
-
Behavioral Testing Battery:
-
Data Analysis: Compare the performance of treated 5XFAD mice to vehicle-treated 5XFAD mice and wild-type controls.
Expected Outcome: A significant improvement in the performance of treated 5XFAD mice in these cognitive tasks would provide strong evidence for the therapeutic potential of targeting this compound.
Experimental Protocol 5: Post-mortem Brain Tissue Analysis
Following behavioral testing, brain tissue should be analyzed to assess the impact of the therapeutic intervention on AD-related pathology and mitochondrial function.
-
Tissue Collection and Preparation: Euthanize mice and collect brain tissue for immunohistochemistry, biochemical assays, and molecular analysis.
-
Immunohistochemistry: Stain brain sections for Aβ plaques, activated microglia (Iba1), and reactive astrocytes (GFAP).
-
Biochemical Assays:
-
Measure Aβ40 and Aβ42 levels using ELISA.
-
Assess mitochondrial respiratory chain complex activity in isolated brain mitochondria as described in Protocol 2.
-
-
Molecular Analysis: Quantify markers of oxidative stress and neuroinflammation using qPCR or Western blotting.
Expected Outcome: A successful therapeutic intervention would be expected to not only improve cognitive function but also reduce Aβ pathology, neuroinflammation, and restore mitochondrial function in the brains of 5XFAD mice.
Visualization of Preclinical Validation Workflow
Stage 3: Clinical Translation and Biomarker Development
The successful preclinical validation of a this compound-targeted therapy would pave the way for clinical development. A key aspect of this transition is the identification and validation of biomarkers to assess target engagement and therapeutic efficacy in human subjects.
Potential Biomarkers for a this compound-Targeted Therapy:
-
Cerebrospinal Fluid (CSF) this compound Levels: A reduction in CSF this compound levels following treatment would serve as a direct marker of target engagement.
-
CSF Mitochondrial DNA (mtDNA): Decreased levels of cell-free mtDNA in the CSF have been proposed as an early biomarker for neurodegeneration, potentially reflecting mitochondrial damage.[4] Monitoring changes in CSF mtDNA could provide an indirect measure of improved mitochondrial health.
-
Neuroimaging: Positron Emission Tomography (PET) imaging with ligands that measure cerebral glucose metabolism (FDG-PET) or specific mitochondrial complexes could be used to assess the restoration of brain bioenergetics.
-
Established AD Biomarkers: Changes in CSF Aβ42/40 ratio and phospho-tau levels would be monitored to assess downstream effects on the core pathologies of AD.[6]
The design of clinical trials for a mitochondrial-targeted therapy would likely focus on patients with early-stage AD, where mitochondrial dysfunction is thought to be a primary driver of the disease.[27][28] The FDA has provided guidance on the development of drugs for early AD, which emphasizes the use of biomarkers to select participants and as outcome measures.[27][28]
Future Directions and Conclusion
The identification of elevated this compound levels in dementia patients and its direct inhibitory effect on mitochondrial function presents a compelling new avenue for Alzheimer's disease research and drug development. While the field is in its infancy, the potential to target a fundamental and early pathological process is significant.
The immediate priorities for the research community are:
-
Elucidating the Biosynthetic Pathway of this compound: Identifying the specific enzymes responsible for the synthesis of this compound is crucial for the rational design of targeted inhibitors.
-
Developing Specific Pharmacological Modulators: The creation of potent and selective inhibitors of this compound synthesis or antagonists of its actions is a prerequisite for advancing this target into preclinical and clinical testing.
-
Deepening Our Understanding of Prostaglandin Signaling in AD: Further research is needed to unravel the complex and sometimes contradictory roles of different prostaglandins in neurodegeneration.
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A Senior Scientist's Guide to the Dichotomous Neuro-Effects of Prostaglandin Isomers
Introduction: Prostaglandins in the Central Nervous System - A Double-Edged Sword
Prostaglandins (PGs) are lipid autacoids derived from arachidonic acid, playing pivotal roles in a vast array of physiological processes, including inflammation, pain, and fever. Within the intricate landscape of the central nervous system (CNS), their functions are remarkably pleiotropic. Following insults such as ischemia, trauma, or excitotoxicity, the activity of cyclooxygenase-2 (COX-2) is rapidly upregulated, leading to a surge in prostaglandin synthesis.[1] This event triggers a cascade of signaling that can either exacerbate neuronal damage or, paradoxically, initiate neuroprotective pathways. The ultimate fate of a neuron exposed to prostaglandins is not determined by the prostaglandin molecule itself, but rather by the specific isomer and, more critically, the subtype of G-protein coupled receptor it activates on the cell surface.[2][3]
This guide provides a comparative analysis of the neurotoxic and neuroprotective effects of three major prostaglandin isomers—PGE2, PGF2α, and PGD2—along with the synthetic PGF2α analog, latanoprost. We will delve into the receptor-specific mechanisms that underpin these divergent outcomes, provide field-proven experimental models and protocols for their assessment, and present a framework for researchers navigating this complex signaling nexus.
The Great Divide: Comparing the Neuro-Signaling of Prostaglandin Isomers
The neurotoxic potential of prostaglandin isomers is dictated by the downstream signaling cascades initiated by their cognate receptors. A clear bifurcation exists: receptors that couple to Gαq protein and mobilize intracellular calcium ([Ca2+]i) are generally neurotoxic, while receptors that couple to Gαs and increase cyclic AMP (cAMP) levels often confer neuroprotection.
Prostaglandin E2 (PGE2): A Tale of Four Receptors
PGE2 is perhaps the most complex of the isomers, signaling through four distinct receptor subtypes (EP1, EP2, EP3, and EP4) with often opposing effects.
-
The Neurotoxic Axis: EP1 Receptor: The EP1 receptor is unequivocally linked to neurotoxicity.[4][5] Coupled to Gαq, its activation leads to increased intracellular Ca2+ concentrations.[6] This calcium dysregulation is a central mechanism of excitotoxic neuronal death. Specifically, EP1 receptor activation has been shown to impair the function of the Na+/Ca2+ exchanger, a crucial mechanism for extruding excess calcium after an excitotoxic insult, thereby augmenting neuronal damage.[4][7] Pharmacological blockade or genetic deletion of the EP1 receptor consistently ameliorates brain injury in models of excitotoxicity and cerebral ischemia.[5]
-
The Neuroprotective Axis: EP2 and EP4 Receptors: In stark contrast, the EP2 and EP4 receptors are coupled to Gαs, and their activation increases intracellular cAMP levels. This signaling cascade is generally associated with neuroprotection.[8][9] For instance, exogenous PGE2 at physiological concentrations (1 nM to 1 µM) can protect cultured cortical and hippocampal neurons from glutamate-induced toxicity.[9] This protective effect is often mediated by the EP2 receptor.[8] However, the role of EP2 can be context-dependent; in inflammatory scenarios involving microglial activation, EP2 signaling on microglia can promote the release of pro-inflammatory factors, leading to secondary neurotoxicity.[9]
Prostaglandin F2α (PGF2α) and its FP Receptor: A Primarily Neurotoxic Pathway
PGF2α exerts its effects primarily through the FP receptor. Similar to the EP1 receptor, the FP receptor is coupled to Gαq, and its activation leads to the mobilization of intracellular Ca2+.[10][11] This signaling pathway is strongly implicated in exacerbating ischemic and excitotoxic brain injury.[12][13] Studies using FP receptor knockout mice have demonstrated significantly smaller infarct volumes and reduced neurological deficits following focal cerebral ischemia.[14] The mechanism involves the potentiation of Ca2+ influx, partly through pathways connected to ryanodine receptors, which are critical regulators of intracellular calcium release.[14]
Prostaglandin D2 (PGD2): A Balance of Protection and Toxicity
PGD2, the most abundant prostaglandin in the brain, also presents a dualistic nature through its two receptors, DP1 and DP2.[15][16]
-
The Neuroprotective Axis: DP1 Receptor: The DP1 receptor couples to Gαs, leading to increased cAMP levels. Activation of the DP1 receptor is potently neuroprotective against glutamate-induced excitotoxicity in hippocampal neurons.[15][17] This effect is dependent on the cAMP-Protein Kinase A (PKA) signaling pathway.[15]
-
The Neurotoxic Axis: DP2 Receptor: Conversely, the DP2 receptor (also known as CRTH2) is coupled to Gαi, which inhibits adenylyl cyclase and can increase intracellular Ca2+. Activation of the DP2 receptor has been shown to promote neuronal loss.[15][16]
Synthetic Analogs: The Case of Latanoprost
Latanoprost is a synthetic PGF2α analog widely used to treat glaucoma by lowering intraocular pressure. Based on the neurotoxic profile of the FP receptor, one might predict that latanoprost would be detrimental to neurons. However, extensive research on retinal ganglion cells (RGCs) reveals a surprising neuroprotective effect.[17][18][19] Intravitreal administration of latanoprost has been shown to significantly increase the survival of RGCs following NMDA-induced injury or optic nerve axotomy.[11][18] One study found that latanoprost acid, at an optimal concentration of 1.0 µM, suppressed apoptosis in a retinal neuroglial cell line.[6] This neuroprotection appears to be mediated by the inhibition of caspase-3 and the activation of the p44/p42 MAPK signaling pathway, rather than a direct effect on excitotoxic calcium influx.[6][19] This highlights the critical importance of studying the specific cellular context and downstream signaling pathways, as the effects of a ligand can diverge from the canonical pathway of its receptor.
Comparative Summary of Prostaglandin Isomer Effects
| Prostaglandin | Receptor | G-Protein Coupling | Primary Second Messenger | Predominant Effect on Neurons | Key Mechanistic Insight |
| PGE2 | EP1 | Gαq | ↑ [Ca2+]i | Neurotoxic | Impairs Na+/Ca2+ exchanger, augmenting excitotoxicity.[4] |
| EP2 | Gαs | ↑ cAMP | Neuroprotective (direct neuronal) / Neurotoxic (via microglia) | Context-dependent; can reduce direct excitotoxicity but promote inflammatory damage.[9] | |
| EP4 | Gαs | ↑ cAMP | Neuroprotective | Promotes neuronal survival signals.[7] | |
| PGF2α | FP | Gαq | ↑ [Ca2+]i | Neurotoxic | Potentiates Ca2+ dysregulation, involving ryanodine receptors.[14] |
| PGD2 | DP1 | Gαs | ↑ cAMP | Neuroprotective | cAMP/PKA-dependent rescue from excitotoxic injury.[15] |
| DP2 | Gαi | ↓ cAMP / ↑ [Ca2+]i | Neurotoxic | Promotes neuronal loss.[15] | |
| Latanoprost | FP Agonist | Gαq | ↑ [Ca2+]i | Neuroprotective (in RGCs) | Inhibits caspase-3 via MAPK pathway, overriding canonical toxicity.[6][19] |
Visualizing the Signaling Pathways
The divergent neuro-effects of prostaglandins are rooted in their distinct intracellular signaling cascades. The following diagrams illustrate these key pathways.
Caption: Neurotoxic signaling of PGE2 and PGF2α via Gαq-coupled receptors.
Caption: Neuroprotective signaling of PGE2 and PGD2 via Gαs-coupled receptors.
Experimental Framework for Assessing Prostaglandin Neurotoxicity
A robust assessment of prostaglandin-mediated neurotoxicity requires a multi-faceted approach, combining appropriate cellular models with a suite of validated assays to measure cell viability, apoptosis, and underlying mechanistic events like oxidative stress.
Choosing the Right Experimental Model
The choice of cellular model is a critical decision that influences the translatability of the findings.
-
Primary Neuronal Cultures: These are the gold standard for in vitro neurotoxicity studies. They are harvested directly from rodent brain tissue (e.g., cortex, hippocampus) and maintain many of the physiological characteristics of in vivo neurons.
-
Pros: High physiological relevance, established protocols.
-
Cons: Labor-intensive, potential for batch-to-batch variability, ethical considerations.
-
-
Neuronal Cell Lines: Immortalized cell lines offer a more scalable and homogenous alternative.
-
SH-SY5Y (Human Neuroblastoma): Of human origin, these cells can be differentiated into a more mature neuron-like phenotype. They are widely used in neurodegenerative disease research.[10][16]
-
PC12 (Rat Pheochromocytoma): A well-established model for studying neuronal differentiation and neurosecretion. They respond to nerve growth factor (NGF) by developing a phenotype resembling sympathetic neurons.[16][20]
-
Pros: High reproducibility, ease of culture, scalability for high-throughput screening.
-
Cons: Less physiologically representative than primary neurons, may not express the full complement of prostaglandin receptors found in vivo. Differentiated P19 cells have been shown to be more sensitive to some neurotoxicants than SH-SY5Y or PC12 cells.[16]
-
Caption: A typical experimental workflow for assessing prostaglandin neurotoxicity.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key assays. These should be optimized for your specific cell type and experimental conditions.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000-50,000 cells/well) and allow them to adhere and recover overnight.
-
Treatment: Expose cells to various concentrations of the prostaglandin isomer for the desired time period (e.g., 24-48 hours). Include vehicle-only controls.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[19][21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[19]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[1][19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[21] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[22]
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from all readings. Express cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT protocol. It is critical to have a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) 30-60 minutes before the end of the experiment.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH assay reagent mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.[23][24]
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction & Reading: Add 50 µL of a stop solution (often provided in kits) to each well. Measure the absorbance at 490 nm.[23]
-
Data Analysis: Correct for background absorbance (from medium-only wells). Calculate cytotoxicity as follows: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Cell Lysate Preparation:
-
Induce apoptosis by treating 1-5 x 10^6 cells with the prostaglandin isomer.
-
Pellet the cells and resuspend them in 50 µL of chilled cell lysis buffer.[4]
-
Incubate on ice for 10 minutes.[4]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[4]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[4][26]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[18]
-
Absorbance Reading: Measure the absorbance at 400-405 nm.[25]
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation:
-
Fix brain tissue in 4% paraformaldehyde (PFA) and embed in paraffin.
-
Cut 5-10 µm sections and mount on slides.
-
Deparaffinize sections through a series of xylene and graded ethanol washes.[27][28]
-
Perform antigen retrieval by incubating slides in a citrate buffer solution at 95-100°C for 10-20 minutes.
-
-
Permeabilization: Incubate sections with Proteinase K (10-20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.[28]
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) according to the kit manufacturer's protocol.
-
Apply the mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.[27]
-
-
Washing and Counterstaining:
-
Wash the slides thoroughly with PBS.
-
Counterstain the nuclei with a fluorescent dye like DAPI or Propidium Iodide.[27]
-
-
Imaging: Mount coverslips and visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Data Analysis: Quantify apoptosis by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in a given area.
This assay uses a cell-permeable probe (2',7'-dichlorodihydrofluorescein diacetate) that becomes fluorescent upon oxidation by ROS.
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with prostaglandin isomers as previously described. Include a positive control (e.g., 100 µM H2O2) and a vehicle control.
-
Probe Loading:
-
Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.[27]
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Reading: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from blank wells. Express the results as a fold-change in fluorescence intensity relative to the untreated control cells.
Conclusion and Future Directions
The neurotoxic effects of prostaglandins are not monolithic but are instead a highly nuanced interplay between specific isomers and their corresponding receptors. The Gαq-Ca2+ axis, primarily activated by PGE2 via the EP1 receptor and PGF2α via the FP receptor, represents a significant pathway for neurotoxicity, particularly in the context of excitotoxicity. Conversely, the Gαs-cAMP axis, activated by PGE2 (via EP2/EP4) and PGD2 (via DP1), often confers neuroprotection.
This dichotomous signaling presents both challenges and opportunities for therapeutic development. Broad-spectrum COX-2 inhibitors, while effective, may block both beneficial and detrimental prostaglandin pathways. A more refined strategy, therefore, is to selectively target the downstream receptors. The development of specific EP1 and FP receptor antagonists holds promise as a neuroprotective strategy for conditions like stroke and neurodegenerative diseases, by selectively blocking the toxic calcium-dependent pathways while leaving the protective cAMP-mediated pathways intact.[4][5] The unexpected neuroprotective role of the FP agonist latanoprost in retinal ganglion cells further underscores the necessity of moving beyond simple receptor-agonist assumptions and investigating the full context of cell-type specific signaling.
Future research should focus on elucidating the cross-talk between these pathways and understanding how the cellular environment, including the activation state of glial cells, modulates the ultimate neuronal response to prostaglandin signaling. By employing the rigorous experimental frameworks outlined in this guide, researchers can better dissect these complex mechanisms and pave the way for novel, highly targeted neuroprotective therapies.
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A Head-to-Head Comparative Guide: 15-epi-Prostaglandin A1 versus its Natural Enantiomer
This guide provides a comprehensive framework for a head-to-head experimental comparison of 15-epi-Prostaglandin A1 (15(R)-PGA1) and its naturally occurring enantiomer, 15(S)-Prostaglandin A1. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale for the comparison, detailed experimental protocols, and expected data outcomes. By understanding the nuanced differences in their biological activities, we can unlock their therapeutic potential.
Introduction: The Significance of Stereochemistry in Prostaglandin Activity
Prostaglandins are a class of lipid compounds with diverse physiological effects, including regulation of inflammation, cell growth, and apoptosis.[1] Their biological activity is highly dependent on their three-dimensional structure, particularly the stereochemistry at various chiral centers. Prostaglandin A1 (PGA1) is a naturally occurring cyclopentenone prostaglandin that has garnered interest for its anti-inflammatory and anti-proliferative properties. The stereoconfiguration at the C-15 hydroxyl group is particularly crucial in determining the biological activity of prostaglandins.[2] This guide focuses on the head-to-head comparison of the natural 15(S)-PGA1 and its epimer, 15(R)-PGA1. While direct comparative studies are scarce, preliminary evidence with related analogs suggests that 15-epi-PGA1 may possess unique and potentially more potent biological activities, particularly in the context of cancer therapeutics. A study on a derivative, 15-epi-delta7-PGA1 methyl ester, revealed significantly greater potency in inhibiting tumor cell growth and inducing G1 cell cycle arrest compared to the native PGA1.[3] This underscores the critical need for a systematic investigation into the distinct pharmacological profiles of these two enantiomers.
This guide will detail the necessary experimental workflows to elucidate their differential effects on receptor binding, downstream signaling pathways, and ultimately, their efficacy in cellular and in vivo models of disease.
Physicochemical Properties and Stereochemistry
A fundamental aspect of this comparative study is the distinct stereochemistry of the two compounds at the C-15 position, which influences their interaction with biological targets.
| Property | 15(S)-Prostaglandin A1 | 15-epi-Prostaglandin A1 (15(R)-PGA1) |
| Systematic Name | (13E,15S)-15-Hydroxy-9-oxoprosta-10,13-dien-1-oic acid | (13E,15R)-15-Hydroxy-9-oxoprosta-10,13-dien-1-oic acid |
| CAS Number | 14152-28-4 | 20897-92-1[2] |
| Molecular Formula | C₂₀H₃₂O₄ | C₂₀H₃₂O₄[2] |
| Molecular Weight | 336.47 g/mol | 336.47 g/mol [2] |
| Stereochemistry at C-15 | S-configuration | R-configuration |
Proposed Differential Biological Activities and Underlying Mechanisms
Based on existing literature for PGA1 and related prostaglandins, we hypothesize that this compound will exhibit enhanced anti-proliferative and pro-apoptotic activity compared to its 15(S) enantiomer. This is likely due to differential binding to prostaglandin receptors and subsequent modulation of key signaling pathways.
Signaling Pathways of Interest
The anti-proliferative effects of PGA1 have been linked to the inhibition of the NF-κB signaling pathway and the induction of the cyclin-dependent kinase inhibitor p21.[3]
-
NF-κB Signaling: NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation.[4] PGA1 has been shown to inhibit NF-κB activity. We will investigate if the C-15 stereochemistry influences the extent of NF-κB inhibition.
-
p21 Induction: p21 is a critical regulator of cell cycle progression, and its induction leads to G1 arrest.[5] The potent anti-proliferative activity of a this compound analog was associated with a marked induction of p21.[3] This study will quantify and compare the ability of both enantiomers to induce p21.
Caption: Hypothesized signaling pathways for this compound and 15(S)-PGA1.
Experimental Design and Protocols
A multi-faceted approach is required to comprehensively compare the biological activities of this compound and its enantiomer. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for the comparative study.
Protocol 1: Chiral Separation and Purity Analysis
Objective: To ensure the enantiomeric purity of this compound and 15(S)-PGA1.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Step-by-Step Protocol:
-
Column: Chiralpak AD-H or equivalent chiral column.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve each enantiomer in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Confirm the retention times for each enantiomer and assess purity by calculating the peak area.
Protocol 2: Competitive Receptor Binding Assay
Objective: To determine the binding affinities of this compound and 15(S)-PGA1 to relevant prostaglandin receptors (e.g., EP, FP receptors).[6]
Methodology: A competitive radioligand binding assay using cell membranes expressing the receptor of interest and a radiolabeled prostaglandin (e.g., [³H]-PGE1).
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes from cells overexpressing the target prostaglandin receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled prostaglandin, and varying concentrations of either this compound or 15(S)-PGA1.
-
Incubation: Incubate at room temperature for 2 hours to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values and calculate the Ki (inhibition constant) for each enantiomer.
Protocol 3: Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effects of both enantiomers on cancer cell lines (e.g., human glioma, breast cancer).
Methodology: A colorimetric assay such as the MTT or CCK-8 assay.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and 15(S)-PGA1 for 24, 48, and 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound at each time point.
Protocol 4: Apoptosis Assay
Objective: To determine if the anti-proliferative effects are due to the induction of apoptosis.
Methodology: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the IC₅₀ concentrations of each enantiomer for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant for both treatment groups.
Protocol 5: In Vivo Anti-Inflammatory Activity
Objective: To assess the in vivo anti-inflammatory effects of the enantiomers.
Methodology: Carrageenan-induced paw edema model in rats or mice.[9][10]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Compound Administration: Administer this compound, 15(S)-PGA1, or a vehicle control intraperitoneally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Protocol 6: In Vivo Anti-Tumor Efficacy
Objective: To evaluate the in vivo anti-tumor activity of the enantiomers.
Methodology: Human tumor xenograft model in immunocompromised mice.[11][12]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., human glioma cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, 15(S)-PGA1, or vehicle control intraperitoneally daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p21).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment groups.
Expected Data and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | 15(S)-PGA1 | This compound |
| EP1 | ||
| EP2 | ||
| EP3 | ||
| EP4 | ||
| FP |
Table 2: Anti-Proliferative Activity (IC₅₀, µM)
| Cell Line | Time Point | 15(S)-PGA1 | This compound |
| Human Glioma | 24h | ||
| 48h | |||
| 72h | |||
| Breast Cancer | 24h | ||
| 48h | |||
| 72h |
Table 3: Induction of Apoptosis (% Apoptotic Cells)
| Cell Line | Treatment | Early Apoptosis | Late Apoptosis |
| Human Glioma | Vehicle | ||
| 15(S)-PGA1 | |||
| This compound | |||
| Breast Cancer | Vehicle | ||
| 15(S)-PGA1 | |||
| This compound |
Table 4: In Vivo Anti-Inflammatory Activity (% Inhibition of Edema)
| Time Point | 15(S)-PGA1 | This compound |
| 1h | ||
| 2h | ||
| 3h | ||
| 4h | ||
| 5h |
Table 5: In Vivo Anti-Tumor Efficacy
| Treatment | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Vehicle | ||
| 15(S)-PGA1 | ||
| This compound |
Conclusion
This guide provides a comprehensive roadmap for a head-to-head comparison of this compound and its natural enantiomer, 15(S)-PGA1. By systematically evaluating their receptor binding, cellular activities, and in vivo efficacy, we can delineate the critical role of C-15 stereochemistry in the pharmacological profile of PGA1. The anticipated findings, particularly the potentially enhanced anti-tumor activity of this compound, could pave the way for the development of novel and more potent prostaglandin-based therapeutics.
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Carrageenan-induced Paw Edema in Rat Elicits a Predominant Prostaglandin E2 (PGE2) Response in the Central Nervous System Associated with the Induction of Microsomal PGE2 Synthase-1. Semantic Scholar. Available from: [Link]
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Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1. PubMed. 2004 Jun 4. Available from: [Link]
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Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E. PubMed. 1998 Jul 17. Available from: [Link]
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Enzymic synthesis of (15S)-[15-3H]prostaglandins and their use in the development of a simple and sensitive assay for 15-hydroxyprostaglandin dehydrogenase. ACS Publications. Available from: [Link]
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Prostaglandins A1,A2 and 19-hydroxy A1; their actions on smooth muscle and their inactivation on passage through the pulmonary and hepatic portal vascular beds. PubMed. 1969 Nov. Available from: [Link]
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Transcription - NF-kB signaling pathway. Bio-Rad. Available from: [Link]
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PAK1 modulates a PPARγ/NF-κB cascade in intestinal inflammation. PubMed Central - NIH. Available from: [Link]
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Prostaglandin E1 high affinity binding sites of rat thymocytes. Specificity and blockade by non-steroidal antiinflammatory drugs and localization in a plasma membrane-enriched fraction. PubMed. Available from: [Link]
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The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. PMC - NIH. Available from: [Link]
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p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy. PMC - NIH. Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 15-epi-PGA1
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, I understand that the lifecycle of a research compound extends beyond its experimental use. The proper disposal of potent bioactive molecules like 15-epi-Prostaglandin A1 (15-epi-PGA1) is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams. Our approach is grounded in the established principles of hazardous waste management, tailored to the specific chemical nature of this cyclopentenone prostaglandin.
The Chemical Rationale for Cautious Disposal
This compound is a member of the A-series prostaglandins, which are characterized by a cyclopentenone ring structure.[1][2][3] This chemical feature is not merely structural; it is the source of the compound's biological potency and the primary reason for its classification as hazardous waste. The α,β-unsaturated carbonyl group within this ring is highly reactive and electrophilic, readily forming covalent bonds with nucleophilic residues, such as thiols, in cellular proteins.[1][2] This reactivity is the mechanism behind the profound biological effects of cyclopentenone prostaglandins, which include anti-inflammatory, anti-neoplastic, and anti-viral activities.[2][3][4]
While the specific biological activities of this compound are not as extensively documented as other prostaglandins, its structural similarity to potent analogues like PGA1 necessitates that it be handled with the same high degree of caution.[5][6][7] Accidental release into the environment could have unintended biological consequences. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is that it must not be disposed of down the drain or in the regular trash.[8][9] All waste streams must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[10]
The following diagram illustrates the workflow for proper this compound waste management:
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound waste.
Part 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent accidental reactions and to ensure compliant disposal.[11]
-
Do Not Mix: Never mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your EHS department.
-
Separate Liquid and Solid Waste:
-
Liquid Waste: This includes unused stock solutions of this compound, experimental solutions containing the compound, and contaminated solvents.
-
Solid Waste: This includes any materials that have come into contact with this compound, such as pipette tips, empty vials, absorbent paper, and contaminated personal protective equipment (PPE) like gloves.[12]
-
Part 2: Liquid Waste Management
-
Container Selection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[12] Glass or polyethylene containers with a secure screw-top cap are generally appropriate. Avoid using containers with caps that do not provide a proper seal, such as corks or parafilm.[12]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "15-epi-Prostaglandin A1".
-
A list of all other components in the waste, including solvents and their approximate concentrations.
-
The accumulation start date (the date the first waste was added).[10]
-
The Principal Investigator's name and laboratory room number.[10]
-
-
Storage: Keep the waste container securely closed except when adding waste.[12] Store the container in a designated and secure area, within a secondary containment bin or tray that can hold at least 110% of the volume of the primary container.[12]
Part 3: Solid Waste Management
-
Container Selection: Collect all solid waste contaminated with this compound in a designated hazardous waste bag (typically a clear, heavy-duty plastic bag) or a labeled, sealed container.[12]
-
Labeling: The bag or container must be clearly labeled with:
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.[12]
Part 4: Decontamination of Glassware
Glassware that has contained this compound should be decontaminated before being washed and reused.
-
Triple Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that can solubilize the compound.
-
Collect Rinsate: The rinsate from these three rinses is considered hazardous liquid waste and must be collected in your designated this compound liquid waste container.[9]
-
Washing: After the triple rinse, the glassware can be washed with standard laboratory detergent.
Part 5: Storage and Disposal Request
-
Satellite Accumulation Area (SAA): All labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Arrange for Pickup: Once your waste container is full, or before it has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your EHS department to schedule a hazardous waste pickup.[12][14] Follow your institution's specific procedures for requesting a waste pickup.
Chemical Inactivation: A Word of Caution
While chemical inactivation of hazardous waste can be an effective disposal strategy, there is currently no universally accepted and validated protocol for the chemical degradation of prostaglandins in a standard laboratory setting. Although prostaglandins are known to degrade under strongly acidic or basic conditions, and oxidizing agents like sodium hypochlorite (bleach) can degrade lipids and fatty acids, the use of these methods without a specific, validated protocol is not recommended.[3][15][16] The reaction of potent bioactive molecules with strong reagents can produce byproducts of unknown toxicity and may pose additional safety risks.
Therefore, the most prudent and compliant approach is to manage all this compound waste as hazardous chemical waste without attempting chemical inactivation, unless a specific protocol has been approved by your institution's EHS department.
Spill Management
In the event of a spill of this compound:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Personal Protective Equipment: Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
Disposal: Collect all cleanup materials in a designated hazardous waste container and label it appropriately.[8]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
By adhering to these procedures, you contribute to a safe and compliant research environment, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental safety.
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Wikipedia. (n.d.). Cyclopentenone prostaglandins. Retrieved from [Link]
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University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
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Frontiers in Pharmacology. (2020). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Retrieved from [Link]
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Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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ACS Publications. (2012). Genotoxic Properties of Cyclopentenone Prostaglandins and the Onset of Glutathione Depletion. Retrieved from [Link]
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PubMed. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Retrieved from [Link]
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PubMed. (n.d.). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. Retrieved from [Link]
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MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). Retrieved from [Link]
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NIST. (n.d.). 15(S)-15-Methyl-PGA2, EO-TMS, isomer # 2. Retrieved from [Link]
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PubMed. (n.d.). Quantitative determination of prostaglandins A1 and B1 in alprostadil (PGE1) by high-performance liquid chromatography. Retrieved from [Link]
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PubMed. (n.d.). A radioimmunoassay for prostaglandin A1 in human peripheral blood. Retrieved from [Link]
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Operational Guide: Safe Handling of 15-epi-Prostaglandin A1
This document provides essential safety and logistical protocols for the handling and disposal of 15-epi-Prostaglandin A1 (15-epi-PGA1). As a bioactive lipid with largely undocumented specific biological activities, it is imperative to adhere to a stringent safety-first approach. This guide is designed for researchers, scientists, and drug development professionals to ensure minimal exposure risk and maintain experimental integrity.
Hazard Assessment: The Precautionary Principle
This compound is the 15(R) stereoisomer of Prostaglandin A1 (PGA1).[1][2][3] While PGA1 is known for physiological effects such as renal vasodilation and reduction of arterial pressure, the specific toxicological and biological profile of this compound has not been thoroughly documented.[1][2][3][4] Its potential applications in anti-inflammatory and anti-cancer research suggest significant biological potency.[5][6]
Given the lack of specific safety data, we must apply the precautionary principle . All handling protocols will assume that this compound possesses a hazard profile similar to or greater than its isomer, PGA1, and other potent prostaglandin analogs. The Safety Data Sheet (SDS) for PGA1 notes that it is considered a hazardous substance, and prolonged exposure may have teratogenic effects (potential to cause defects in a developing embryo).[7] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary objective.
Key Chemical & Physical Properties:
-
Form: Solid powder.[4]
-
Solubility: Highly soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[2][3]
-
Stability: The powder is stable for at least three years when stored at -20°C. In solvent, it should be stored at -80°C for up to one year.[1]
Core Personal Protective Equipment (PPE) Framework
A multi-layered PPE approach is mandatory to create effective barriers against exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.
| PPE Component | Specification | Rationale for Use with this compound |
| Body Protection | Full-length, cuffed laboratory coat | Protects skin and personal clothing from contamination by powder particulates or solution splashes. Must be kept fastened. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Goggles are required for splash risks. | Protects eyes from airborne powder and accidental splashes of solutions. The compound's high solubility in common lab solvents increases the risk of rapid absorption through mucous membranes. |
| Hand Protection | Disposable Nitrile Gloves (minimum 4 mil thickness) | Provides a primary barrier against dermal absorption. Nitrile is preferred for its chemical resistance to common solvents used to dissolve this compound.[8] Double-gloving is recommended when handling the neat powder or concentrated solutions. |
| Respiratory Protection | Not typically required if handled within certified containment. | A dust mask or respirator may be necessary if weighing outside of a chemical fume hood or powder containment hood, based on a site-specific risk assessment.[7] |
Procedural Guidance: From Stock to Experiment
The primary hazards shift depending on the physical form of the compound. The following step-by-step protocols address specific workflows.
Workflow Step 1: Handling the Solid Compound (Weighing & Aliquoting)
The primary risk during this phase is the inhalation of fine particulates and gross contamination of surfaces. All handling of the solid form of this compound must be performed within a certified chemical fume hood or a powder containment balance hood.
Protocol:
-
Prepare the Containment Area: Ensure the fume hood sash is at the designated working height. Clean the work surface with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent bench paper.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Equilibrate the Compound: Allow the vial of this compound to warm to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and handling.
-
Don Second Pair of Gloves: Before opening the primary container, don a second pair of nitrile gloves. This minimizes the risk of contaminating the exterior of the vial and subsequent surfaces.
-
Weigh the Compound: Use anti-static weigh paper or a small weigh boat. Open the vial slowly inside the hood. Use a dedicated, clean micro-spatula to carefully transfer the desired amount of powder. Avoid any actions that could generate dust.
-
Seal and Store: Tightly re-seal the primary container. Parafilm may be used for extra security. Return the stock vial to its designated -20°C storage location.[5]
-
Clean-Up: Carefully fold the weigh paper and dispose of it as chemical waste. Wipe the spatula and any potentially contaminated surfaces with a solvent-dampened cloth, disposing of the cloth as chemical waste.
-
Doff PPE: Remove the outer pair of gloves and dispose of them. Remove the inner pair of gloves, followed by hand washing.
Workflow Step 2: Preparing Solutions
This stage introduces solvent-related hazards and increases the risk of splash and dermal absorption.
Protocol:
-
Solvent Safety: Review the Safety Data Sheet (SDS) for the chosen solvent (e.g., DMSO, ethanol). Ensure all work is performed in a chemical fume hood.
-
Don PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Prepare the Vessel: Use a sterile, clearly labeled glass or polypropylene vial for the solution.
-
Dissolution: Add the appropriate volume of solvent to the vessel containing the pre-weighed this compound powder. Cap the vial securely before mixing (e.g., vortexing) to prevent aerosol generation.
-
Storage: Once dissolved, store the solution at -80°C for long-term stability.[1] Ensure the storage vial is properly sealed and labeled with the compound name, concentration, solvent, and date.
-
Disposal: Dispose of any pipette tips, tubes, or other materials that contacted the solution as chemical waste.
-
Doff PPE: Remove outer gloves. As you exit the work area, remove inner gloves and goggles, followed by thorough hand washing.
Safety Workflow Diagram
This diagram illustrates the continuous cycle of risk assessment and control when handling this compound.
Caption: General safety workflow for handling this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure.
Minor Spill of Solid Powder (<10 mg)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: If not already in a fume hood, restrict access to the area.
-
Dampen: Gently cover the spill with a cloth or paper towel lightly dampened with water to prevent the powder from becoming airborne. Do NOT pour solvent directly on the spill.
-
Clean: Carefully wipe the area from the outside-in. Place all contaminated materials into a sealed bag for chemical waste disposal.
-
Decontaminate: Clean the spill area again with soap and water, followed by 70% ethanol.
Minor Spill of Solution (<5 mL)
-
Alert & Isolate: Notify others and restrict access.
-
Absorb: Cover the spill with an absorbent material (e.g., chemical spill pad or vermiculite).
-
Clean: Working from the outside-in, collect the absorbent material and place it in a sealed bag for chemical waste.
-
Decontaminate: Wipe the area with soap and water, followed by 70% ethanol.
Spill Response Decision Logic
Caption: Decision-making flowchart for this compound spills.
Decontamination and Disposal
Proper disposal prevents environmental release and future accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (gloves, pipette tips, weigh paper, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions or solvent rinsates should be collected in a compatible, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Equipment: Non-disposable equipment, such as spatulas or glassware, should be decontaminated by thoroughly rinsing with a suitable solvent (one in which this compound is highly soluble, like ethanol), followed by a standard laboratory washing procedure. The initial solvent rinse must be collected as hazardous liquid waste.
Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
References
-
MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). Retrieved from MySkinRecipes website. [Link]
-
Di Miceli, M., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. BMJ Paediatrics Open. [Link]
-
University of Colorado Boulder EHS. (2024). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from University of Colorado Boulder website. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA website. [Link]
-
University of Washington EHS. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington website. [Link]
-
Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from Biorisk Management website. [Link]
-
MySkinRecipes. (n.d.). 15-epi Prostaglandin A1 (15-epi PGA1). Retrieved from MySkinRecipes website. [Link]
Sources
- 1. 15-epi Prostaglandin A1 | TargetMol [targetmol.com]
- 2. 15-EPI PROSTAGLANDIN A1 CAS#: 20897-92-1 [amp.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15-epi Prostaglandin A1 | CymitQuimica [cymitquimica.com]
- 5. 15-epi Prostaglandin A1 (15-epi PGA1) [myskinrecipes.com]
- 6. 15-epi Prostaglandin A1 (15-epi PGA1) [myskinrecipes.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
